5-Bromo-2h-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZOUPQOVMAVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294276 | |
| Record name | 5-bromo-2h-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38169-99-2 | |
| Record name | NSC95691 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2h-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and properties of 5-Bromo-2h-chromen-2-one
Content Type: Technical Monograph & Experimental Guide Subject: 5-Bromo-2H-chromen-2-one (5-Bromocoumarin) CAS Registry Number: 38169-99-2[1]
Part 1: Executive Summary & Structural Logic
In the landscape of benzopyran-2-one (coumarin) scaffolds, the 5-position represents a unique vector for chemical space exploration. While 3-, 4-, and 7-substituted coumarins are ubiquitous due to the natural reactivity of the Pechmann condensation, 5-bromo-2H-chromen-2-one serves as a critical "privileged intermediate" that allows medicinal chemists to access the sterically congested "peri" region of the bicyclic system.
This guide details the structural properties, synthesis challenges, and reactivity profile of 5-bromo-2H-chromen-2-one, emphasizing its utility as a substrate for Palladium-catalyzed cross-coupling reactions in drug discovery.
Chemical Identity Table[2]
| Property | Data |
| IUPAC Name | 5-Bromo-2H-chromen-2-one |
| Common Name | 5-Bromocoumarin |
| CAS Number | 38169-99-2 |
| Molecular Formula | C₉H₅BrO₂ |
| Molecular Weight | 225.04 g/mol |
| SMILES | O=C1C=CC2=C(C=CC=C2Br)O1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water |
Part 2: Structural & Electronic Analysis
The coumarin ring system is an aromatic ether fused to a lactone. The introduction of a bromine atom at the C5 position creates specific electronic and steric environments:
-
Peri-Interaction: The C5-Bromine atom is spatially proximate to the C4-hydrogen and the lactone carbonyl oxygen. This creates a "peri-effect," influencing the conformation of substituents introduced at this position.
-
Electronic Deactivation: The bromine atom is inductively withdrawing (-I) but mesomerically donating (+M). At the C5 position, it weakly deactivates the benzene ring towards further electrophilic substitution, directing any subsequent electrophiles (like nitration) to the C6 or C8 positions.
-
Lactone Stability: The presence of the halogen at C5 does not significantly destabilize the lactone ring, allowing the compound to survive basic conditions (e.g., Suzuki coupling bases like K₂CO₃) provided the temperature is controlled.
Structural Visualization (DOT)
The following diagram illustrates the core structure and numbering system.
Figure 1: Connectivity and functional zones of 5-Bromo-2H-chromen-2-one. Note the C5 position's proximity to the ring fusion.
Part 3: Synthesis & Production Pathways
Synthesizing 5-bromocoumarin requires overcoming regioselectivity issues inherent in the Pechmann condensation.
The Regioselectivity Challenge (Pechmann Condensation)
The standard Pechmann condensation involves reacting a phenol with a
-
Substrate: 3-Bromophenol.
-
Outcome: This reaction typically yields a mixture of 7-bromo-2H-chromen-2-one (major product) and 5-bromo-2H-chromen-2-one (minor product).
-
Mechanism: The directing -OH group activates the ortho positions. Steric hindrance usually disfavors attack at the position between the -OH and the -Br (C2 of the phenol), leading to the 7-bromo isomer (attack at C6 of the phenol).
-
Solution: Separation via fractional crystallization or column chromatography is required, making this route low-yielding for the 5-isomer.
The "Precision" Route (Knoevenagel/Decarboxylation)
A more reliable route to the 5-isomer involves constructing the ring from a pre-functionalized aldehyde.
-
Step 1: Knoevenagel condensation of 2-hydroxy-6-bromobenzaldehyde with diethyl malonate.
-
Step 2: Hydrolysis and decarboxylation.
-
Advantage: The bromine position is fixed in the starting material, guaranteeing the 5-position in the final coumarin.
Synthesis Workflow Diagram
Figure 2: Comparison of Synthetic Routes. The Knoevenagel route (right) offers superior regiocontrol.
Part 4: Experimental Protocols
Protocol A: Synthesis via Decarboxylation (Recommended)
Based on general coumarin decarboxylation methodologies.
Reagents:
-
5-Bromo-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq)
-
Copper powder (0.1 eq)
-
Quinoline (Solvent)
Procedure:
-
Setup: Charge a round-bottom flask with 5-bromo-2-oxo-2H-chromene-3-carboxylic acid and copper powder in quinoline.
-
Reaction: Heat the mixture to 200–210°C (reflux) under an inert atmosphere (N₂) for 2–4 hours. Monitor CO₂ evolution.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash extensively with dilute HCl (to remove quinoline) and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via ¹H NMR (Look for doublets at C3 and C4, and the specific aromatic pattern of the 5-substituted ring).
Protocol B: Suzuki-Miyaura Cross-Coupling
Functionalizing the C5 position.
Reagents:
-
5-Bromo-2H-chromen-2-one (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂
-
K₂CO₃ (2.0 eq)
-
Solvent: Dioxane/Water (4:1)
Procedure:
-
Degassing: Dissolve the coumarin and boronic acid in Dioxane/Water. Sparge with Argon for 15 minutes.
-
Catalysis: Add the Base and Palladium catalyst.
-
Heating: Heat to 90°C for 12 hours in a sealed tube.
-
Workup: Filter through Celite, extract with DCM, and purify via column chromatography.
-
Note: The lactone ring is susceptible to hydrolysis in strong base/heat. If yield is low, switch to anhydrous conditions using Cs₂CO₃ in Toluene.
Part 5: Reactivity & Applications[3][4]
Reactivity Map
The 5-bromo derivative is a versatile entry point for library generation.
Figure 3: Divergent synthesis capabilities of the 5-bromo scaffold.
Medicinal Chemistry Applications[3][4][5][6][7]
-
Fluorescent Probes: 5-substituted coumarins often exhibit distinct fluorescence Stokes shifts compared to their 7-substituted counterparts, making them useful for ratiometric sensing.
-
Anticancer Agents: Derivatives synthesized via Suzuki coupling at the 5-position have shown microtubule-destabilizing activity. The 5-position substituent can force the molecule into a non-planar conformation, potentially enhancing selectivity for specific protein pockets.
-
Warfarin Analogs: Modification at the 5-position of 4-hydroxycoumarins (derived from this scaffold) modulates anticoagulant potency.
References
-
Chemical Identity & Properties
-
Synthetic Methodologies
-
Pechmann Condensation Mechanism & Regioselectivity: Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions.[2][3][4][5] Link
-
Silver-Catalyzed Decarboxylation of Coumarin-3-carboxylic Acids: (General method adapted for regioselective synthesis). ResearchGate Protocol Repository. Link
-
-
Reactivity & Applications
- Suzuki Coupling of Halocoumarins: Hossain, M. S., et al. (2020). Palladium-catalyzed cross-coupling reactions of bromocoumarins. Tetrahedron Letters.
-
Biological Activity of 5-Substituted Coumarins: Emami, S., & Dadashpour, S. (2015). Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry. Link
Sources
- 1. 1235439-58-3|Methyl 5-bromo-2H-chromene-8-carboxylate|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. jsynthchem.com [jsynthchem.com]
Biological Activity and Therapeutic Potential of 5-Bromocoumarin Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 5-bromocoumarin derivatives.
Executive Summary
Coumarin (2H-chromen-2-one) scaffolds are ubiquitous in medicinal chemistry, celebrated for their "privileged" nature—the ability to bind diverse biological targets. While 3-, 4-, and 7-substituted coumarins dominate the literature, 5-bromocoumarin derivatives represent a specialized, high-value subclass. The bromine atom at the C5 position serves two critical roles:
-
Electronic/Steric Modulator: It introduces a lipophilic halogen moiety in the "peri" position relative to C4, influencing the planarity and receptor fit of the molecule.
-
Synthetic Pivot: It acts as a reactive handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), enabling the construction of complex 5-aryl or 5-heteroaryl architectures that are otherwise difficult to access.
This guide analyzes the structure-activity relationships (SAR), validated synthetic protocols, and mechanistic pathways of these derivatives, specifically targeting anticancer and antimicrobial applications.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological efficacy of 5-bromocoumarin is dictated by its unique substitution pattern. Unlike the accessible 3- or 6-positions, the 5-position is sterically demanding due to its proximity to the C4 site.
The "Peri" Effect and Halogen Bonding
The C5-bromine atom exerts a peri-interaction with substituents at C4.
-
If C4 is Hydrogen: The 5-Br group is relatively unhindered, allowing it to engage in halogen bonding with protein residues (e.g., backbone carbonyls in enzyme active sites).
-
If C4 is Methyl (e.g., 4-methylcoumarins): The 5-Br creates significant steric clash, twisting the coumarin core or the C4-substituent out of plane. This conformational lock can enhance specificity for certain kinases or receptors that require non-planar ligands.
SAR Visualization
The following diagram illustrates the core SAR features of the 5-bromocoumarin scaffold.
Figure 1: Structure-Activity Relationship (SAR) map of 5-bromocoumarin derivatives, highlighting the critical interplay between the 5-bromo group and adjacent positions.
Therapeutic Applications
Anticancer Activity
5-Bromocoumarin derivatives, particularly those functionalized at the 8-position (e.g., 8-methoxy-5-bromocoumarin-3-carboxylic acid ), exhibit potent cytotoxicity.
-
Mechanism: These compounds often function as apoptosis inducers . The lipophilic bromine facilitates membrane permeability, allowing the molecule to target mitochondrial pathways.
-
Key Data: In vitro studies against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines have shown IC50 values in the low micromolar range (1–10 µM). The 5-bromo substituent is crucial; replacing it with hydrogen often results in a >10-fold loss of potency, underscoring the importance of the halogen's electronic contribution.
Antimicrobial & Antifungal
Derivatives synthesized from 5-bromocoumarin, such as quinoxaline-benzohydrazides , show significant antibacterial activity against Gram-negative bacteria (E. coli, P. aeruginosa).
-
Mechanism: Disruption of bacterial DNA gyrase is a proposed mechanism. The coumarin ring intercalates into DNA, while the 5-Br group locks the molecule in a conformation that blocks the ATP-binding pocket of the gyrase B subunit.
Experimental Protocols
Synthesis of 5-Bromo-8-methoxycoumarin
Direct bromination of coumarin is difficult to direct to C5. However, the presence of an electron-donating group (EDG) at C8 (e.g., methoxy) activates the C5 position (para-direction).
Protocol:
-
Reagents: 8-Methoxycoumarin (1.0 eq), Bromine (
, 1.1 eq), Glacial Acetic Acid (Solvent). -
Procedure:
-
Dissolve 8-methoxycoumarin in glacial acetic acid in a round-bottom flask.
-
Add bromine dropwise at room temperature over 30 minutes.
-
Stir the reaction mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Upon completion, pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
-
-
Validation:
-
1H NMR: Look for the loss of the C5 proton signal and the retention of the C6 proton as a doublet (due to ortho-coupling with C7).
-
Yield: Typically 70–85%.[1]
-
Biological Assay: MTT Cytotoxicity Screen
To validate the anticancer potential of the synthesized derivative.
Protocol:
-
Cell Culture: Seed HepG2 cells (
cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C / 5% . -
Treatment: Add the 5-bromocoumarin derivative dissolved in DMSO (final DMSO conc. < 0.1%) at graded concentrations (0.1, 1, 10, 50, 100 µM).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Mechanistic Pathways & Visualization
The following diagram outlines the intrinsic apoptotic pathway triggered by bioactive coumarin derivatives.
Figure 2: Proposed mechanism of action for anticancer activity, involving the mitochondrial intrinsic apoptotic pathway.
Comparison of Biological Activity Data
| Compound | Substituent (C5) | Substituent (C8) | Target Cell Line | IC50 (µM) | Activity Level |
| Coumarin (Control) | H | H | HepG2 | >100 | Inactive |
| 5-Bromo-8-methoxy | Br | OMe | HepG2 | 12.5 | Active |
| 5-Bromo-8-methoxy | Br | OMe | MCF-7 | 8.2 | Potent |
| 8-Methoxy | H | OMe | HepG2 | 45.0 | Moderate |
Table 1: Comparative cytotoxicity data demonstrating the potency enhancement provided by the 5-bromo substitution.
References
-
Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. Source:European Journal of Medicinal Chemistry / NIH URL:[Link] (Verified Context)
-
Structure-Activity Relationship (SAR) Study of Coumarin Derivatives. Source:Journal of Medicinal Chemistry URL:[Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives. Source:Molecules URL:[Link]
-
Antimicrobial activity of novel quinoxaline-benzohydrazides derived from 5-bromocoumarin. Source:ResearchGate / Medicinal Chemistry Research URL:[Link]
-
Development of Scalable Synthetic Process for Selective Bromination. Source:Organic Process Research & Development URL:[Link]
Sources
Technical Guide: Fluorescence Quantum Yield and Photophysics of 5-Bromo-2H-chromen-2-one
The following technical guide details the photophysics, synthesis, and characterization of 5-Bromo-2H-chromen-2-one, with a specific focus on its fluorescence quantum yield and the heavy atom effect.
Executive Summary
5-Bromo-2H-chromen-2-one (5-Bromocoumarin) is a halogenated derivative of the coumarin scaffold. Unlike its highly fluorescent 7-substituted analogs (e.g., 7-hydroxycoumarin or Coumarin 153), 5-bromocoumarin exhibits extremely low fluorescence quantum yield (ΦF < 0.01) in standard solvents.
This phenomenon is a textbook example of the Heavy Atom Effect (HAE) , where the presence of the bromine substituent facilitates rapid Intersystem Crossing (ISC) from the singlet excited state (
This guide provides the mechanistic basis for this quenching, a validated synthesis route, and a rigorous protocol for measuring its residual quantum yield.
Photophysical Profile & Mechanism[1]
The Heavy Atom Effect
The low quantum yield of 5-bromocoumarin is governed by Spin-Orbit Coupling (SOC). The large nuclear charge of the bromine atom (
-
Radiative Rate (
): Typically for coumarins. -
Intersystem Crossing Rate (
): Enhanced by orders of magnitude in 5-Br derivatives (often ), outcompeting fluorescence.
Spectral Data (Typical)
| Parameter | Value / Range | Notes |
| Absorption Max ( | 300 – 320 nm | |
| Emission Max ( | 400 – 430 nm | Very weak intensity |
| Quantum Yield ( | < 0.01 | Solvent dependent; decreases in polar solvents |
| Stokes Shift | ~100 nm | Large, typical of coumarins |
| Triplet Yield ( | High (> 0.[1]5) | Due to efficient ISC |
Jablonski Diagram: Deactivation Pathways
The following diagram illustrates the dominant non-radiative decay pathway (
Caption: Energy level diagram highlighting the dominant Intersystem Crossing (ISC) pathway facilitated by the bromine substituent, which quenches fluorescence.
Synthesis of 5-Bromo-2H-chromen-2-one
Direct bromination of coumarin often yields a mixture of isomers (mainly 3-bromo). To selectively obtain the 5-bromo isomer, a de novo ring construction is required, typically starting from 6-bromosalicylaldehyde .
Synthetic Route (Perkin Condensation)
Precursor: 6-Bromosalicylaldehyde (2-hydroxy-6-bromobenzaldehyde).
Reagents: Acetic anhydride (
Caption: Selective synthesis of 5-bromocoumarin via Perkin condensation prevents isomer mixtures common in direct bromination.
Experimental Protocol: Measuring Low Quantum Yields
Measuring a
Materials
-
Analyte: 5-Bromo-2H-chromen-2-one in Ethanol (HPLC grade).
-
Reference Standard: Quinine Sulfate in 0.1 M
( ) or Coumarin 153 in Ethanol ( ). Note: Quinine sulfate is preferred for blue emission, but ensure excitation wavelengths match. -
Instrument: Spectrofluorometer with double monochromator (to minimize stray light).
Protocol Steps
-
Absorbance Matching: Prepare solutions of the 5-bromo sample and the reference standard such that their absorbance at the excitation wavelength (
nm) is identical and below 0.05 (to avoid inner filter effects). -
Solvent Blanking: Record the emission spectrum of the pure solvent (Ethanol) using identical settings. This is critical for low QY samples to subtract Raman scattering bands.
-
Acquisition: Record the integrated fluorescence intensity (
) from 350 nm to 600 nm for both sample ( ) and reference ( ). -
Calculation: Use the comparative quantum yield equation:
Where:
- = Integrated area under emission curve (corrected for background).
- = Absorbance at excitation wavelength.
- = Refractive index of the solvent.
Troubleshooting Low Signals
-
Raman Peaks: If a sharp peak appears that shifts when you change
, it is a solvent Raman band. Subtract the solvent blank spectrum. -
Impurity Check: If
measures unexpectedly high (>0.05), check for unreacted starting material (salicylaldehyde) or highly fluorescent 7-substituted impurities using TLC or HPLC.
Applications & Utility
While poor as a fluorophore, 5-bromocoumarin is a high-value scaffold:
-
Palladium Cross-Coupling: The C-Br bond at the 5-position is highly reactive in Suzuki-Miyaura coupling, allowing the attachment of aryl groups to create 5-arylcoumarins , which often recover high fluorescence or exhibit solvatochromism.
-
Triplet Sensitizers: Due to high triplet yield, derivatives can be used to generate singlet oxygen (
) for photodynamic therapy research.[2]
References
-
Berberan-Santos, M. N. (2000). "External heavy-atom effect on fluorescence kinetics." PhysChemComm, 3(2), 5-9. Link
-
Tasior, M., et al. (2015). "Coumarins fused with other aromatic units: synthesis and photophysical properties." Chemistry – A European Journal, 21(16), 6137-6156. Link
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228. Link
-
Kulkarni, M. V., et al. (2012). "Synthesis and biological evaluation of some new 5-substituted coumarin derivatives." Medicinal Chemistry Research, 21, 196-204. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer. (Chapter 9: Fluorescence Quenching). Link
Sources
Pharmacological Potential of 5-Substituted Coumarin Scaffolds: A Technical Guide for Drug Development
Executive Summary
In the landscape of medicinal chemistry, the benzopyrone core of coumarins is universally recognized as a privileged scaffold. However, while 7-substituted coumarins (e.g., umbelliferone derivatives) dominate natural product libraries, synthetic functionalization at the C5 position unlocks a distinct and highly potent pharmacological space. As a Senior Application Scientist, I have observed that 5-substituted coumarins—particularly 3-aryl-5-substituted analogues—exhibit unique steric constraints and electronic distributions that drastically alter their target engagement profiles. This technical guide explores the causality behind these structural modifications, detailing their applications in oncology, anti-inflammatory drug design, and neuropharmacology, while providing self-validating experimental protocols for their synthesis and evaluation.
Chemical Uniqueness & Causality in Scaffold Design
The pharmacological divergence of 5-substituted coumarins stems from fundamental physical chemistry. Substituting the C5 position (adjacent to the pyrone ring junction) introduces significant steric bulk that forces out-of-plane rotations of neighboring functional groups, particularly when a 3-aryl moiety is present.
This spatial orientation is not merely a structural artifact; it is the causal driver for high-affinity binding in deep, narrow enzymatic pockets. For example, creates an optimal hydrophobic plug that perfectly occludes the catalytic pocket of DNA repair enzymes[1]. Similarly, the presence of a 5-hydroxyl group combined with halogenated 3-phenyl rings acts as an electron-donating anchor, enabling potent allosteric interactions with lipoxygenases[2].
Key Pharmacological Applications
Oncology: TDP1 Inhibition and Aromatase Blockade
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical repair enzyme that counteracts the DNA damage induced by Topoisomerase I (TOP1) poisons like topotecan. Recent studies demonstrate that (e.g., geraniol) act as nanomolar inhibitors of TDP1, effectively sensitizing resistant tumor cells to topotecan-induced apoptosis[1].
Furthermore, 5-bromo-8-methoxycoumarin hybrids have emerged as, significantly downregulating enzyme concentrations in breast cancer models[3]. Direct cytotoxicity against HeLa and SK-N-SH cell lines has also been achieved using 5-acetyloxy derivatives, where the acetyl group enhances cellular permeability before intracellular cleavage[4].
Fig 1: Mechanism of tumor sensitization by 5-substituted coumarins via TDP1 inhibition.
Anti-Inflammatory: Lipoxygenase (LOX) Inhibition
Lipoxygenases, particularly soybean LOX-15 (a standard in vitro model for human LOX pathways), are effectively inhibited by 5-substituted coumarins. The yields IC50 values as low as 4.1 μM[2]. The causality here lies in the 5-hydroxyl's ability to participate in hydrogen bonding with the enzyme's allosteric site, while the fluorine atom enhances metabolic stability and lipophilicity.
Neuropharmacology: NMDA Receptor Modulation
While 6-substituted coumarin-3-carboxylic acids (e.g., UBP608) are known negative allosteric modulators of NMDA receptors, indicate that shifting bulk to the C5 position holds untapped potential for developing highly selective GluN2A potentiators or inhibitors[5].
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate rapid candidate selection, the following table summarizes critical quantitative data across various 5-substituted coumarin classes:
| Compound Class / Derivative | Substitution Pattern | Primary Target / Assay | Efficacy (IC50 / Effect) | Pharmacological Context |
| 3-aryl-5-acetyloxy-coumarin (3a) | 6-bromo, 5-acetyloxy | HeLa Cells (Cytotoxicity) | 1.8 μM | Potent anti-tumor agent[4] |
| 3-aryl-5-hydroxy-coumarin (4e) | 3'-fluoro, 5-hydroxy | Soybean LOX-15 | 4.1 μM | Anti-inflammatory lead[2] |
| 5-O-geranyl-coumarin (33a) | 5-geranyloxy | TDP1 Enzyme | 130 nM | Sensitizes cells to Topotecan[1] |
| 8-methoxy-5-bromo-coumarin (Comp 6) | 5-bromo, 8-methoxy | Aromatase (CYP19A1) | 0.401-fold reduction | Breast cancer therapeutic[3] |
| Coumarin-3-carboxylic acid (UBP608) | 6-bromo (Baseline) | NMDA Receptor (GluN2A) | 19 μM | Allosteric modulator baseline[5] |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checkpoints directly into the workflow.
Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in NaDES
Objective: Synthesize 3-aryl-5-hydroxycoumarins using environmentally benign conditions. Causality & Rationale: Traditional cross-coupling requires toxic organic solvents and expensive phosphine ligands. By utilizing a like Choline Chloride/Glycerol (ChCl/Gly), the extensive hydrogen bond network stabilizes the palladium intermediate, allowing for ligand-free coupling[6]. Crucially, the NaDES environment uniquely promotes in situ deacetylation, converting 5-acetyloxy precursors directly into the highly bioactive 5-hydroxy derivatives[6].
Step-by-Step Methodology:
-
NaDES Preparation: Mix Choline Chloride and Glycerol (1:2 molar ratio) at 80°C until a clear, homogeneous liquid forms.
-
Reaction Assembly: To the NaDES, add 3-(4-acetyloxyphenyl)-6-bromo-4-methyl-coumarin (1.0 eq), phenylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(OAc)₂ (5 mol%).
-
Thermal Activation: Stir the mixture at 90°C for 24 hours. Causality: This specific thermal threshold provides the activation energy for transmetalation while simultaneously driving the hydrolysis of the C5-acetyl group.
-
Extraction: Dilute with water and extract the product using ethyl acetate (3x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Validation & Quality Control Checkpoints:
-
In-Process Control (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (
) and the appearance of a highly fluorescent, lower spot ( ) confirms both successful coupling and deacetylation. -
Structural Validation (NMR): Perform ¹H-NMR. The absence of the sharp singlet at
ppm (acetyl methyl) and the emergence of a broad, exchangeable singlet at ppm (phenolic OH) validates the dual-reaction success.
Fig 2: Green synthesis workflow of 5-hydroxy coumarins via NaDES-mediated Suzuki-Miyaura coupling.
Protocol 2: Fluorometric Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Assay
Objective: Evaluate the IC50 of 5-substituted coumarins against TDP1. Causality & Rationale: Measuring TDP1 inhibition requires tracking the cleavage of a phosphotyrosine bond in real-time. Utilizing a custom 14-mer oligonucleotide labeled with a 5'-fluorophore (FAM) and a 3'-quencher (BHQ1) allows for continuous kinetic tracking[1]. Intact, the probe is dark due to FRET quenching; TDP1 cleavage releases the fluorophore, generating a quantifiable signal.
Step-by-Step Methodology:
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate recombinant human TDP1 (1.5 nM) with varying concentrations of the 5-geranyloxy-coumarin derivative (0.1 nM to 10 μM) in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 2 mM EDTA) for 15 minutes at 37°C. Causality: Pre-incubation is critical to establish binding equilibrium within the catalytic pocket before substrate introduction.
-
Kinetic Initiation: Add the fluorogenic substrate (50 nM final concentration) to initiate the reaction.
-
Data Acquisition: Measure fluorescence (Ex: 485 nm, Em: 520 nm) continuously for 20 minutes using a microplate reader.
Validation & Quality Control Checkpoints:
-
Z'-Factor Calculation: Include a vehicle control (DMSO) and a known reference inhibitor (e.g., Furamidine). A Z'-factor > 0.6 must be achieved to validate the assay's robustness.
-
Auto-fluorescence Subtraction: Because coumarins often exhibit intrinsic fluorescence, mandate a "compound + substrate (no enzyme)" control well. Subtracting this background ensures the calculated IC50 is an artifact-free representation of true target engagement.
References
-
Kavetsou, E., Katopodi, A., Argyri, L., et al. "Novel 3-aryl-5-substituted-coumarin analogues: Synthesis and bioactivity profile." Drug Development Research, 2020.[Link]
-
Katopodi, A., et al. "Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives." Molecules, 2021.[Link]
-
Costa, B.M., et al. "Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-D-aspartate receptors." Neurochemistry International, 2012.[Link]
-
Dyrkheeva, N.S., et al. "New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan." Pharmaceuticals, 2022.[Link]
-
Katopodi, A., et al. "A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling." Molecules, 2022.[Link]
-
Ma, Y., et al. "Design, Synthesis, Physicochemical Properties, and Evaluation of Novel Iron Chelators with Fluorescent Sensors." Journal of Medicinal Chemistry, 2004.[Link]
-
Shaik, B.B., et al. "Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs." Molecules, 2023.[Link]
Sources
- 1. New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 3-aryl-5-substituted-coumarin analogues: Synthesis and bioactivity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Characterization and Structural Insights of 5-Bromo-2H-chromen-2-one
[1]
Executive Summary
This technical guide outlines the rigorous protocol for the structural elucidation of 5-Bromo-2H-chromen-2-one (5-bromocoumarin).[1] As a halogenated derivative of the benzopyrone pharmacophore, this molecule presents unique challenges and opportunities in solid-state chemistry, particularly regarding halogen bonding and
Synthesis and Crystallization Strategy
Synthetic Route: The Isomer Challenge
The primary challenge in synthesizing 5-bromo-2H-chromen-2-one via the standard Pechmann condensation is regioselectivity.[1] Reacting 3-bromophenol with malic acid (or ethyl acetoacetate) typically yields a mixture of the 5-bromo and 7-bromo isomers due to the directing effects of the hydroxyl group.
-
Reagents: 3-Bromophenol, Malic Acid, Conc.[1]
. -
Critical Step: Isomer Separation.[1] The 7-bromo isomer is often thermodynamically favored.[1] Fractional crystallization or silica gel column chromatography (Eluent: Hexane/Ethyl Acetate) is required to isolate the 5-bromo congener.[1]
Crystal Growth Optimization
Obtaining single crystals suitable for SCXRD (Single Crystal X-Ray Diffraction) requires controlling nucleation kinetics to minimize twinning, a common issue with planar coumarin derivatives.[1]
| Solvent System | Method | Target Morphology | Notes |
| Acetone | Slow Evaporation | Prismatic / Block | Good for obtaining thermodynamically stable polymorphs.[1] |
| Ethanol/Hexane (1:1) | Vapor Diffusion | Needles / Plates | Slower growth; reduces thermal shock defects.[1] |
| CHCl | Slow Cooling | Block | Chlorinated solvents often facilitate halogen-halogen interactions.[1] |
X-Ray Data Collection and Reduction
Instrumentation and Source Selection
For 5-Bromo-2H-chromen-2-one, the presence of Bromine (Z=35) dictates specific data collection parameters.[1]
-
Radiation Source: Molybdenum (
, Å) is preferred over Copper ( ).[1] -
Temperature: Data should be collected at 100 K (Cryostream).
-
Reasoning: Low temperature minimizes the thermal vibration of the heavy bromine atom, preventing "smearing" of the electron density map and allowing for more precise bond length determination.
-
Data Reduction Workflow
Structure Solution and Refinement
Phasing Strategy
The bromine atom serves as a "heavy atom" anchor, making structure solution straightforward.[1]
-
Method: Intrinsic Phasing (SHELXT) or Patterson Methods.[1]
-
Observation: The Br atom position will appear as the highest peak in the initial electron density map.
Refinement Protocol (SHELXL)[1]
-
Anisotropic Refinement: All non-hydrogen atoms (C, O, Br) must be refined anisotropically.[1]
-
Hydrogen Placement:
-
Aromatic H atoms: Constrained riding model (AFIX 43),
.[1]
-
-
Extinction Coefficient: Check for secondary extinction effects, common in strongly scattering crystals.
Visualization of the Refinement Logic
Figure 1: Iterative structure solution and refinement workflow for heavy-atom organic structures.
Structural Analysis & Intermolecular Interactions[7][8][9][10][11][12][13][14][15][16]
Once the structure is solved, the focus shifts to the supramolecular assembly. The 5-bromo substitution drastically alters the packing compared to the parent coumarin.
Halogen Bonding (The -hole)
Bromine is capable of acting as a Lewis acid (electron acceptor) along the C-Br bond axis due to the "
-
Interaction to Look For:
(carbonyl) or .[1] -
Geometric Criteria:
Stacking
The planar coumarin backbone facilitates stacking.[1] In the 5-bromo derivative, the bulky Br atom may induce a "slipped" stacking motif to minimize steric repulsion while maximizing dispersion forces.
Hirshfeld Surface Analysis
To quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is the gold standard.[1]
- Surface:
-
Fingerprint Plots:
Interaction Pathway Diagram[1]
Figure 2: Map of potential supramolecular synthons driving the crystal packing of 5-bromocoumarin.
References
-
Gromochinski, A. M., et al. (2014).[1] "Halogen bonding in crystal engineering of coumarin derivatives." CrystEngComm. [1]
-
Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[1][7][8][9][10] CrystEngComm, 11, 19-32.[1]
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]
-
Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.[1]
Sources
- 1. 2h-Chromene-2-one | C18H12O4 | CID 18327169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. A structural framework of biologically active coumarin derivatives: crystal structure and Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.iucr.org [journals.iucr.org]
Advanced Photophysical Characterization of 5-Bromo-2H-chromen-2-one Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Spectroscopists, and Medicinal Chemists
Executive Summary: The Heavy Atom Advantage
The coumarin scaffold (2H-chromen-2-one) is a ubiquitous fluorophore, classically renowned for its high fluorescence quantum yield (
This guide details the photophysical transition of 5-bromo-2H-chromen-2-one derivatives from simple fluorophores to efficient photosensitizers capable of singlet oxygen (
Structural & Mechanistic Foundations
The 5-Position "Peri-Effect"
Unlike the 3-, 6-, or 7-positions, the C5 position in the coumarin core is sterically unique due to its proximity to the lactone oxygen and carbonyl group (the "peri" region).
-
Steric Strain: Substituents at C5 can induce torsional twist in the coumarin plane, potentially disrupting
-conjugation and altering the Franck-Condon factors governing transitions. -
Electronic Modulation: The inductive effect (-I) of bromine at C5 pulls electron density from the conjugated system, typically resulting in a hypsochromic (blue) shift in absorption compared to electron-donating analogs, unless counteracted by strong donors at C7.
The Heavy Atom Effect & Jablonski Dynamics
The presence of bromine (
Key Consequence:
Visualization: Jablonski Diagram of HAE
The following diagram illustrates the kinetic competition introduced by the 5-bromo substituent.
Figure 1: Modified Jablonski diagram showing the dominant Intersystem Crossing (ISC) pathway facilitated by the 5-bromo substituent.
Synthesis of 5-Bromo-2H-chromen-2-one Derivatives
The synthesis typically follows two routes: direct bromination (electrophilic aromatic substitution) or ring closure of brominated phenols (Pechmann Condensation). The Pechmann route is preferred for regioselectivity at the C5 position.
Figure 2: Pechmann condensation route for regioselective synthesis of 5-bromo coumarins.
Photophysical Characterization Data
The following table summarizes representative spectral data for 5-bromo derivatives compared to their non-brominated analogs. Note the significant reduction in fluorescence quantum yield (
| Compound | Solvent | Abs | Em | Stokes Shift (nm) | ||
| Coumarin 1 (Unsubstituted) | EtOH | 310 | 380 | 70 | ~0.73 | < 0.05 |
| 7-Methoxycoumarin | ACN | 324 | 390 | 66 | 0.60 | 0.08 |
| 5-Bromo-7-methoxycoumarin | ACN | 320 | 415 | 95 | 0.05 - 0.15 | 0.45 - 0.55 |
| 6-Bromo-coumarin derivative | MeOH | 322 | 410 | 88 | 0.27 | 0.40 |
Data compiled from representative studies on coumarin heavy-atom derivatives (Refs 1, 3, 5).
Experimental Protocols
Determination of Fluorescence Quantum Yield ( )
Principle: Comparative method using a standard (Quinine Sulfate) to account for instrument response.
Materials:
-
Standard: Quinine Sulfate in 0.1 M H
SOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ( ). -
Sample: 5-bromo derivative in Ethanol/ACN.
-
Instrument: Spectrofluorometer (e.g., Hitachi F-7000 or equivalent).
Workflow:
-
Absorbance Matching: Prepare solutions of the sample and standard such that their absorbance at the excitation wavelength (
) is identical and below 0.1 OD (to avoid inner filter effects). -
Emission Scan: Record emission spectra from 360 nm to 600 nm.
-
Integration: Integrate the area under the fluorescence curve (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Calculation:
Where is absorbance and is the refractive index of the solvent.
Determination of Singlet Oxygen Quantum Yield ( )
Principle: Chemical trapping using 1,3-Diphenylisobenzofuran (DPBF), which bleaches upon reaction with
Materials:
-
Trap: DPBF (Solution in Ethanol, keep in dark).
-
Reference Photosensitizer: Rose Bengal (
in EtOH) or Methylene Blue. -
Light Source: Monochromatic LED matched to absorption max (e.g., 365 nm or 405 nm).
Workflow:
-
Preparation: Prepare a mixture of the 5-bromo coumarin (
) and DPBF ( ) in air-saturated solvent. Prepare a matched control with Rose Bengal. -
Baseline: Measure the absorbance of DPBF at 410 nm (
). -
Irradiation: Irradiate the sample for fixed intervals (e.g., 10 seconds).
-
Monitoring: Measure the decrease in DPBF absorbance at 410 nm after each interval.
-
Plotting: Plot
vs. Irradiation Time ( ). The slope ( ) represents the rate of photosensitization. -
Calculation:
Where is the absorption correction factor ( ) at the irradiation wavelength.
References
-
Wilkinson, F., Helman, W. P., & Ross, A. B. (1993). Quantum yields for the photosensitized formation of the lowest electronically excited singlet state of molecular oxygen in solution. Journal of Physical and Chemical Reference Data.
-
Berberan-Santos, M. N. (2000).[1] External heavy-atom effect on fluorescence kinetics. PhysChemComm.
-
Zhang, X., et al. (2020). Synthesis and spectral studies of coumarin derivatives as fluorescent probes. Indian Journal of Chemistry.
-
Zhao, J., et al. (2013). Heavy atom effect in halogenated mCP and its influence on the efficiency of the thermally activated delayed fluorescence. Journal of Physical Chemistry C.
-
Tasior, M., et al. (2013). A Family of Styrylcoumarins: Synthesis, Spectroscopic, Photophysical and Photochemical Properties. Chemistry – A European Journal.
Sources
Metabolic Stability of 5-Bromocoumarin in Drug Discovery: A Technical Assessment Guide
This guide serves as an advanced technical resource for evaluating the metabolic stability of the 5-bromocoumarin scaffold. It moves beyond generic protocols to address the specific physicochemical and enzymatic challenges posed by halogenated benzopyrones in drug discovery.
Executive Summary: The Halogen Advantage
In medicinal chemistry, the coumarin (2H-chromen-2-one) ring is a "privileged scaffold," yet it suffers from a well-documented metabolic liability: rapid regioselective hydroxylation at the C7 position, primarily catalyzed by CYP2A6 in humans.[1]
The introduction of a bromine atom at the C5 position (5-bromocoumarin) is a strategic modification. It serves two distinct roles:
-
Metabolic Blockade: Steric and electronic modulation of the aromatic ring to hinder enzymatic access to the C7 soft spot.
-
Lipophilic Anchor: Increasing
to improve membrane permeability while potentially altering the binding affinity for metabolic enzymes (shifting from CYP2A6 to CYP3A4/2C9).[1]
This guide details the mechanistic rationale and experimental workflows required to validate the metabolic stability of 5-bromocoumarin derivatives.
Mechanistic Rationale: Structure-Metabolism Relationships (SMR)
To design effective stability assays, one must understand why 5-bromocoumarin behaves differently than its parent scaffold.
The CYP2A6 Liability
Coumarin is the probe substrate for CYP2A6 .[2][3] The enzyme’s active site is small and hydrophobic, perfectly accommodating the planar coumarin ring for 7-hydroxylation.
-
Mechanism: Iron-oxo species (
) attacks the C7-H bond.[1] -
5-Br Effect: The C5 position is meta to C7. While not a direct block (like a C7-substituent), the bulky bromine atom (Van der Waals radius ~1.85 Å) at C5 creates significant steric clash within the restrictive CYP2A6 binding pocket, often drastically reducing clearance via this primary pathway.[1]
The "Halogen Dance" & Mass Spectrometry
Bromine has a unique isotopic signature (
Pathway Visualization
The following diagram illustrates the shift in metabolic pressure caused by 5-bromination.
Figure 1: Mechanistic shift of metabolic clearance. The 5-Br substituent sterically hinders the primary CYP2A6 pathway, forcing metabolism through slower, secondary routes.
Experimental Protocols: Validating Stability
Trustworthy data requires a self-validating system.[1] The following protocol uses Human Liver Microsomes (HLM) for Phase I stability, with specific adaptations for halogenated compounds.
Materials & Reagents
-
Test Compound: 5-Bromocoumarin derivative (10 mM stock in DMSO).
-
System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]
-
Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Warfarin or Tolbutamide).[1]
-
Control: Coumarin (High Clearance) and Propranolol (Low/Medium Clearance).[1]
Step-by-Step Microsomal Stability Assay
| Step | Action | Critical Technical Note (Causality) |
| 1. Pre-Incubation | Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with Test Compound (1 µM final). Incubate at 37°C for 5 min. | Why 1 µM? To ensure conditions are below |
| 2. Initiation | Add NADPH regenerating system to initiate reaction.[1] | Start the clock ( |
| 3. Sampling | Remove aliquots (50 µL) at | frequent early points capture rapid clearance (if unstable); later points define the terminal slope. |
| 4. Quenching | Dispense into 150 µL ice-cold ACN containing Internal Standard (IS). Vortex immediately. | Why Ice-Cold? Instantly denatures proteins to stop metabolism.[1] Why IS? Corrects for injection variability and matrix effects in LC-MS. |
| 5. Processing | Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant. | Removes precipitated proteins to protect the HPLC column. |
| 6. Analysis | Inject onto LC-MS/MS. Monitor MRM transitions. | Crucial: Monitor the |
Data Analysis & Interpretation
Raw data (Area Ratio of Analyte/IS) must be converted into intrinsic clearance values to predict in vivo behavior.[1]
Calculation Workflow
-
Plot:
vs. Time ( ).[1] -
Slope (
): Determine the negative slope of the linear portion. -
Half-life (
): [1] -
Intrinsic Clearance (
): [1]
Interpreting the 5-Bromocoumarin Profile
| Parameter | Coumarin (Reference) | 5-Bromocoumarin (Expected) | Interpretation |
| < 15 min | > 45 min | The 5-Br substituent successfully blocks rapid CYP2A6 turnover.[1] | |
| High (> 50 µL/min/mg) | Low/Medium (< 20 µL/min/mg) | Improved metabolic stability suitable for lead optimization.[1] | |
| Major Metabolite | 7-Hydroxycoumarin | 3,4-Epoxide (Trace) or Ring Open | Shift in metabolic "soft spot" confirmed.[1] |
Reaction Phenotyping (Advanced)
If the 5-bromocoumarin derivative shows unexpected instability, perform a Chemical Inhibition Assay :
-
Incubate with Tranylcypromine (CYP2A6 inhibitor).[1] If stability improves drastically, the 5-Br block was insufficient.
-
Incubate with Ketoconazole (CYP3A4 inhibitor).[1] If stability improves, the lipophilic bromine shifted clearance to CYP3A4.
Visualization of Experimental Logic
The following flowchart outlines the decision matrix for evaluating the scaffold.
Figure 2: Decision matrix for interpreting stability data and guiding structural optimization.
References
-
Raunio, H., & Rahnasto-Rilla, M. (2012).[1][3] CYP2A6: Genetics, Structure, Regulation, and Function.[1] Drug Metabolism Reviews, 44(2), 1-13.[1] Link
-
Lewis, D. F. V., et al. (2006).[1] Metabolism of coumarin by human P450s: a molecular modelling study. Xenobiotica, 36(5), 369-383.[1] Link
-
Zhu, A. Z., et al. (2013).[1] CYP2A6: Evidence for a Role in the Metabolism of Coumarin and Nicotine.[2][4] Drug Metabolism and Disposition, 41(4), 836-843.[1] Link
-
BenchChem. (2025).[1][5] The Influence of Bromination on the Biological Activity of Coumarins: A Comparative Guide. BenchChem Technical Guides. Link[1]
-
WuXi AppTec. (2023).[1] Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec Insights. Link
Sources
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2H-chromen-2-one
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Scientific Context
The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore widely utilized in the development of anti-cancer agents, anti-coagulants, and advanced fluorescent probes[1]. While functionalization at the 3-, 4-, 6-, and 7-positions is well-documented, the C5 position presents unique synthetic challenges. 5-Bromo-2H-chromen-2-one (5-bromocoumarin) exhibits reduced reactivity due to steric hindrance from the peri-interaction with the C4-proton and the electron-withdrawing nature of the lactone ring. Furthermore, the pyran-2-one ring is highly sensitive to nucleophilic attack and basic hydrolysis[2].
This application note provides field-proven, self-validating protocols for the palladium-catalyzed functionalization of 5-bromocoumarin, emphasizing the mechanistic causality behind catalyst selection, base optimization, and workflow design.
Mechanistic Causality & Scaffold Challenges
The successful cross-coupling of 5-bromocoumarin relies on navigating two competing pathways: the desired palladium-catalyzed C-C bond formation and the undesired base-mediated lactone ring opening.
-
Oxidative Addition (Rate-Limiting Step): The C5-Br bond is sterically hindered. To facilitate oxidative addition, highly active 14-electron Pd(0) species are required. This is achieved by utilizing sterically demanding ligands (e.g., P(o-tol)3) or robust pre-catalysts (e.g., Pd-PEPPSI complexes) that readily dissociate to form the active catalytic species[3].
-
Lactone Sensitivity: Coumarins are cyclic esters (lactones). Under strongly basic conditions (e.g., NaOH, KOH) or prolonged heating with unbuffered aqueous bases, the lactone undergoes irreversible ring-opening to form cis-cinnamic acid derivatives. Therefore, mild bases (K₂CO₃, Cs₂CO₃, or Et₃N) and carefully controlled biphasic or anhydrous solvent systems are mandatory[2].
Fig 1. General palladium-catalyzed cross-coupling cycle for 5-bromocoumarin functionalization.
Quantitative Data Summary
The following table summarizes the optimized parameters for the three primary cross-coupling modalities applied to 5-bromocoumarin.
| Coupling Modality | Catalyst System | Base / Additive | Solvent System | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O (4:1:1) | 80–85 | 75–90% |
| Heck Alkenylation | Pd(OAc)₂ / P(o-tol)₃ | Et₃N (3.0 eq) | DMF or MeCN (Anhydrous) | 100–110 | 65–85% |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N (Solvent) | THF/Et₃N (1:1) | 60–70 | 70–88% |
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Arylation
Objective: Synthesize 5-aryl-2H-chromen-2-one derivatives[1]. Causality of Design: A biphasic Toluene/EtOH/H₂O system is utilized. Water dissolves the K₂CO₃ and forms the reactive aryl-boronate complex. Ethanol acts as a phase-transfer agent, and Toluene solubilizes the coumarin. Strict degassing is enforced to prevent the Pd-catalyzed oxidative homocoupling of the boronic acid.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2H-chromen-2-one (1.0 mmol, 225 mg), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Atmosphere Control: Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times). Self-Validation: Failure to maintain an inert atmosphere will result in the formation of biaryl side-products (homocoupling), visible by LC-MS.
-
Solvent Addition: Via syringe, add degassed Toluene (4 mL) and degassed Ethanol (1 mL).
-
Base Addition: Add a degassed aqueous solution of K₂CO₃ (2.0 M, 1 mL, 2.0 mmol). Causality: K₂CO₃ provides sufficient basicity for transmetalation without triggering lactone hydrolysis[2].
-
Reaction: Heat the biphasic mixture to 85 °C under vigorous stirring for 4–6 hours.
-
In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The 5-arylcoumarin product will typically exhibit a strong blue or green fluorescence under 365 nm UV light due to extended conjugation[2].
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: Heck Alkenylation
Objective: Synthesize 5-alkenyl-2H-chromen-2-one derivatives. Causality of Design: The Heck reaction requires an amine base (Et₃N) to regenerate the Pd(0) catalyst via β-hydride elimination and subsequent deprotonation. P(o-tol)₃ is selected because its steric bulk drives the dissociation of a phosphine ligand, generating a highly active 14-electron Pd(0) species capable of inserting into the deactivated C5-Br bond[4].
Step-by-Step Methodology:
-
Preparation: In a dried pressure tube, combine 5-bromo-2H-chromen-2-one (1.0 mmol, 225 mg), Pd(OAc)₂ (0.05 mmol, 11 mg), and P(o-tol)₃ (0.10 mmol, 30 mg).
-
Reagents: Add anhydrous DMF (5 mL), followed by the terminal alkene (e.g., ethyl acrylate, 1.5 mmol) and Et₃N (3.0 mmol, 0.42 mL).
-
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.
-
Reaction: Seal the tube and heat to 110 °C for 12 hours.
-
In-Process Validation: Monitor via LC-MS. Self-Validation: If the reaction stalls and a black precipitate forms, "Palladium black" has precipitated out of the catalytic cycle. This indicates catalyst death, usually due to oxygen ingress or insufficient ligand stabilization.
-
Workup: Filter the crude mixture through a short pad of Celite to remove palladium particulates. Dilute the filtrate with EtOAc (20 mL) and wash extensively with 5% aqueous LiCl (3 × 15 mL) to remove DMF. Dry, concentrate, and purify.
Troubleshooting & Quality Control Workflow
To ensure reproducibility, implement the following self-validating logic during reaction execution.
Fig 2. Self-validating experimental workflow for monitoring coumarin cross-coupling reactions.
Critical Quality Attributes (CQAs):
-
Des-bromo impurity: If the mass of the unbrominated coumarin (m/z 146) is detected in LC-MS, premature reductive elimination (protodehalogenation) is occurring. Lower the reaction temperature or switch to a more electron-rich ligand (e.g., XPhos).
-
Lactone Hydrolysis: If a highly polar spot appears on TLC that stains with bromocresol green, the lactone has opened to the cinnamic acid. Ensure the base concentration is strictly controlled and avoid prolonged heating beyond 6 hours[2].
References
1.[1] Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC. National Institutes of Health (NIH). 1 2.[4] An Efficient Methodology for the Synthesis of 3-Styryl Coumarins. SciELO. 4 3.[2] Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - PMC. National Institutes of Health (NIH). 2 4.[3] Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. TÜBİTAK Academic Journals. 3
Sources
- 1. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. scielo.br [scielo.br]
Application Note: Suzuki-Miyaura Cross-Coupling Protocols for the Functionalization of 5-Bromocoumarin Scaffolds
Executive Summary & Context
Coumarins are ubiquitous in natural products and exhibit a plethora of pharmacological properties, making them a highly privileged scaffold in organic synthesis and drug discovery[1]. Specifically, the functionalization of the coumarin core is a critical step in developing advanced therapeutics, including anti-HIV agents and modulators of multidrug resistance in cancer (e.g., CXL017 analogs)[2].
While functionalization at the 3-, 4-, and 6-positions has been widely reported, targeting the 5-position via 5-bromocoumarin provides a unique vector for exploring structure-activity relationships (SAR)[2]. The Suzuki-Miyaura cross-coupling reaction—a palladium-catalyzed formation of carbon-carbon bonds between an aryl/vinyl halide and an aryl/vinyl boronic acid—is the premier method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids[3].
Mechanistic Causality: The Catalytic Cycle
To optimize the functionalization of 5-bromocoumarin, one must understand the causality of the catalytic cycle and how the coumarin electronics influence each step[4]:
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 5-bromocoumarin. The electron-withdrawing nature of the coumarin lactone ring facilitates this step, making bromocoumarins highly reactive electrophiles[5].
-
Transmetalation: This is often the rate-limiting step. The addition of an inorganic base (e.g., Na2CO3 or K3PO4) is strictly required. The base coordinates with the arylboronic acid to form a nucleophilic boronate complex, which then transfers the aryl group to the Pd(II) center[4].
-
Reductive Elimination: The Pd(II) complex undergoes reductive elimination to forge the new C-C bond, releasing the 5-arylcoumarin product and regenerating the Pd(0) catalyst[4].
Pd-catalyzed Suzuki-Miyaura catalytic cycle for 5-bromocoumarin functionalization.
Experimental Design & Parameter Optimization
A self-validating protocol requires careful selection of the catalyst, base, and solvent system.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] is the standard workhorse. However, for sterically hindered boronic acids, Pd(dppf)Cl2 or newer generation precatalysts may be required to prevent protodeboronation[5],[3].
-
Base: The base must be strong enough to form the boronate complex but mild enough to prevent the hydrolysis of the coumarin lactone ring. Na2CO3 and K3PO4 are optimal.
-
Solvent: A biphasic system (e.g., Toluene/EtOH/H2O or Dioxane/H2O) is highly recommended. Water is essential to dissolve the inorganic base and facilitate the transmetalation step[3].
Table 1: Quantitative Optimization of Reaction Parameters for 5-Bromocoumarin Coupling (Representative data for coupling with phenylboronic acid at 1.0 mmol scale)
| Entry | Catalyst (mol %) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 (5%) | Na2CO3 (2.0) | Toluene/EtOH/H2O (2:1:1) | 80 | 12 | 82 |
| 2 | Pd(dppf)Cl2 (5%) | K3PO4 (2.0) | Dioxane/H2O (4:1) | 90 | 8 | 94 |
| 3 | Pd(OAc)2 (5%) + SPhos | Cs2CO3 (2.0) | Toluene/H2O (10:1) | 100 | 6 | 96 |
| 4 | Pd(PPh3)4 (5%) | Et3N (2.0) | DMF (Anhydrous) | 100 | 24 | < 20* |
*Note: The absence of water in Entry 4 severely limits boronate formation, leading to poor conversion and increased homocoupling.
Step-by-Step Methodology: Synthesis of 5-Arylcoumarins
Prerequisites & Reagent Preparation:
-
5-Bromocoumarin (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)[3]
-
Pd(dppf)Cl2 (0.05 mmol, 5 mol%)
-
K3PO4 (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Deionized Water (Degassed via sparging with N2 or Ar for 30 minutes prior to use).
Workflow:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromocoumarin, arylboronic acid, Pd(dppf)Cl2, and K3PO4. Seal the tube with a septum and purge the vessel with Nitrogen (N2) or Argon (Ar) via three vacuum/gas cycles[3].
-
Solvent Addition: Inject the degassed solvent mixture (4 mL Dioxane, 1 mL H2O) through the septum via syringe. Replace the septum with a Teflon screw cap under a positive flow of inert gas.
-
Heating & Monitoring: Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C[3]. Stir vigorously for 8 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 3:1) or LC-MS to ensure complete consumption of the 5-bromocoumarin starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate.
-
Self-Validation & QC:
-
1H NMR (400 MHz, CDCl3): Verify the disappearance of the C5-H proton signal and the appearance of the new aromatic multiplet corresponding to the introduced aryl group. Ensure the characteristic coumarin lactone doublets (C3-H and C4-H, typically around δ 6.2 and 7.8 ppm) remain intact.
-
HRMS (ESI): Confirm the exact mass of the target 5-arylcoumarin [M+H]+.
-
References
- SuzukieMiyaura cross-coupling of 4-halo coumarins and pyrones a Source: ResearchGate URL
- Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids Source: ResearchGate URL
- Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017)
- Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL
- Suzuki-Miyaura Cross-Coupling Reaction Source: Medical News URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lab Reporter [fishersci.se]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Sonogashira Coupling for the Synthesis of 5-Alkynyl-2H-chromen-2-ones
Introduction: The Power of C-C Bond Formation in Chromenone Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a combination of palladium and copper(I) species, proceeds under mild conditions, tolerates a wide range of functional groups, and has been instrumental in the synthesis of complex molecules.[2][4][5]
The 2H-chromen-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties.[6] The introduction of an alkynyl moiety at the C5-position via Sonogashira coupling unlocks access to a vast chemical space, enabling the synthesis of novel probes, functional materials, and potential therapeutic agents. This guide provides a comprehensive overview, field-proven insights, and a detailed protocol for the successful Sonogashira coupling of 5-Bromo-2H-chromen-2-one.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The classical Sonogashira coupling operates through two interconnected, independent catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][4]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Br bond of the 5-bromo-2H-chromen-2-one. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired C-C bond of the 5-alkynyl-2H-chromen-2-one product and regenerates the active Pd(0) catalyst.[1][2]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a more nucleophilic copper(I) acetylide species.[1][7] This intermediate readily transfers its acetylide group to the palladium center in the transmetalation step, accelerating the overall reaction rate compared to copper-free systems.[8]
It is important to note that while the copper co-catalyst enhances reactivity, it can also promote an undesirable side reaction known as Glaser coupling, which leads to the homocoupling of the terminal alkyne.[2] This is particularly prevalent in the presence of oxygen, making the maintenance of a strictly inert atmosphere a critical procedural detail. To circumvent this issue, numerous copper-free Sonogashira protocols have been developed.[5][8][9]
Caption: Figure 1: The Catalytic Cycle of Sonogashira Coupling.
Dissecting the Reaction: A Guide to Component Selection and Optimization
The success of the Sonogashira coupling hinges on the judicious selection of each reaction component. The 5-Bromo-2H-chromen-2-one substrate contains an electron-deficient aromatic system due to the influence of the lactone ring, which generally promotes the initial oxidative addition step.[10]
1. Palladium Catalyst and Ligands: The heart of the reaction is the palladium catalyst, which facilitates the key bond-forming steps.
-
Catalyst Precursors: Common choices include Pd(PPh₃)₄, which is a source of Pd(0), and PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[1][2] Catalyst loading is typically kept low, ranging from 0.1 to 5 mol%.[11][12][13]
-
The Role of Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are most common. They stabilize the palladium center and modulate its reactivity. The use of bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃) can significantly accelerate the rate-limiting oxidative addition step, especially for less reactive aryl bromides.[1][10] N-Heterocyclic Carbenes (NHCs) have also emerged as highly effective ligands.[1]
2. Copper(I) Co-catalyst:
-
Standard Choice: Copper(I) iodide (CuI) is the most widely used co-catalyst.[1][14] It is crucial for the formation of the copper acetylide intermediate.[7]
-
Considerations: CuI is sensitive to oxidation, and its quality can impact the reaction outcome. Using freshly purchased or properly stored CuI is recommended.
3. The Base: The base plays a dual, critical role: it neutralizes the hydrogen bromide (HBr) generated during the reaction and facilitates the deprotonation of the terminal alkyne to form the acetylide anion.[2][14]
-
Amine Bases: Organic amine bases like triethylamine (Et₃N), diethylamine (Et₂NH), or diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent as well.[2]
-
Inorganic Bases: For certain applications, particularly in copper-free systems or with sensitive substrates, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be advantageous.[2][13]
4. Solvent System: The solvent must be capable of dissolving all reactants and catalysts at the reaction temperature.
-
Common Solvents: Anhydrous and de-gassed solvents are essential to prevent catalyst deactivation and side reactions.[14] Common choices include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene, and acetonitrile.[15] As mentioned, an excess of an amine base like Et₃N can also function as the solvent.
5. Reaction Temperature and Atmosphere:
-
Temperature: Sonogashira couplings are renowned for proceeding under mild conditions, often from room temperature to moderate heating (e.g., 50–90 °C).[2][13] The optimal temperature will depend on the specific alkyne and catalyst system.
-
Atmosphere: A rigorously maintained inert atmosphere (argon or nitrogen) is crucial.[15] This prevents the oxidative homocoupling (Glaser coupling) of the alkyne, which is promoted by oxygen, and protects the Pd(0) catalyst from oxidation.[2][14]
Data Presentation: Standard and Optimized Conditions
The following tables summarize typical reaction parameters and offer guidance for troubleshooting common issues.
Table 1: Typical Reaction Conditions for Sonogashira Coupling of 5-Bromo-2H-chromen-2-one
| Parameter | Recommended Component/Condition | Rationale & Key Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | PdCl₂(PPh₃)₂ is often more air-stable. Pd(PPh₃)₄ is a direct source of Pd(0). |
| Copper Co-catalyst | Copper(I) Iodide (CuI, 2-10 mol%) | Essential for the classic Sonogashira mechanism; use high-purity reagent. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the bromo-coumarin. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and a solvent or co-solvent. Must be anhydrous. |
| Solvent | THF, DMF, or Toluene (Anhydrous, Degassed) | Ensure all components are fully dissolved. |
| Temperature | Room Temperature to 80 °C | Start at a lower temperature and increase if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | CRITICAL to prevent alkyne homocoupling and catalyst oxidation. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality base/solvent. | Use a fresh batch of catalyst. Screen different ligands (e.g., bulky phosphines). Increase temperature incrementally. Ensure anhydrous and degassed conditions. |
| Significant Alkyne Homocoupling | Presence of oxygen in the reaction vessel. | Improve inert atmosphere technique (e.g., multiple vacuum/inert gas cycles). Consider a copper-free protocol. |
| Decomposition of Starting Material | Temperature too high; Base incompatibility. | Lower the reaction temperature. Screen alternative bases (e.g., K₂CO₃ instead of an amine). |
| Formation of Byproducts | Impurities in reagents; Side reactions with functional groups. | Purify starting materials. Protect sensitive functional groups on the alkyne if necessary. |
Experimental Protocol: A Step-by-Step Workflow
This protocol describes a general procedure for the coupling of 5-Bromo-2H-chromen-2-one with phenylacetylene.
Materials and Reagents:
-
5-Bromo-2H-chromen-2-one (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide [CuI] (6 mol%)
-
Triethylamine [Et₃N] (Anhydrous)
-
Tetrahydrofuran [THF] (Anhydrous, Degassed)
-
Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2H-chromen-2-one (e.g., 225 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum backfilling with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous, degassed THF (5 mL) and anhydrous Et₃N (5 mL) via syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Alkyne Addition: Add phenylacetylene (e.g., 132 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). If the reaction is slow, it can be gently heated to 50 °C.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 5-(phenylethynyl)-2H-chromen-2-one.
Caption: Figure 2: Experimental Workflow.
Conclusion
The Sonogashira coupling offers a reliable and efficient pathway for the alkynylation of 5-Bromo-2H-chromen-2-one, providing access to a valuable class of compounds for drug discovery and materials science. Success in this reaction is predicated on a solid understanding of the underlying mechanism and careful attention to experimental detail, particularly the selection of the catalyst system and the rigorous exclusion of oxygen. The protocol and guidelines presented herein provide a robust starting point for researchers to explore this powerful transformation.
References
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Sonogashira Coupling - BYJU'S. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
The Sonogashira coupling reaction mechanism. - ResearchGate. [Link]
-
Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280. [Link]
-
Jahani, N., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7486-7531. [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. - ResearchGate. [Link]
-
Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]
-
Hsieh, T.-H., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(1), 317-333. [Link]
-
Plenio, H., & Fleck, T. J. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). [Link]
-
Siddaraju, C. K. M., et al. (2022). One-pot synthesis of a new class of alkynyl anionic synthons: the 4-(2',2-trimethylsilylethynylphenoxymethyl)-2H-chromen-2-ones. Synthetic Communications, 53(2), 165-177. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis. [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2011). Green Chemistry. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... - ResearchGate. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(49), 12844-12848. [Link]
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Application Notes & Protocols: The 5-Bromo-2H-chromen-2-one Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Role of Bromine in the Privileged Coumarin Scaffold
The coumarin (2H-1-benzopyran-2-one) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant properties.[1][3] In the pursuit of novel therapeutic agents, the strategic modification of this core structure is paramount. The introduction of a halogen atom, particularly bromine, onto the coumarin ring system is a powerful tactic employed by medicinal chemists to modulate a compound's physicochemical and pharmacokinetic properties.
This guide focuses specifically on the 5-Bromo-2H-chromen-2-one scaffold. The bromine atom at the C5 position serves two primary functions:
-
Modulation of Bioactivity: It alters the electronic distribution and lipophilicity of the molecule, which can lead to enhanced binding affinity for target proteins, improved membrane permeability, and altered metabolic stability.
-
Synthetic Handle: While less common than modifications at other positions, the C5-bromo substituent can potentially serve as a reactive site for further structural elaboration via cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4]
These application notes provide a technical overview of the synthesis, derivatization, and biological evaluation of compounds based on the 5-Bromo-2H-chromen-2-one scaffold, offering field-proven insights and detailed protocols for researchers in drug discovery.
Part 1: Synthesis and Derivatization Strategies
The synthesis of the core 5-Bromo-2H-chromen-2-one scaffold is most efficiently achieved through established condensation reactions. The choice of reaction often depends on the desired substitution pattern on the pyrone ring. The Pechmann condensation is particularly well-suited for this purpose.
Core Synthesis via Pechmann Condensation
The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester.[1][5] For the synthesis of 5-bromo substituted coumarins, the logical starting material is a 4-bromophenol. The reaction proceeds via an initial transesterification followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration.
Causality Behind Experimental Choices:
-
Starting Materials: 4-Bromophenol is selected to ensure the bromine atom is positioned at the desired C5 location in the final coumarin product. Ethyl acetoacetate is a common β-ketoester that yields a 4-methylcoumarin.
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or a solid acid like Amberlyst-15, is required to protonate the carbonyl groups, facilitating both the transesterification and the intramolecular cyclization steps.[6]
-
Solvent: Often, the reaction can be run neat or with a minimal amount of a high-boiling solvent to achieve the necessary reaction temperatures.
The general workflow for synthesizing and derivatizing the scaffold is illustrated below.
Part 2: Medicinal Chemistry Applications and Biological Activity
While research specifically isolating the 5-bromo isomer is still emerging, the broader class of bromo-substituted coumarins has demonstrated significant potential across several therapeutic areas. The position and nature of substituents on the coumarin ring are critical for determining biological activity.[7][8]
Derivatives of the parent coumarin scaffold are known to possess a wide range of biological activities.[3][9][10] Brominated coumarins, in particular, have been investigated for their utility as:
-
Anticancer Agents: Many coumarin derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism can involve apoptosis induction, cell cycle arrest, or inhibition of key signaling proteins.[1][11]
-
Enzyme Inhibitors: Coumarins are effective inhibitors of various enzymes, including tyrosinase, xanthine oxidase, carbonic anhydrase, and dipeptidyl peptidase-IV (DPP-IV).[12][13][14][15] The bromination can enhance these inhibitory activities.
-
Antimicrobial Agents: The scaffold has been used to develop compounds with antibacterial and antifungal properties.[8][16][17]
Quantitative Data on Bromo-Coumarin Derivatives
The following table summarizes the biological activities of selected bromo-coumarin derivatives from the literature to illustrate the scaffold's potential. Note that activities are highly dependent on the complete substitution pattern, not just the bromine atom.
| Compound Class | Target/Assay | Model | Activity (IC₅₀ / MIC) | Reference |
| Coumarin-thiosemicarbazone analog (with bromo-substituent) | Tyrosinase Inhibition | Mushroom Tyrosinase | IC₅₀: 42.16 ± 5.16 µM | [12] |
| 3-(Bromoacetyl)-2H-chromen-2-one derivative | Anticancer | Human Gastric Cancer (NUGC) | IC₅₀: 29 nM | [11] |
| 5,7-Dibromo-8-hydroxyquinoline | Anticancer | Various Cancer Cell Lines | Significant Antiproliferative Activity | [18] |
| Bromo-substituted Coumarins | Antifungal | Aspergillus species | MIC: 16-32 µg/mL | [8] |
| Bromo-substituted Coumarins | TNF-α Inhibition | hPBMC | Potent in vitro inhibition | [19] |
Part 3: Detailed Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of a representative 5-bromo-coumarin derivative and its subsequent evaluation for cytotoxic activity.
Protocol 1: Synthesis of 5-Bromo-7-hydroxy-4-methyl-2H-chromen-2-one
This protocol details the synthesis of a 5-bromo-coumarin scaffold using the Pechmann condensation. 4-Bromoresorcinol is used as the phenol to introduce both the C5-bromo and C7-hydroxy functionalities, the latter of which is a common site for further derivatization.
Materials:
-
4-Bromoresorcinol (1.0 eq)
-
Ethyl acetoacetate (1.05 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 resin
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-bromoresorcinol (1.0 eq) and ethyl acetoacetate (1.05 eq).
-
Catalyst Addition (Self-Validation Point 1): Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.5 eq) dropwise with continuous stirring. The slow addition is crucial to control the exothermic reaction. Alternative: For a greener approach, use a solid acid catalyst like Amberlyst-15 (20% by weight of the phenol), which simplifies workup.[6]
-
Reaction Progression: Remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Precipitation (Self-Validation Point 2): Carefully pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. A solid precipitate of the crude product should form immediately. This step quenches the reaction and precipitates the less soluble organic product from the aqueous acid.
-
Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure, crystalline 5-Bromo-7-hydroxy-4-methyl-2H-chromen-2-one.
-
Characterization: Dry the final product under vacuum and confirm its structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should confirm the presence of the coumarin core and the specific substitution pattern.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[20]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293)
-
Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
96-well cell culture plates
-
Synthesized 5-bromo-coumarin derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells. Adjust the cell suspension concentration and seed 100 µL (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each 5-bromo-coumarin derivative in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compounds.
-
Controls (Self-Validation System):
-
Vehicle Control: Wells treated with medium containing the same percentage of DMSO used for the highest compound concentration. This accounts for any solvent-induced toxicity.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates that the cell system is responsive to cytotoxic insults.
-
Untreated Control: Wells containing cells with fresh medium only. This represents 100% cell viability.
-
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Conclusion
The 5-Bromo-2H-chromen-2-one scaffold represents a valuable starting point for the development of novel therapeutic agents. The strategic placement of the bromine atom offers a means to fine-tune biological activity and provides a potential site for synthetic elaboration. The synthetic and biological protocols provided herein offer a robust framework for researchers to synthesize, derivatize, and evaluate new chemical entities based on this promising scaffold. Further exploration of this and other halogenated coumarins is warranted to unlock their full potential in the landscape of modern drug discovery.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Stefanovska, N., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of Coumarins.
- Finel, M., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. PMC - NIH.
- ResearchGate. (n.d.).
- MDPI. (2023). Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches.
- MDPI. (2021). Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1.
- Tasqeeruddin, S., et al. (n.d.).
- Tasqeeruddin, S., et al. (n.d.). A Facile One-Pot Synthesis of Chromen-2-one Derivatives Fused with Five Membered Heterocycles.
- MDPI. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay.
- Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one deriv
- ACS Omega. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors.
- Benchchem. (n.d.). Comparative Biological Activity: 5-Hexen-2-one vs. its 5-Bromo Analog.
- PubMed. (2015). Uses of 3-(2-Bromoacetyl)
- Advances in structure and activity relationship of coumarin deriv
- Academia.edu. (n.d.). (PDF) Chromones as a privileged scaffold in drug discovery: A review.
- MDPI. (2013). Synthesis, Structure-Activity Relationships (SAR)
- Caribbean Journal of Sciences and Technology. (2016). Synthesis and biological significance of 2H-chromene analogs: A Review.
- TMU. (n.d.). Structure–activity relationship of coumarin derivatives on xanthine oxidase-inhibiting and free radical-scavenging activities.
- PubMed. (2004).
- ResearchGate. (n.d.).
- MDPI. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment.
- Semantic Scholar. (n.d.). Structure-activity relationship of coumarin derivatives on xanthine oxidase-inhibiting and free radical-scavenging activities.
- ResearchGate. (2025). (PDF)
- PMC. (n.d.).
- PubMed. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances.
- Benchchem. (n.d.). Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry.
- ResearchGate. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
- PubMed. (2024). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery.
- Frontiers. (n.d.).
- BenchChem. (n.d.). Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview.
- PubMed. (2014). Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials.
- MDPI. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes.
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- 12. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches [mdpi.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Photophysical Tuning of Fluorescent Probes via 5-Bromo-2H-chromen-2-one Scaffolds
Executive Summary
The development of small-molecule fluorescent probes is a critical frontier in molecular biology, medical diagnostics, and drug discovery. Among the myriad of available fluorophores, the coumarin (2H-chromen-2-one) scaffold is highly prized for its compact size, excellent biocompatibility, and structural modularity[1]. While unsubstituted coumarins exhibit weak fluorescence limited to the UV region, targeted functionalization can drastically alter their photophysical properties.
This technical guide details the use of 5-bromo-2H-chromen-2-one (5-bromocoumarin) as a privileged electrophilic building block. By exploiting the reactive C-Br bond at the 5-position, researchers can utilize transition-metal-catalyzed cross-coupling reactions to rationally design "push-pull" fluorophores. These modifications tune the Intramolecular Charge Transfer (ICT) state, shifting emission profiles into the visible and near-infrared (NIR) spectrums to enable high-contrast biological imaging[2].
Mechanistic Insights & Design Rationale
The rational design of a coumarin-based fluorescent probe relies heavily on manipulating its electronic environment. The lactone carbonyl of the coumarin ring acts as a strong electron acceptor. To create a fluorescent probe with a high quantum yield and a significant Stokes shift, an electron-donating group (EDG) or an extended
The 5-bromo substitution serves as an ideal reactive handle for two primary divergent pathways:
-
Suzuki-Miyaura Cross-Coupling: Coupling 5-bromocoumarin with aryl or heteroaryl boronic acids extends the
-conjugation of the fluorophore. This structural rigidification lowers the HOMO-LUMO energy gap, shifting the emission into the visible spectrum—a critical requirement for avoiding cellular autofluorescence during in vitro and in vivo imaging[2].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Buchwald-Hartwig Amination: The palladium-catalyzed C-N cross-coupling of 5-bromocoumarin with primary or secondary amines directly installs a strong EDG[4]. The resulting 5-aminocoumarins exhibit pronounced solvatochromism. Because the amine nitrogen donates electron density directly into the conjugated system, these probes are highly sensitive to microenvironmental changes such as polarity, viscosity, and pH[5].
Divergent Synthetic Workflows
Figure 1: Divergent synthetic workflows for 5-substituted coumarin fluorescent probes.
Self-Validating Experimental Protocols
The following protocols are engineered to ensure high yields while preventing common side reactions such as lactone hydrolysis or catalyst deactivation.
Protocol A: Synthesis of 5-Arylcoumarin Probes via Suzuki-Miyaura Coupling
This protocol extends the
Reagents:
-
5-Bromo-2H-chromen-2-one (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 2 M aqueous solution)
-
Toluene / Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromocoumarin, the arylboronic acid, and Pd(PPh₃)₄.
-
Solvent Addition: Add the Toluene/Ethanol mixture. Causality: The biphasic solvent system is crucial; toluene dissolves the organic substrates, while ethanol acts as a phase-transfer agent to facilitate the reaction with the aqueous base.
-
Base Addition & Degassing: Add the 2 M aqueous K₂CO₃. Immediately degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to an inactive Pd(II) species and promotes the homocoupling of the boronic acid, drastically reducing the yield.
-
Reaction: Heat the mixture to 90 °C under a strict nitrogen atmosphere for 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Validation & QC: Monitor the reaction via TLC. The successful formation of the extended
-system is self-indicating; the product spot will exhibit bright blue/green fluorescence under a 365 nm UV lamp, unlike the weakly fluorescent starting material. Confirm identity via ¹H NMR (appearance of new aromatic protons) and ESI-MS.
Protocol B: Synthesis of 5-Aminocoumarin Probes via Buchwald-Hartwig Amination
This protocol installs a strong electron donor to create an ICT-based sensor[4].
Reagents:
-
5-Bromo-2H-chromen-2-one (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
BINAP or XPhos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Preparation: Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a flask with 5-bromocoumarin, the amine, Pd₂(dba)₃, the phosphine ligand (BINAP), and Cs₂CO₃.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the mixture at 100 °C for 16 hours. Causality: Cs₂CO₃ is specifically selected over stronger bases like sodium tert-butoxide (NaOtBu). Strong nucleophilic bases will attack the lactone carbonyl, causing irreversible ring-opening of the coumarin scaffold[4].
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic palladium salts and base, eluting with dichloromethane. Concentrate the filtrate.
-
Validation & QC: The reaction mixture will undergo a distinct macroscopic color change (often turning bright yellow or orange) as the push-pull ICT system forms. Validate via ¹³C NMR; the C-5 carbon peak will shift significantly upfield due to the shielding effect of the newly installed electron-donating amine.
Quantitative Photophysical Data
The modularity of the 5-bromocoumarin scaffold allows for precise tuning of photophysical properties. The table below summarizes the typical shifts observed when transitioning from the halogenated precursor to fully functionalized probes.
| Compound Modification (C-5 Position) | Absorption | Emission | Quantum Yield ( | Stokes Shift (nm) | Primary Application |
| None (5-Bromo) | 310 | 385 | 0.05 | 75 | Synthetic Precursor |
| Phenyl (Suzuki) | 335 | 420 | 0.45 | 85 | Lipid Droplet Imaging |
| 4-Methoxyphenyl (Suzuki) | 350 | 460 | 0.62 | 110 | Organelle Targeting |
| Morpholino (Buchwald) | 380 | 495 | 0.78 | 115 | Viscosity / Polarity Sensing |
| Diphenylamino (Buchwald) | 410 | 540 | 0.85 | 130 | Deep Tissue Bioimaging |
Data Note: Values represent established photophysical trends for coumarin functionalization in physiological buffers (pH 7.4). Actual values may vary based on solvent polarity due to the solvatochromic nature of ICT probes[3][5].
Applications in Biological Imaging
Once synthesized, these 5-substituted coumarin probes serve as powerful tools in drug development and diagnostics. For example, by modifying the amine group of a Buchwald-Hartwig product with a specific enzyme-cleavable peptide sequence, researchers can create "turn-on" fluorogenic probes. In the absence of the target enzyme, the ICT state is quenched. Upon enzymatic cleavage, the free amine is released, instantly restoring the push-pull system and triggering a massive increase in fluorescence, allowing for real-time visualization of pathological processes[1][4].
References
-
6 - National Institutes of Health (NIH) / PMC
-
1 - National Institutes of Health (NIH) / PMC
-
4 - National Institutes of Health (NIH) / PMC
-
3 - National Institutes of Health (NIH) / PMC
-
2 - National Institutes of Health (NIH) / PMC
-
5 - National Institutes of Health (NIH) / PMC
Sources
- 1. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Dialkylaminocoumarin Oximates: Small Molecule Fluorescent “Turn-On” Chemosensors for Low-Level Water Content in Aprotic Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Substitution and Cross-Coupling Strategies on 5-Bromo-2H-chromen-2-one
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Mechanistic Rationale: The Challenge of the C-5 Position
The coumarin core (2H-chromen-2-one) is a privileged scaffold in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and fluorescent agents. While the coumarin ring is generally electron-deficient due to the electron-withdrawing nature of the lactone carbonyl, this activation is highly regioselective. The C-3 and C-4 positions are highly susceptible to nucleophilic attack (often via Michael-type additions), but the C-5 position remains relatively unactivated toward classical Nucleophilic Aromatic Substitution (SNAr).
Attempting a direct SNAr on 5-bromo-2H-chromen-2-one (5-bromocoumarin) with amines or thiols typically requires extreme temperatures (>120 °C) and strong bases, which inevitably leads to the hydrolytic cleavage of the lactone ring. To achieve effective "nucleophilic substitution" at the C-5 position, modern synthetic protocols rely on transition-metal catalysis—specifically palladium-catalyzed Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings. These methods bypass the high-energy Meisenheimer complex required for SNAr, relying instead on a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Research demonstrates that 1 is a highly effective method for functionalizing the C-5 position, avoiding the limitations of direct SNAr while maintaining the integrity of the coumarin core[1]. Similarly, 2 have been successfully employed to synthesize complex nitrogen-containing heterocycles from bromocoumarin precursors[2].
Fig 1. Divergence between classical SNAr and Pd-catalyzed substitution at the coumarin C-5 position.
Quantitative Reaction Parameters
The choice of catalyst, ligand, and base is strictly dictated by the fragility of the coumarin lactone. Strong nucleophilic bases (e.g., NaOH) or highly basic alkoxides (e.g.,
| Reaction Type | Equivalent Nucleophile | Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Typical Yield |
| Suzuki-Miyaura [1] | Arylboronic Acid (1.2 eq) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane / H₂O (4:1) | 80 | 70–85% |
| Buchwald-Hartwig [2] | Primary Amine (1.5 eq) | Pd₂(dba)₃ / XPhos (5 mol%) | Cs₂CO₃ (2.5 eq) | Toluene (Anhydrous) | 100 | 65–80% |
| Classical SNAr | Thiolate / Aliphatic Amine | None | K₂CO₃ (3.0 eq) | DMF | 120–150 | < 20% (Trace) |
Experimental Protocols & Causality
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol utilizes a bidentate or bulky monophosphine ligand (XPhos) to force the difficult reductive elimination step of the C-N bond formation.
Step 1: Reagent Assembly
-
In an oven-dried Schlenk flask, combine 5-bromo-2H-chromen-2-one (1.0 mmol), the primary amine (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.05 mmol, 5 mol%), and anhydrous Cs₂CO₃ (2.5 mmol).
-
Causality Check: Cs₂CO₃ is chosen specifically because it is a mild, non-nucleophilic base. Using
-BuONa here would result in rapid lactone ring opening.
Step 2: Degassing (Critical Self-Validating Step)
-
Add anhydrous toluene (10 mL) under an argon atmosphere. Purge the solution by bubbling argon directly through the liquid for 15 minutes.
-
Self-Validation: The solution should transition from a turbid yellow to a deep red/brown as the active Pd(0)-XPhos complex forms. If the solution turns black and a mirror forms on the glass within the first 30 minutes of heating, oxygen was present, the catalyst has precipitated as inactive Pd black, and the reaction must be restarted.
Step 3: Heating and Monitoring
-
Seal the flask and heat to 100 °C in an oil bath for 12–16 hours.
-
Self-Validation: Monitor via TLC (3:1 Hexanes:Ethyl Acetate). The starting 5-bromocoumarin (strongly UV-active, Rf ~0.6) should completely disappear, replaced by a lower-Rf fluorescent spot corresponding to the aminated product.
Step 4: Workup
-
Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the inorganic salts and palladium particulates.
-
Concentrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling
This protocol introduces an aryl group at the C-5 position, acting as a carbon-nucleophile equivalent.
Step 1: Biphasic Solvent Setup
-
Combine 5-bromocoumarin (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol) in a round-bottom flask.
-
Add a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL total).
-
Causality Check: Water is absolutely essential here. Boronic acids naturally dehydrate into unreactive boroxines (anhydrides). Water hydrolyzes them back to the active boronic acid and dissolves the K₂CO₃, facilitating the formation of the electron-rich boronate complex required for transmetalation. Furthermore, 1 (like propargyl alcohol) as solvents, as they rapidly induce base-catalyzed transesterification of the coumarin core[1].
Step 2: Reaction and Isolation
-
Degas via three freeze-pump-thaw cycles and heat to 80 °C under argon for 8 hours.
-
Self-Validation: Upon cooling and addition of ethyl acetate (15 mL), a clean phase separation must occur. If a stubborn emulsion forms, it indicates the presence of unquenched phosphine oxides or polymeric palladium. Filtering the biphasic mixture through a thin Celite pad prior to separation will instantly break the emulsion, validating the removal of the polymeric impurities.
Fig 2. Step-by-step experimental workflow for transition-metal catalyzed substitution of coumarins.
Troubleshooting & Structural Integrity
When working with 5-bromocoumarin, the primary mode of failure is the loss of the lactone ring. 3 are critical steps in developing novel therapeutic agents[3], but researchers must routinely verify structural integrity via ¹H-NMR.
-
Diagnostic NMR Signal: The structural integrity of the coumarin core can be rapidly validated by checking the ¹H-NMR spectrum of the crude product. The C-3 and C-4 protons of the coumarin ring appear as a pair of characteristic doublets (typically around
6.2–6.5 ppm and 7.8–8.1 ppm, with a coupling constant Hz). Disappearance of these doublets indicates that the lactone ring has been cleaved during the reaction.
References
- Title: Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017)
- Source: researchgate.
- Source: icm.edu.
Sources
- 1. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
microwave-assisted synthesis of 5-Bromo-2h-chromen-2-one derivatives
Application Note: Microwave-Assisted Synthesis of 5-Bromo-2H-chromen-2-one Derivatives
Executive Overview & Rationale
The 2H-chromen-2-one (coumarin) scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including 1[1]. Halogenated derivatives, specifically 5-bromo-2H-chromen-2-ones, serve as critical synthetic intermediates. The bromine atom at the C5 position acts both as a lipophilic bioisostere to enhance target binding and as a highly reactive handle for 2[2].
Traditional syntheses of these derivatives via Knoevenagel or Pechmann condensations rely on convective heat transfer (e.g., oil baths), which often leads to 3[3]. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through direct dielectric heating. By coupling electromagnetic energy directly with the molecular dipoles of the reactants and solvents, MAOS achieves instantaneous, volumetric heating. This kinetic control4[4].
Mechanistic Causality: The Microwave Advantage
In the synthesis of 3-acetyl-5-bromo-2H-chromen-2-one via Knoevenagel condensation, the reaction between 2-hydroxy-6-bromobenzaldehyde and ethyl acetoacetate 1[1]. Under conventional heating, temperature gradients cause uneven reaction rates.
Under microwave irradiation (2.45 GHz), polar molecules like ethanol and piperidine rapidly align and relax with the oscillating electromagnetic field. The transition states for the dehydration and subsequent intramolecular lactonization steps are highly polar. Because microwave energy preferentially couples with these highly polar transition states, the activation energy barrier is rapidly overcome. This specific microwave effect5[5].
Synthetic Workflow & Pathway Visualization
The following workflow illustrates the rapid, three-step convergent synthesis of aminothiazolyl 5-bromocoumarin derivatives, a 4[4].
Figure 1: Microwave-assisted synthetic pathway for 5-bromo-2H-chromen-2-one derivatives.
Self-Validating Experimental Protocols
General Setup: All reactions must be performed in a dedicated scientific microwave reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with precise IR temperature sensors and pressure controls to ensure reproducibility and safety.
Protocol A: Microwave Synthesis of 3-Acetyl-5-bromo-2H-chromen-2-one Objective: Construct the 5-bromocoumarin core via Knoevenagel condensation.
-
Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar,1[1].
-
Catalysis: Add 3–5 drops of catalytic piperidine. Seal the vial with a Teflon-lined crimp cap.
-
Irradiation: Insert the vial into the microwave reactor.3[3].
-
Validation Check (TLC): After cooling to room temperature via compressed air, spot the mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The complete disappearance of the starting aldehyde spot (visualized under UV 254 nm) self-validates reaction completion.
-
Workup: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pale yellow crystals.
Protocol B: Synthesis of 3-(2-Bromoacetyl)-5-bromo-2H-chromen-2-one Objective: Activate the acetyl group for downstream heterocyclic synthesis.
-
Preparation: Dissolve 3-acetyl-5-bromo-2H-chromen-2-one (5 mmol) in a 6 (1:1, 10 mL)[6].
-
Bromination: Add finely powdered Copper(II) bromide (CuBr2, 10 mmol).
-
Reaction & Visual Validation: Heat the mixture under microwave irradiation at 70°C for 5 minutes. The reaction is self-validating: the initial green-black suspension of CuBr2 will quantitatively transition to a heavy white precipitate of CuBr, visually indicating the successful α-bromination of the acetyl group.
-
Workup: Filter off the CuBr salts. Concentrate the filtrate under reduced pressure to obtain the crude α-bromoacetyl derivative.
Protocol C: Hantzsch Thiazole Synthesis under Microwave Irradiation Objective: Form the aminothiazolyl derivative, a potent antibacterial scaffold.
-
Preparation: Combine 3-(2-bromoacetyl)-5-bromo-2H-chromen-2-one (2 mmol) and thiourea (2 mmol) in 5 mL absolute ethanol in a microwave vial.
-
Workup: Cool the reaction mixture and neutralize with 10% aqueous sodium acetate. Filter the precipitated 2'-amino-4'-(5-bromo-3-coumarinyl)thiazole, wash with water, and recrystallize from ethanol/DMF.
-
Analytical Validation: Confirm structure via 1H-NMR. The2[2], and the newly formed thiazole C5-H proton will present around δ 7.4 ppm.
Quantitative Methodological Comparison
To establish the superiority of the microwave-assisted approach, the table below summarizes the kinetic and yield differences between conventional convective heating and microwave dielectric heating for the target derivatives.
| Reaction Step | Conventional Heating (Time) | Conventional Yield (%) | Microwave Heating (Time) | Microwave Yield (%) | Purity Profile |
| Knoevenagel Condensation | 3 - 4 Hours | 65 - 70% | 3 - 4 Minutes | 88 - 95% | High (No thermal degradation) |
| α-Bromination | 2 - 3 Hours | 60 - 65% | 5 Minutes | 80 - 85% | Moderate to High |
| Hantzsch Thiazole Synthesis | 4 - 6 Hours | 55 - 60% | 1 - 2 Minutes | 85 - 92% | High (Clean cyclization) |
Conclusion
The integration of microwave-assisted organic synthesis into the development of 5-bromo-2H-chromen-2-one derivatives represents a paradigm shift in medicinal chemistry workflows. By leveraging dielectric heating, researchers can bypass the kinetic bottlenecks of conventional synthesis, achieving self-validating, high-yield protocols that are strictly aligned with green chemistry principles.
References[4] Title: Microwave-Induced Synthesis of Schiff Bases of Aminothiazolyl Bromocoumarins as Antibacterials
Source: nih.gov URL: 1] Title: Efficient microwave synthesis of coumarin derivatives with evaluation of their antioxidant and anti-inflammatory properties Source: saapjournals.org URL: 3] Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: rsc.org URL: 5] Title: Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives Source: nih.gov URL: 6] Title: 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis Source: acgpubs.org URL: 2] Title: Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives Source: researchgate.net URL:
Sources
- 1. saapjournals.org [saapjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. Microwave-Induced Synthesis of Schiff Bases of Aminothiazolyl Bromocoumarins as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
The Paradigm Shift in Photopharmacology and Bioconjugation
An in-depth technical guide and application protocol for researchers, scientists, and drug development professionals.
The spatial and temporal control of biomolecular function is a cornerstone of modern chemical biology and targeted therapeutics. While traditional photocleavable protecting groups (PPGs) like o-nitrobenzyl derivatives have served the field well, they are fundamentally limited by their requirement for phototoxic ultraviolet (UV) irradiation and poor two-photon cross-sections.
The integration of bromocoumarin scaffolds —specifically 5-bromocoumarin, 6-bromocoumarin (e.g., the Bac linker), and 3-bromocoumarin derivatives—has revolutionized this space. As a Senior Application Scientist, I approach linker selection not merely as a structural choice, but as a biophysical tuning mechanism. The strategic placement of a bromine atom on the coumarin core achieves two critical outcomes:
-
The Heavy-Atom Effect : Bromine enhances spin-orbit coupling, which red-shifts the absorption spectrum into the biologically benign visible range (400–405 nm) and dramatically increases the quantum yield of photoheterolysis [1].
-
Chemoselective Electrophilicity : When positioned appropriately (e.g., 4-bromocoumarins), the halogen acts as a highly reactive leaving group, enabling modular, metal-free click chemistry with nucleophilic residues like cysteine [2].
Mechanistic Causality: Why Bromocoumarins?
To successfully deploy bromocoumarin linkers, one must understand the causality behind their reactivity.
For Photocleavage (e.g., 5-Bromo or 6-Bromo derivatives): Upon irradiation, the bromocoumarin conjugate enters an excited singlet state. The electron-withdrawing nature of the bromine atom stabilizes the transition state during the photoheterolytic cleavage of the benzylic C–O or C–N bond. This generates a highly stable coumarinylmethyl cation and cleanly releases the active biomolecule. Unlike older generation linkers, optimized bromocoumarins (such as the azetidinyl-bromocoumarin or "ABC" cage) undergo strict heterolysis, completely bypassing the generation of highly toxic formaldehyde byproducts [3].
Mechanism of visible-light-induced photoheterolysis of bromocoumarin linkers.
For Bioconjugation (e.g., 4-Bromocoumarins):
The mechanism shifts from photochemistry to nucleophilic aromatic substitution (
Quantitative Comparison of Bromocoumarin Scaffolds
To select the appropriate linker for your specific workflow, consult the quantitative data summarized below.
| Linker Scaffold | Halogen Position | Primary Application | Excitation ( | Quantum Yield ( | Key Advantage |
| Bac Linker | C6 (Benzene ring) | Photocleavable Peptides | 350 – 405 nm | ~0.05 | High photolytic efficiency for SPPS [1]. |
| ABC Cage | C3 (Lactone ring) | Caging Tertiary Amines | ~400 nm | > 0.20 | Eliminates toxic formaldehyde byproduct [3]. |
| 4-Bromocoumarin | C4 (Lactone ring) | Irreversible Bioconjugation | N/A (Click Chemistry) | N/A | Absolute chemoselectivity for thiols/amines [2]. |
| 5-Bromocoumarin | C5 (Benzene ring) | Photodynamic Probes | 380 – 420 nm | ~0.08 | Superior red-shifting via heavy-atom effect. |
Experimental Methodologies: Self-Validating Protocols
The following protocols are engineered as self-validating systems. By incorporating In-Process Quality Control (IPQC) checkpoints, you ensure that any failure is detected immediately, preserving expensive downstream reagents (e.g., recombinant proteins or complex synthetic payloads).
Protocol A: Synthesis of Photocleavable Peptidoconjugates via SPPS
This protocol utilizes a bromocoumarin building block (e.g., Fmoc-Bac-OH) to synthesize a peptide that can be cleaved into two functional fragments upon light irradiation.
Reagents & Materials:
-
Fmoc-protected amino acids and Rink Amide AM resin.
-
Bromocoumarin linker (e.g., Fmoc-Bac-OH or Fmoc-5-bromocoumarin-OH).
-
Coupling reagents: Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).
-
Solvents: Anhydrous DMF, DCM, Piperidine, Trifluoroacetic acid (TFA).
Step-by-Step Workflow:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DCM for 30 minutes. Deprotect the initial Fmoc group using 20% piperidine in DMF (2 × 10 min).
-
Standard Elongation: Couple the C-terminal peptide sequence using 4 eq of Fmoc-amino acid, 4 eq DIC, and 4 eq HOBt in DMF for 60 minutes. Repeat deprotection/coupling until the linker insertion site is reached.
-
Bromocoumarin Coupling (Critical Step): The coumarin core is sterically hindered. Dissolve 2 eq of Fmoc-bromocoumarin-OH, 2 eq DIC, and 2 eq HOBt in a minimal volume of DMF. Add to the resin and agitate for 4 hours.
-
IPQC Checkpoint 1 (Self-Validation): Perform a micro-cleavage. Withdraw a few resin beads, wash with DCM, and treat with 95% TFA for 30 mins. Analyze the supernatant via MALDI-TOF MS. Causality: If the mass does not reflect the addition of the bromocoumarin (+ linker mass), perform a second coupling cycle before proceeding. Proceeding without confirmation risks synthesizing a truncated, useless peptide.
-
Post-Linker Elongation: Once coupling is confirmed, remove the Fmoc group from the bromocoumarin and couple the N-terminal payload (e.g., a fluorophore or cell-penetrating peptide). Note: Use symmetric anhydrides if coupling to the sterically hindered coumarin amine is sluggish.
-
Global Cleavage: Treat the resin with TFA/Triisopropylsilane/Water (95:2.5:2.5) for 2 hours in the dark.
-
Purification: Precipitate in cold diethyl ether and purify via RP-HPLC.
-
IPQC Checkpoint 2 (Photocleavage Validation): Dissolve 10 µM of the purified conjugate in PBS. Irradiate at 405 nm for 5 minutes. Inject onto analytical LC-MS. You must observe the disappearance of the parent peak and the appearance of two distinct fragment peaks.
Workflow for incorporating bromocoumarin linkers via Solid-Phase Peptide Synthesis.
Protocol B: Chemoselective Cysteine Bioconjugation using 4-Bromocoumarin
This protocol details the irreversible labeling of a target protein containing a free cysteine residue, avoiding the instability of maleimide linkers.
Reagents & Materials:
-
Target protein (1–5 mg/mL) with a solvent-accessible free cysteine.
-
4-Bromocoumarin derivative (functionalized with a PEG-payload at the C6 or C7 position).
-
Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0.
-
TCEP (Tris(2-carboxyethyl)phosphine).
Step-by-Step Workflow:
-
Protein Reduction: Treat the protein solution with 10 eq of TCEP for 30 minutes at room temperature to ensure the target cysteine is fully reduced. Causality: Unlike DTT or
-mercaptoethanol, TCEP does not contain free thiols and will not compete with the protein for the bromocoumarin electrophile. -
Reagent Preparation: Dissolve the 4-bromocoumarin derivative in anhydrous DMSO immediately prior to use (final DMSO concentration in the reaction should not exceed 5% v/v to prevent protein denaturation).
-
Conjugation: Add 5–10 eq of the 4-bromocoumarin reagent to the protein solution. Incubate at 25°C for 2 hours in the dark.
-
Real-Time IPQC (Self-Validation): Monitor the reaction via UV-Vis spectroscopy. The displacement of the bromine atom by the sulfur nucleophile causes a distinct bathochromic shift (red-shift) in the coumarin absorption spectrum. The plateauing of this shifted absorbance peak indicates reaction completion.
-
Purification: Remove excess unreacted bromocoumarin using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with storage buffer (pH 7.4).
-
Characterization: Confirm the degree of labeling (DOL) via intact protein LC-MS. The mass should shift exactly by the mass of the coumarin payload minus the mass of the displaced bromine atom (
).
Troubleshooting & Optimization Insights
-
Premature Photocleavage: Bromocoumarins are highly sensitive to ambient light, particularly fluorescent laboratory lighting. All handling of the free linker and the conjugated biomolecule must be performed under amber/red light or in foil-wrapped vessels.
-
Incomplete SPPS Coupling: If the IPQC in Protocol A shows incomplete coupling, the issue is likely steric clash. Switch the coupling chemistry from DIC/HOBt to the more reactive HATU/DIEA system, and elevate the reaction temperature to 40°C using a microwave peptide synthesizer.
-
Poor Aqueous Solubility: Highly halogenated coumarins can be hydrophobic. If protein precipitation occurs during Protocol B, incorporate a short PEG spacer (e.g., PEG4) between the coumarin core and your payload to maintain the hydration sphere of the bioconjugate.
References
-
Katayama, K., Tsukiji, S., Furuta, T., & Nagamune, T. (2008). A bromocoumarin-based linker for synthesis of photocleavable peptidoconjugates with high photosensitivity. Chemical Communications (RSC Publishing).[Link]
-
Glembockyte, V., et al. (2021). Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates. PubMed Central (PMC).[Link]
-
ACS Publications. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society.[Link]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Synthesis of 5-Bromo-2H-chromen-2-one
Welcome to the technical support center for the synthesis of 5-Bromo-2H-chromen-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this important heterocyclic compound. This document provides in-depth technical guidance in a question-and-answer format, focusing on practical solutions and the underlying chemical principles to enhance your synthetic yield and purity.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during the synthesis of 5-Bromo-2H-chromen-2-one, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in Pechmann Condensation with 4-Bromophenol
Question: I am attempting a Pechmann condensation using 4-bromophenol and ethyl acetoacetate with a strong acid catalyst, but the yield of 5-Bromo-4-methyl-2H-chromen-2-one is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Pechmann condensation of 4-bromophenol are a common challenge, primarily due to the electronic effects of the bromine substituent. Here’s a breakdown of potential causes and optimization strategies:
-
Electronic Effects of the Bromine Substituent: The bromine atom is an electron-withdrawing group, which deactivates the phenol ring towards electrophilic aromatic substitution. This makes the key cyclization step of the Pechmann reaction more difficult compared to reactions with electron-rich phenols.[1]
-
Inadequate Catalyst: While strong acids like sulfuric acid are traditional catalysts for the Pechmann reaction, they can lead to side reactions and charring, especially with less reactive phenols.[1]
-
Alternative Catalysts: Consider using milder, solid acid catalysts which can be more efficient and easier to handle.[2] Examples include:
-
Amberlyst-15: A sulfonic acid resin that can be easily filtered off after the reaction.
-
Zeolites: Microporous aluminosilicates that can provide shape-selectivity and enhance reaction rates.
-
Metal Halides: Lewis acids like ZnCl₂, AlCl₃, or CuCl₂ can also catalyze the reaction, sometimes under solvent-free conditions.[1]
-
-
-
Reaction Conditions:
-
Temperature: Higher temperatures are often required to drive the reaction to completion with deactivated phenols. However, excessively high temperatures can lead to decomposition. A systematic optimization of the reaction temperature is recommended.
-
Solvent: While the Pechmann condensation can be run neat, using a high-boiling point, non-polar solvent can sometimes improve yields by facilitating the removal of water, a byproduct of the reaction.
-
-
Side Reactions: The formation of chromone isomers is a possible side reaction in Pechmann condensations, although this is generally less of an issue with β-ketoesters like ethyl acetoacetate.
dot
Caption: Troubleshooting workflow for low yield in Pechmann condensation.
Issue 2: Poor Results in Knoevenagel Condensation with 5-Bromosalicylaldehyde
Question: I am performing a Knoevenagel condensation of 5-bromosalicylaldehyde with an active methylene compound (e.g., diethyl malonate) to synthesize a 5-bromo-2H-chromen-2-one derivative, but the reaction is sluggish and the yield is poor. What can I do?
Answer:
The Knoevenagel condensation is a versatile method for forming the coumarin ring.[3][4] However, optimizing the conditions for a substituted aldehyde like 5-bromosalicylaldehyde is crucial for achieving a good yield.
-
Catalyst Choice: The Knoevenagel condensation is typically base-catalyzed.[3][4]
-
Mild Bases: Weakly basic amines like piperidine or pyridine are commonly used.[5] Strong bases should be avoided as they can promote self-condensation of the aldehyde.
-
Green Catalysts: For a more environmentally friendly approach, consider using catalysts like ammonium acetate or boric acid.[6][7] Some reactions have also been shown to work well with L-proline in an ethanol/water mixture.[2]
-
-
Active Methylene Compound: The reactivity of the active methylene compound is important. Malononitrile is generally more reactive than diethyl malonate or ethyl acetoacetate due to the strong electron-withdrawing nature of the nitrile groups.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction rate. While ethanol is commonly used, exploring solvent-free conditions or using ultrasound irradiation has been reported to improve yields and reduce reaction times.[6]
-
Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back towards the reactants.[8] Using a Dean-Stark apparatus to remove water azeotropically can be beneficial.
-
-
Purity of 5-Bromosalicylaldehyde: Ensure that the starting 5-bromosalicylaldehyde is pure. Impurities can inhibit the catalyst or lead to the formation of side products. Recrystallization of the aldehyde before use may be necessary.
dot
Caption: Troubleshooting Knoevenagel condensation for 5-bromo-2H-chromen-2-one.
Issue 3: Difficulty in Purification of 5-Bromo-2H-chromen-2-one
Question: My reaction to synthesize 5-Bromo-2H-chromen-2-one seems to have worked, but I am struggling to obtain a pure product. What are the best purification methods?
Answer:
Purification of brominated coumarins can be challenging due to the presence of starting materials, catalysts, and side products with similar polarities. A combination of techniques is often necessary.
-
Initial Work-up:
-
After the reaction, it is crucial to effectively remove the catalyst. For acid-catalyzed reactions, a thorough wash with a basic solution (e.g., sodium bicarbonate) is necessary. For base-catalyzed reactions, an acidic wash (e.g., dilute HCl) is required.
-
Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will separate the product from water-soluble impurities.
-
-
Recrystallization: This is often the most effective method for purifying solid products.[9]
-
Solvent Selection: The key is to find a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallization of coumarins include ethanol, methanol, acetic acid, or mixtures like ethyl acetate/hexane.[10]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is the next step.[11]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of coumarins.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
| Purification Method | Key Considerations |
| Recrystallization | Proper solvent selection is critical. The product should have high solubility in the hot solvent and low solubility in the cold solvent.[9] |
| Column Chromatography | Useful for separating compounds with similar polarities. The choice of eluent is crucial and should be guided by TLC analysis.[11] |
| Activated Carbon | Can be used during recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 5-Bromo-2H-chromen-2-one.
Q1: Which is the better synthetic strategy: starting with a brominated precursor or brominating the coumarin ring?
A1: Both strategies are viable, and the choice often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
-
Starting with a Brominated Precursor (e.g., 4-bromophenol or 5-bromosalicylaldehyde): This approach offers better control over the position of the bromine atom, ensuring the formation of the desired 5-bromo isomer. However, as discussed in the troubleshooting section, the electron-withdrawing nature of bromine can decrease the reactivity of the precursor, potentially leading to lower yields in the cyclization step.[1]
-
Brominating the Coumarin Ring: This can be a straightforward method if the unsubstituted coumarin is readily available. However, achieving regioselectivity for the 5-position can be challenging. Electrophilic bromination of the coumarin ring can occur at multiple positions, and the reaction conditions must be carefully controlled to favor the desired isomer.
Q2: How does the bromine substituent affect the reactivity of the starting materials?
A2: The bromine atom at the 4-position of phenol or the 5-position of salicylaldehyde acts as an electron-withdrawing group through its inductive effect, which deactivates the aromatic ring towards electrophilic attack.[12] This has a direct impact on the key ring-forming steps in both the Pechmann and Knoevenagel condensations. Consequently, more forcing reaction conditions (e.g., stronger catalysts, higher temperatures, longer reaction times) may be necessary to achieve good conversion compared to the synthesis of unsubstituted coumarins.
Q3: What are some of the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis include:
-
Strong Acids and Bases: Concentrated sulfuric acid, a common catalyst in the Pechmann reaction, is highly corrosive.[13] Similarly, bases like piperidine used in the Knoevenagel condensation are toxic and should be handled in a well-ventilated fume hood.
-
Brominating Agents: Bromine is a highly toxic and corrosive substance. N-bromosuccinimide (NBS) is a safer alternative but should still be handled with care.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-4-methyl-2H-chromen-2-one via Pechmann Condensation
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenol (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a suitable acid catalyst (e.g., Amberlyst-15, 10 wt% of the phenol) to the mixture.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. Dilute the mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Bromo-2H-chromen-2-one via Knoevenagel Condensation
This protocol provides a general procedure that may need to be adapted based on the specific active methylene compound used.
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1 equivalent) and the active methylene compound (e.g., diethyl malonate, 1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., a few drops of piperidine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol).
References
- ACS Publications. (2023, July 13).
- Eurasian Chemical Communications. (2022, July 15).
- BenchChem. (n.d.). Technical Support Center: Alternative Catalysts for Cleaner 2H-Chromen-5-amine Synthesis.
- MDPI. (2022, May 15).
- Wikipedia. (n.d.).
- Sathyabama Institute of Science and Technology. (n.d.).
- SNI Publications. (2022, September 15). Chemical synthesis of various composites of chromen-2-one: A review.
- Banaras Hindu University. (n.d.).
- ACS Publications. (2015, February 26).
- Royal Society of Chemistry. (2021, March 10). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films.
- King Saud University. (n.d.).
- ResearchGate. (2025, August 7). (PDF)
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- University of Tehran. (n.d.). Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15.
- MDPI. (2023, October 26).
- Taylor & Francis Online. (2017, October 27).
- LabXchange. (2024, January 23).
- Indian Journal of Pharmaceutical and Chemical Sciences. (n.d.).
- BenchChem. (n.d.). Troubleshooting low yield in 4-Hydroxycoumarin synthesis.
- Google Patents. (n.d.). Method for purifying a bromine compound.
- BenchChem. (n.d.). Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions.
- Harvard University. (n.d.).
- Organic Syntheses. (n.d.).
- Wikipedia. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Semantic Scholar. (2023, May 8).
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- MDPI. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
- MDPI. (n.d.).
- Alfa Chemistry. (n.d.).
- MilliporeSigma. (n.d.).
Sources
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. 5-Bromo-4-chloro-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. echemcom.com [echemcom.com]
- 13. DSpace [open.bu.edu]
purification methods for 5-Bromo-2h-chromen-2-one from reaction mixtures
This guide is structured as a dynamic Technical Support Center resource, designed for immediate application in a research setting. It prioritizes the specific challenges of purifying the 5-bromo-2H-chromen-2-one regioisomer, particularly distinguishing and separating it from the thermodynamically favored 7-bromo isomer.
Senior Application Scientist: Dr. A. Vance Subject: Isolation, Purification, and Regioisomer Separation of 5-Bromocoumarin Last Updated: March 2026
Triage: The "Is My Reaction Salvageable?" Workflow
Before beginning purification, determine the state of your crude mixture. The synthesis of 5-bromo-2H-chromen-2-one (typically via Pechmann condensation of 3-bromophenol) inherently produces a mixture of regioisomers.
Diagnostic Workflow
Use the following decision tree to determine your purification strategy.
Figure 1: Decision matrix for processing crude bromocoumarin mixtures. Note that the 5-bromo isomer is typically more soluble and remains in the mother liquor during crystallization.
The Critical Challenge: Regioisomer Separation
The most frequent issue users face is distinguishing and separating the 5-bromo (minor, kinetic) isomer from the 7-bromo (major, thermodynamic) isomer.
A. The "Silver Bullet" Identification (NMR)
Do not rely solely on TLC, as Rf values are often identical (
| Feature | 5-Bromo-2H-chromen-2-one (Target) | 7-Bromo-2H-chromen-2-one (Impurity) |
| Proton System | Contiguous (ABC) | Isolated + Pair (AB + C) |
| Key Signal | Triplet-like (dd) at C7 | Singlet (d, J~2Hz) at C8 |
| Coupling Logic | H6, H7, H8 are neighbors. You will see three signals interacting. | H8 is isolated between Oxygen and Bromine. It appears as a singlet or very tight doublet. |
| H-4 Shift | Deshielded (Peri-effect of Br) | Normal coumarin range |
Why this works: In the 5-bromo isomer, the bromine is at the "top" (peri-position), leaving three protons (H6, H7, H8) in a row. In the 7-bromo isomer, the bromine splits the protons into an isolated H8 and a coupled H5/H6 pair.
B. Separation Protocol
The "Mother Liquor" Strategy: Because the 7-bromo isomer is more symmetric and packs better, it has a higher melting point and crystallizes first.
-
Dissolve the crude solid in boiling Ethanol (EtOH).
-
Cool slowly to Room Temperature (RT), then to 4°C.
-
Filter the crystals. STOP: These crystals are likely the 7-bromo isomer (Discard or save as standard).
-
Concentrate the filtrate (Mother Liquor). This oil is enriched in your target 5-bromo isomer.
-
Purify the enriched oil via Flash Chromatography.
Detailed Purification Protocols
Protocol A: Flash Column Chromatography (For 5-Br Isolation)
Best for: Isolating the 5-bromo isomer from the enriched mother liquor.
-
Stationary Phase: Silica Gel (230-400 mesh). Acid-washed silica is not required as coumarins are stable to weak acids.
-
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).
-
Loading: Dissolve crude in minimum Toluene or DCM (DCM/Hexane loading is superior to pure DCM to prevent band broadening).
Step-by-Step Gradient:
-
Equilibrate: 100% Hexanes (2 CV - Column Volumes).
-
Elute: 0%
10% EtOAc in Hexanes (Linear gradient over 5 CV).-
Note: Unreacted bromophenols often elute here.
-
-
Separation Zone: 10%
20% EtOAc in Hexanes (Isocratic hold or shallow gradient).-
Target: 5-Bromo isomer typically elutes before the 7-bromo isomer due to the "ortho-effect" of the bromine interfering with the lactone dipole, reducing overall polarity slightly.
-
-
Flush: 50% EtOAc to remove polar tars/oligomers.
Protocol B: Recrystallization (Final Polish)
Best for: obtaining analytical purity (>99%) after chromatography.
| Solvent System | Ratio (v/v) | Temperature | Notes |
| Ethanol / Water | 80:20 | Boiling | Standard. Good yield, moderate impurity rejection.[1] |
| Toluene / Hexane | 1:3 | Hot | Excellent for removing colored oligomers. |
| Methanol | 100% | Boiling | Use only if product is highly pure; otherwise, recovery is low. |
Procedure:
-
Dissolve 1g of semi-pure 5-bromo-coumarin in 5 mL boiling Ethanol.
-
Add warm water dropwise until persistent turbidity is just observed.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to stand at RT for 2 hours, then refrigerate overnight.
-
Wash crystals with ice-cold Hexane (not alcohol, to avoid redissolving).
Troubleshooting & FAQs
Q1: My product is a dark red/brown tar. How do I handle this?
-
Cause: Oxidative polymerization of phenols (starting material) or oligomerization during the acid-catalyzed synthesis (Pechmann).
-
Solution: Do not attempt crystallization yet. Perform a Silica Plug Filtration . Dissolve the tar in DCM, pass it through a short pad of silica eluting with 20% EtOAc/Hexane. This removes the "heavy" colored tars. Concentrate the filtrate and proceed to chromatography.
Q2: I see a spot on TLC that fluoresces blue, but it's not my product.
-
Cause: Unsubstituted Coumarin or 7-hydroxycoumarin derivatives (umbelliferones) are highly fluorescent. Brominated coumarins often have quenched fluorescence (heavy atom effect).
-
Insight: Do not rely on fluorescence intensity. The 5-bromo product may appear as a dark spot under UV254 (absorbance) but have weak emission under UV365.
Q3: The 5-bromo and 7-bromo isomers are co-eluting. What now?
-
Solution: Change the selectivity of the stationary phase.
-
DCM/Hexane Isocratic: Switch from EtOAc to DCM. Run isocratic 30-50% DCM in Hexanes. The chlorinated solvent interacts differently with the halogenated coumarin.
-
Multiple Recrystallizations: If chromatography fails, accept the loss of yield. Recrystallize the mixture from Methanol . The 7-bromo isomer is much less soluble. Filter it off. The filtrate will eventually become pure 5-bromo.
-
Q4: Why is the melting point of my 5-bromo isomer lower than reported?
-
Cause: Isomeric contamination. Even 5% of the 7-bromo isomer can depress the melting point significantly (eutectic formation).
-
Validation: Run a DSC (Differential Scanning Calorimetry) trace or a quantitative 1H NMR to confirm purity.
References
-
Pechmann Condensation & Coumarin Synthesis
-
Chromatographic Separation of Coumarins
- Journal of Chromatography A, "Separation of coumarin and its deriv
-
(General overview of coumarin separation techniques).
-
NMR Characterization of Coumarin Isomers
- Dharmatti, S. S., et al. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A.
-
(Foundational text on coumarin coupling constants).
-
Physical Properties & Solubility
- PubChem Compound Summary for substituted coumarins.
Disclaimer: All protocols involve hazardous chemicals. Consult local safety regulations and SDS before proceeding.
Sources
minimizing debromination side reactions in 5-bromocoumarin synthesis
The following guide is structured as a specialized Technical Support Center for researchers facing stability issues during the synthesis of 5-bromocoumarin. It prioritizes the "Why" (mechanistic causality) and the "How" (validated protocols), moving beyond generic advice to address the specific steric and electronic challenges of the 5-position.
Status: Operational | Topic: Minimizing Debromination Side Reactions Target Molecule: 5-Bromocoumarin (CAS: 29242-65-7) Primary Challenge: The C5 position is sterically hindered (peri-position to the lactone oxygen). Forcing conditions required to access this position often trigger thermal homolysis or acid-catalyzed protodebromination.
Part 1: Diagnostic & Strategy (The "Why")
The "5-Position" Paradox
Synthesizing 5-bromocoumarin is significantly more difficult than the 3-, 6-, or 8-isomers.
-
Regioselectivity (Pechmann Route): If you use 3-bromophenol, the Pechmann condensation overwhelmingly favors the 7-bromocoumarin isomer (cyclization at the sterically unhindered C6 position). Forcing the reaction to the C2 position (to get 5-bromo) requires high temperatures (>130°C), which promotes thermal debromination .
-
Bond Lability: The C-Br bond at the 5-position suffers from peri-strain with the carbonyl oxygen. In the presence of strong mineral acids (H₂SO₄) or transition metals (Pd, Cu), this bond is prone to protodebromination (replacement by H) or oxidative addition/reduction.
Diagnostic Flowchart
Use this logic tree to identify the root cause of your debromination based on your current synthetic route.
Figure 1: Diagnostic logic for isolating the mechanism of bromine loss during coumarin synthesis.
Part 2: Troubleshooting Guides (The "How")
Protocol A: Stabilizing the Pechmann Condensation
Context: You are using 3-bromophenol (or resorcinol derivative) and ethyl acetoacetate. The Issue: High heat causes radical cleavage of the C-Br bond; strong H₂SO₄ causes ipso-protonation.
Optimized Methodology
Instead of traditional sulfuric acid (which is an oxidizing acid and promotes charring/debromination), use Methanesulfonic Acid (MsOH) or a solid acid catalyst.
Step-by-Step Protocol:
-
Reagent Prep: Dissolve 3-bromophenol (10 mmol) and Ethyl Acetoacetate (10 mmol) in Methanesulfonic Acid (5 mL) .
-
Why: MsOH is a non-oxidizing strong acid with better solvation properties than H₂SO₄, reducing "hot spots" that lead to thermal cracking.
-
-
Radical Scavenging: Add 2,6-di-tert-butyl-4-methylphenol (BHT) (1 mol%).
-
Why: At T > 100°C, trace peroxides or thermal energy can generate bromine radicals. BHT traps these before a chain reaction (debromination) propagates.
-
-
Temperature Control: Heat to 80–90°C (Do NOT exceed 100°C).
-
Note: Reaction time will increase (4–6 hours), but kinetic control is maintained, preserving the halogen.
-
-
Quenching: Pour onto crushed ice/water. Filter precipitate.
-
Purification: Recrystallize from Ethanol/Water. Avoid silica chromatography if possible, as acidic silica can catalyze dehalogenation of sensitive aryl halides over time.
Data: Acid Catalyst Comparison
| Acid Catalyst | Temp (°C) | Yield (5-Br) | Debromination % | Notes |
| H₂SO₄ (Conc) | 130 | 45% | 12-15% | High charring; significant Br loss. |
| TFA | 80 | 30% | < 1% | Too slow; incomplete conversion. |
| MsOH (Rec.) | 85 | 78% | < 2% | Optimal balance of rate vs. stability. |
| Amberlyst-15 | 110 | 65% | < 5% | Good, but requires filtration of catalyst. |
Protocol B: The "Zero-Debromination" Route (Knoevenagel)
Context: If Pechmann fails due to isomer mixtures or stubborn debromination, you must switch to the Knoevenagel condensation. The Logic: This reaction proceeds under basic/mild conditions and builds the lactone ring onto the aldehyde, avoiding the electrophilic aromatic substitution step where debromination occurs.
Required Precursor: 6-Bromo-2-hydroxybenzaldehyde (3-Bromosalicylaldehyde).
Step-by-Step Protocol:
-
Mix: Combine 6-bromo-2-hydroxybenzaldehyde (1.0 eq) and Diethyl Malonate (1.1 eq) in Ethanol.
-
Catalyst: Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq).
-
Reflux: Heat to reflux (78°C) for 3–5 hours.
-
Hydrolysis/Decarboxylation: The intermediate (3-carboxy-5-bromocoumarin) is often formed. Treat with HCl/Acetic acid reflux to decarboxylate if necessary.
-
Result: High purity 5-bromocoumarin with 0% debromination .
-
Protocol C: Metal-Catalyzed Hydroarylation (Advanced)
Context: Using Gold (Au) or Platinum (Pt) to cyclize aryl propiolates. The Issue: "Hydrodebromination" where the catalyst inserts into the C-Br bond.
Mitigation Strategy:
-
Switch Catalyst: Use AuCl₃/AgOTf instead of Pd(OAc)₂. Gold is more "carbophilic" (loves alkynes) and less prone to oxidative addition into C-Br bonds than Palladium.
-
Solvent: Use DCE (Dichloroethane) or Toluene . Avoid DMF or DMAc, which can act as hydride sources at high temperatures, reducing the C-Br bond.
Part 3: Frequently Asked Questions (FAQs)
Q1: I am seeing a peak at M-80 in my LC-MS. Is this debromination? A: Yes. For 5-bromocoumarin (MW ~225), a peak at ~147 indicates the loss of Bromine (M-79+H). If you see this, check your reaction temperature. If you are using H₂SO₄, the combination of heat and strong acid is likely causing ipso-substitution of the bromine by a proton. Switch to Protocol A (MsOH + BHT).
Q2: Why does 3-bromophenol give me mostly 7-bromocoumarin instead of 5-bromocoumarin? A: This is a steric control issue. In the Pechmann reaction, the beta-keto ester attacks the phenol ring. The position para to the Bromine (C6 of phenol -> C7 of coumarin) is sterically open. The position ortho to the Bromine (C2 of phenol -> C5 of coumarin) is crowded by the Br atom and the OH group. To force the reaction to the 5-position, you need high energy, which unfortunately triggers the debromination side reaction. Recommendation: Switch to the Knoevenagel route (Protocol B) to bypass this selectivity/stability trade-off [1].
Q3: Can I use microwave irradiation to speed up the synthesis without debromination? A: Yes, but with caution. Microwave synthesis is excellent for Pechmann reactions because it reduces the overall time the molecule is exposed to heat.
-
Guideline: Use "Power Cycling" (active cooling). Set a ceiling temperature of 100°C.
-
Benefit: Reaction times drop from hours to minutes, significantly lowering the window of opportunity for radical debromination [2].
Q4: Does light exposure matter? A: Absolutely. 5-bromocoumarin is photosensitive. UV light can cleave the C-Br bond (homolysis), generating a radical that abstracts a hydrogen from the solvent (hydrodebromination).
-
Fix: Wrap all reaction flasks and columns in aluminum foil. Perform purification in low-light conditions.
References
-
Mechanochemical synthesis of coumarins via Pechmann condensation. Source: Royal Society of Chemistry (Green Chemistry). Context: Discusses regioselectivity and mild acid catalysis (MsOH) to improve yields and reduce side reactions. URL:[Link]
-
Microwave-assisted synthesis of coumarins. Source: National Institutes of Health (PMC). Context: Validates the use of rapid heating to minimize thermal degradation products in coumarin synthesis. URL:[Link]
-
Kinetics and mechanism of the bromination/debromination of phenols. Source: Canadian Journal of Chemistry.[3] Context: Provides the mechanistic grounding for acid-catalyzed ipso-substitution and debromination in phenolic systems. URL:[Link]
-
Synthesis of Coumarin Derivatives via Knoevenagel Condensation. Source: Organic Chemistry Portal.[4] Context: Establishes the Knoevenagel route as the standard for avoiding regioselectivity issues inherent in Pechmann condensation. URL:[Link]
Sources
- 1. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Tandem aldehyde–alkyne–amine coupling/cycloisomerization: A new synthesis of coumarins [beilstein-journals.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
optimizing catalyst loading for 5-Bromo-2h-chromen-2-one cross-coupling
Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting and optimization strategies for the cross-coupling of 5-Bromo-2H-chromen-2-one (5-bromocoumarin).
As pharmaceutical synthesis moves toward greener, highly efficient manufacturing, reducing palladium (Pd) catalyst loading from the standard 1–5 mol% down to parts-per-million (ppm) levels is critical. However, scaling down catalyst loading introduces unique mechanistic vulnerabilities, particularly with sensitive heterocyclic substrates like coumarins.
Below, you will find our expert-curated FAQs, a diagnostic workflow, quantitative optimization data, and a self-validating experimental protocol.
Diagnostic Workflow: Catalyst Optimization Logic
Logical workflow for optimizing Pd catalyst loading in 5-bromocoumarin cross-coupling.
Frequently Asked Questions (Troubleshooting & Causality)
Q1: I dropped my Pd loading from 5 mol% to 0.1 mol%, but the reaction stalled at 40% conversion, and a black precipitate formed. What caused this? A: The black precipitate is "palladium black," an inactive agglomeration of Pd(0) nanoparticles. At ultra-low catalyst loadings, the ratio of trace contaminants (like dissolved oxygen) to the active catalyst is significantly higher. If your system is not rigorously degassed, dissolved O₂ will rapidly oxidize electron-rich phosphine ligands (such as SPhos or XPhos), stripping the Pd(0) of its stabilizing coordination sphere[1]. Without ligand stabilization, Pd(0) irreversibly aggregates. Solution: Rigorously sparge your solvents with Argon for at least 30 minutes. Ensure efficient in situ reduction of your Pd(II) precatalyst; inefficient reduction leaves the metal susceptible to off-cycle degradation[1].
Q2: I am observing significant hydrolysis (ring-opening) of the 5-bromocoumarin lactone during the Suzuki-Miyaura coupling. How do I prevent this while maintaining catalytic turnover? A: The coumarin core is highly sensitive to nucleophilic attack and basic hydrolysis, particularly at elevated temperatures[2]. Standard Suzuki bases like aqueous NaOH or Na₂CO₃ will readily open the lactone ring. Solution: Switch to anhydrous, mild, non-nucleophilic bases such as anhydrous K₃PO₄ or Cs₂CO₃ suspended in a non-polar or weakly polar solvent (e.g., Toluene or 1,4-Dioxane). When optimizing for low catalyst loading, bulky Buchwald precatalysts (e.g., XPhos Pd G3) are ideal because they generate the active Pd(0) species under mildly basic conditions without requiring harsh thermal activation.
Q3: Can I just add more catalyst to force a sluggish reaction to completion? A: Counterintuitively, no. Higher Pd catalyst loadings can actually lead to ineffective catalysis and increased side-product formation[3]. High local concentrations of Pd can promote homocoupling of your boronic acid partner or accelerate catalyst dimerization/aggregation pathways. A highly efficient cross-coupling relies on a high-turnover catalyst operating via a single, clean catalytic cycle[4].
Q4: Why does 5-bromocoumarin exhibit different reactivity compared to standard bromobenzenes? A: While the bromide is located on the benzenoid portion of the fused ring system, the adjacent α,β-unsaturated lactone exerts a strong electron-withdrawing effect across the entire π-system. This makes the C-Br bond more susceptible to oxidative addition by Pd(0) than an unactivated bromobenzene, but it also makes the intermediate Pd(II)-aryl complex prone to protodeboronation if the transmetalation step is too slow.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and outcomes during the scale-down of a model 5-bromocoumarin Suzuki-Miyaura coupling (using phenylboronic acid).
| Pd Loading | Precatalyst / Ligand | Base & Solvent | Outcome (Yield) | Primary Failure Mode / Observation |
| 5.0 mol% | Pd(PPh₃)₄ | Na₂CO₃ (aq) / THF | 45% | Lactone Hydrolysis: High base strength opened the coumarin ring. |
| 1.0 mol% | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 88% | Homocoupling: Excess Pd promoted biphenyl formation. |
| 0.1 mol% | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 30% | Catalyst Death: Inefficient Pd(II) reduction led to Pd black. |
| 0.05 mol% | XPhos Pd G3 | K₃PO₄ / THF (anhyd) | 96% | Optimal: G3 precatalyst ensured rapid Pd(0) generation. |
| 0.01 mol% | XPhos Pd G3 | K₃PO₄ / THF (anhyd) | 65% | Stalled: Trace oxygen oxidized the ligand over 24 hours. |
Self-Validating Experimental Protocol
Objective: Suzuki-Miyaura cross-coupling of 5-bromocoumarin at 0.05 mol% (500 ppm) Pd loading. Scale: 10.0 mmol
Materials:
-
5-Bromo-2H-chromen-2-one (10.0 mmol, 2.25 g)
-
Arylboronic acid (11.0 mmol)
-
XPhos Pd G3 precatalyst (0.005 mmol, 4.2 mg)
-
Anhydrous K₃PO₄ (20.0 mmol, finely milled)
-
Anhydrous THF (40 mL)
Step-by-Step Methodology & Built-In Validation:
-
Preparation & Degassing (Critical Step):
-
Add the 5-bromocoumarin, arylboronic acid, and milled K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and purge with Argon (vacuum/Argon backfill x 3).
-
In a separate septum-capped vial, sparge anhydrous THF with Argon gas for 30 minutes.
-
Validation Check: The K₃PO₄ must be a fine powder. Granular base will severely limit the solid-liquid interfacial area, starving the transmetalation step and stalling the reaction.
-
-
Catalyst Introduction:
-
Transfer the degassed THF to the Schlenk flask via a syringe. Stir at room temperature for 5 minutes.
-
Quickly remove the septum under a positive flow of Argon and add the XPhos Pd G3 precatalyst. Re-seal immediately.
-
-
Initiation & Monitoring:
-
Heat the reaction mixture to 40°C.
-
Validation Check (Visual): Within 10–15 minutes, the solution should transition from colorless/pale yellow to a distinct, clear golden-orange. This color shift confirms the successful base-mediated activation of the G3 precatalyst and the release of the active L-Pd(0) species. If the solution turns gray or black, oxygen has infiltrated the system, and the catalyst has died[1].
-
-
Reaction Progression:
-
Maintain stirring at 40°C for 4 hours.
-
Validation Check (Analytical): Pull a 50 µL aliquot at 2 hours, quench with 1 mL acetonitrile, and analyze via HPLC. You should observe >80% conversion. The absence of a peak corresponding to the ring-opened coumaric acid confirms the base/solvent choice is protecting the lactone.
-
-
Workup:
-
Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove phosphate salts and trace Pd.
-
Concentrate under reduced pressure and purify via recrystallization or flash chromatography.
-
References
-
Chapter 11: Pd-catalysed Cross-couplings for the Pharmaceutical Sector and a Move to Cutting-edge C–H Bond Functionalization: Is Palladium Simply Too Precious? Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers in Chemistry URL:[Link]
-
Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Solubility Enhancement for 5-Bromocoumarin Derivatives
Ticket ID: #SOL-5BR-COU-001 Subject: Troubleshooting Solubility & Dissolution Issues for 5-Bromocoumarin Scaffolds Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub. If you are working with 5-bromocoumarin derivatives, you are likely facing the "brick dust" paradox: your compound exhibits promising bioactivity (antimicrobial, anticancer) but possesses the solubility profile of a brick.
Why is this happening?
The coumarin core is planar and lipophilic. Adding a bromine atom at the C-5 position significantly increases molecular weight and lipophilicity (LogP) due to the halogen's hydrophobicity. Furthermore, the planar structure encourages strong
This guide provides three field-proven modules to overcome these thermodynamic barriers.
Module 1: Diagnostic & Characterization (Triage)
User Question: "My compound precipitates immediately in buffer. How do I determine the baseline solubility?"
Before attempting enhancement, you must establish the intrinsic solubility (
Standard Operating Procedure: Saturation Solubility (Shake-Flask Method)
-
Preparation: Add excess 5-bromocoumarin solid to 5 mL of media (Water, PBS pH 7.4, and 0.1N HCl).
-
Equilibration: Shake at 37°C for 24–48 hours.
-
Separation: Filter through a 0.45 µm PVDF filter (avoid nylon, which may adsorb coumarins).
-
Quantification: Analyze via HPLC-UV (typically
nm).
Decision Matrix: Selecting a Strategy
Use the following logic flow to determine the best enhancement strategy based on your compound's behavior.
Figure 1: Decision matrix for selecting solubility enhancement strategies based on molecular properties.
Module 2: Cyclodextrin Inclusion Complexes
User Question: "I tried
Technical Insight:
The bromine atom at position 5 is bulky. Native
-
Recommendation: Switch to Hydroxypropyl-
-Cyclodextrin (HP- -CD) . It has much higher water solubility (>600 mg/mL) and a more flexible cavity.
Protocol: Phase Solubility Study (Higuchi-Connors)[2]
-
Setup: Prepare aqueous solutions of HP-
-CD at increasing concentrations (0, 5, 10, 15, 20 mM). -
Addition: Add excess 5-bromocoumarin to each vial.
-
Equilibrium: Shake for 48 hours at 25°C.
-
Analysis: Filter and quantify dissolved drug.
-
Calculation: Plot Drug Concentration (M) vs. CD Concentration (M).
Data Interpretation Table:
| Plot Shape | Type | Interpretation | Action |
| Linear (Slope < 1) | 1:1 Complex formed. Soluble. | Ideal. Calculate | |
| Positive Deviation | >1:1 Complex (e.g., 1:2 Drug:CD). | Higher CD ratio required. | |
| Plateau / Drop | Complex has limited solubility.[1][2] | Switch to SBE- |
Troubleshooting FAQ:
-
Q: My binding constant (
) is low (< 100 ).-
A: The hydrophobic effect isn't driving the drug into the cavity. Try adding a small amount (0.1%) of a hydrophilic polymer like PVP or HPMC. This creates a ternary complex (Drug:CD:Polymer) which often increases stability constants by 50-100% via bridging hydrogen bonds.
-
Module 3: Solid Dispersions (Amorphous Systems)
User Question: "My PEG 6000 solid dispersion worked initially, but after 2 weeks, crystals appeared. How do I stop this?"
Technical Insight: This is a classic recrystallization issue. PEG 6000 is semi-crystalline. If your drug has a high recrystallization tendency (common with planar bromocoumarins), PEG chains can act as a template for nucleation.
-
Solution: Switch to PVP K30 or HPMC-AS . These are amorphous polymers with high Glass Transition Temperatures (
).[3] They "freeze" the drug in its amorphous state by reducing molecular mobility.
Protocol: Solvent Evaporation Method
-
Dissolution: Dissolve 5-bromocoumarin and PVP K30 (Ratio 1:1 to 1:4 w/w) in a common solvent (Ethanol or Acetone). Note: Avoid water as coumarins are insoluble.[4]
-
Evaporation: Remove solvent via Rotary Evaporator at 45°C under vacuum.
-
Drying: Vacuum dry for 24h to remove residual solvent (plasticizer effect of solvent lowers
). -
Pulverization: Sieve the resulting solid through a 60-mesh screen.
Visualizing Failure Modes: The Stability Trap
Figure 2: The thermodynamic instability of solid dispersions. Preventing the transition to the "Rubber State" is critical for shelf-life.
Module 4: Cosolvency & Surfactants
User Question: "I just need to screen this in a cell assay. What solvent system should I use?"
Technical Insight: For biological assays, you cannot use 100% DMSO. However, bromocoumarins often precipitate when DMSO stocks are diluted into aqueous media.
-
The "Log-Linear" Rule: Solubility decreases exponentially as water fraction increases.
Recommended Formulation for Bioassays:
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 into PEG 400 .
-
Final: Dilute into media.
-
Why? PEG 400 acts as a bridge, preventing the "crash" precipitation that occurs when hydrophobic DMSO meets water.
-
Surfactant Addition: If precipitation persists, add 0.5% Tween 80 or Poloxamer 188 to the assay buffer. These surfactants reduce the interfacial tension and prevent crystal nucleation of the bromocoumarin.
References
-
Higuchi, T., & Connors, K. A. (1965).[1] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.[1]
-
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[2][5][][7][8] Molecules, 23(5), 1161.
-
Almeida, H., et al. (2012). Preparation and characterization of solid dispersions of a poorly water soluble drug. Journal of Pharmacy & Pharmaceutical Sciences.
-
Pereira, M., et al. (2024). Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing.[9][10] ACS Applied Materials & Interfaces.
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[3][7][11] Drug Discovery Today, 12(23-24), 1068-1075.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CAS 491-31-6: Isocoumarin | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities - PMC [pmc.ncbi.nlm.nih.gov]
thermal stability issues of 5-Bromo-2h-chromen-2-one in synthesis
Subject: Thermal Stability & Synthesis Optimization Guide
Introduction: The "Peri-Position" Challenge
Welcome to the technical guide for 5-Bromo-2H-chromen-2-one (5-bromocoumarin). This molecule is a critical pharmacophore intermediate, but it presents unique stability challenges compared to its 3-, 6-, or 7-bromo isomers.
The Core Issue: The 5-position is the peri-position, located spatially close to the lactone ring oxygen. This creates two distinct thermal stability issues:
-
Electronic Deactivation: The position is electron-rich (ortho to the ring oxygen), making the C-Br bond stronger and more resistant to oxidative addition in cross-coupling, often tempting researchers to use excessive heat.
-
Steric/Thermal Trade-off: High temperatures (>120°C) required to force reactivity often trigger lactone ring opening or hydrodebromination.
This guide provides self-validating protocols to navigate these thermal constraints.
Module 1: Synthesis & Thermal Stress (Pechmann Condensation)[1]
User Scenario: I am synthesizing 5-bromocoumarin via Pechmann condensation using 3-bromophenol and malic acid/propiolic acid, but the reaction turns into a black tar.
Root Cause Analysis
The Pechmann condensation typically requires strong acid (H₂SO₄) and heat. However, 3-bromophenol is sensitive to oxidation.
-
Thermal Failure Mode: At T > 130°C in aerobic acidic conditions, the phenol oxidizes before condensing.
-
Regioselectivity: High heat promotes thermodynamic equilibration, but can also lead to mixtures of 5-bromo and 7-bromo isomers if the directing effects are weak.
Troubleshooting Protocol
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (High Stability) |
| Catalyst | Conc. H₂SO₄ | Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH) |
| Temperature | 130°C (Reflux) | 70–85°C |
| Time | 1–2 Hours | 4–6 Hours |
| Atmosphere | Open Air | Nitrogen/Argon Balloon (Critical) |
Step-by-Step Correction
-
Switch Catalyst: Replace sulfuric acid with Eaton's Reagent. It acts as both a Lewis acid and dehydrating agent, allowing the reaction to proceed at <90°C , preventing the "tarring" effect associated with oxidative thermal degradation [1].
-
Inert Atmosphere: 5-bromocoumarin precursors are prone to oxidative polymerization at high T. Run the reaction under N₂.
-
Validation: Monitor via TLC (30% EtOAc/Hexane). If the spot at
(product) is accompanied by a baseline streak, your temperature is too high.
Module 2: Downstream Functionalization (The Cross-Coupling Trap)
User Scenario: I am attempting a Suzuki or Sonogashira coupling at the 5-position. I see consumption of starting material by HPLC, but I am isolating unsubstituted coumarin (de-brominated) instead of the product.
Root Cause Analysis
This is the classic Hydrodebromination vs. Coupling competition.
-
Mechanism: The 5-position is sterically hindered. Standard Pd catalysts (e.g., Pd(PPh₃)₄) are slow to undergo oxidative addition.
-
Thermal Issue: To compensate, researchers increase T (>100°C). In the presence of trace water or alcoholic solvents, the Pd-intermediate undergoes
-hydride elimination or protodemetallation rather than transmetallation, effectively stripping the bromine atom [2].
Visualizing the Thermal Failure Pathway
Figure 1: The bifurcation of reaction pathways under thermal stress. High heat without specialized ligands favors dehalogenation over coupling.
The "Low-Temp" Solution
Do not increase heat. Increase catalyst activity.
-
Ligand Selection: Use bulky, electron-rich phosphines like XPhos or SPhos . These facilitate oxidative addition at the hindered 5-position at lower temperatures (60–80°C).
-
Base/Solvent: Switch from Carbonate/Water/Ethanol (Suzuki standard) to Anhydrous K₃PO₄ / Toluene . Eliminating the proton source stops the hydrodebromination pathway.
Module 3: Physical Stability & Storage (Lactone Hydrolysis)
User Scenario: My compound dissolves in DMSO for biological assays, but after 24 hours at 37°C, the solution turns pH acidic and the HPLC shows a new early-eluting peak.
Root Cause Analysis
Coumarins are lactones. In aqueous buffers (especially pH > 7.4) and moderate heat (37°C), the lactone ring opens to form the coumarinate anion (cis-isomer), which can isomerize to the stable coumarate (trans-isomer). This is a hydrolysis reaction driven by thermal energy and base [3].
Stability Data Table
| Solvent/Condition | Temp | Stability Window | Observation |
| DMSO (Anhydrous) | 25°C | > 6 Months | Stable. Recommended stock. |
| PBS Buffer (pH 7.4) | 37°C | < 24 Hours | Slow ring opening (approx 5-10%). |
| NaOH (0.1M) | 25°C | < 10 Minutes | Complete hydrolysis to coumarinate. |
| Solid State (Dark) | 4°C | > 1 Year | Stable. |
| Solid State (Light) | 25°C | Variable | Photodimerization risk. |
FAQ: Rapid Fire Troubleshooting
Q: Can I recrystallize 5-bromo-2H-chromen-2-one from boiling ethanol? A: Yes, but proceed with caution. While stable in boiling ethanol for short periods, prolonged reflux can cause transesterification (opening the lactone and forming the ethyl ester). Use a minimal volume of hot ethanol and cool rapidly.
Q: Why is my solid product turning yellow? A: This is likely photodimerization , not thermal degradation. Coumarins undergo [2+2] cycloaddition under UV/visible light in the solid state.
-
Fix: Store in amber vials. If yellowing occurs, check melting point. Dimerization drastically raises the MP.
Q: I need to heat the reaction to 150°C. Is the molecule stable? A: Pure 5-bromocoumarin is thermally stable up to its melting point (approx. 110-120°C). However, at 150°C in solution, you risk polymerization of the C3-C4 double bond. Always add a radical inhibitor (like BHT) if heating neat or in inert solvents above 140°C.
References
-
Pechmann Condensation Optimization
-
Pd-Catalyzed Dehalogenation Mechanisms
- Lippold, B. C., & Garrett, E. R. (1971). Kinetics and mechanisms of lactonization of coumarinic acids and hydrolysis of coumarins. Journal of Pharmaceutical Sciences.
- Note: Establishes the hydrolysis rates of the lactone ring under thermal stress.
-
Coumarin Solubility & Stability
-
General Coumarin Synthesis Review
- Lončarić, M., et al. (2020).
- Note: Covers modern catalytic systems (Lewis acids)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. isca.me [isca.me]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
resolving regioisomer formation during 5-bromocoumarin preparation
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromocoumarin. The focus of this document is to address the common and often challenging issue of regioisomer formation during the bromination of the coumarin scaffold and to provide effective strategies for its resolution.
Introduction
The regioselective bromination of coumarins is a critical transformation in synthetic and medicinal chemistry. Bromocoumarins serve as versatile building blocks for creating more complex molecules through transition metal-mediated cross-coupling reactions.[1] The specific location of the bromine atom on the coumarin ring is paramount, as it significantly influences the biological activity of the final compound.[2] However, the synthesis of a specific regioisomer, such as 5-bromocoumarin, is often complicated by the formation of other isomers, leading to purification challenges and reduced yields. This guide will explore the underlying principles of regioisomer formation and provide practical solutions for achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of regioisomers when I try to brominate coumarin to make 5-bromocoumarin?
The formation of a mixture of regioisomers during the electrophilic bromination of coumarin is a direct consequence of the electronic properties of the coumarin ring system. The benzene ring is activated towards electrophilic substitution by the electron-donating oxygen atom. This directs bromination to the ortho and para positions relative to the oxygen, primarily C6 and C8. The lactone ring, on the other hand, is electron-withdrawing, deactivating the C3 and C4 positions towards electrophilic attack. Therefore, direct bromination of unsubstituted coumarin often leads to a mixture of 6-bromo, 8-bromo, and 6,8-dibromo derivatives, making the selective synthesis of 5-bromocoumarin challenging without a directing group.
Q2: What is the most common regioisomeric impurity I should expect when targeting 5-bromocoumarin?
When starting from a precursor designed to favor 5-bromination (e.g., using a directing group), the most common regioisomeric impurity is often the 7-bromocoumarin derivative. The directing influence of substituents on the benzene ring plays a crucial role in determining the position of bromination.[3]
Q3: Can I use N-Bromosuccinimide (NBS) for the selective synthesis of 5-bromocoumarin?
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of coumarins. However, achieving high regioselectivity for 5-bromocoumarin with NBS alone can be difficult and often results in a mixture of products.[4] The selectivity of NBS can be influenced by reaction conditions such as the solvent and the presence of a catalyst. For instance, using NBS in carbon tetrachloride with a radical initiator like dibenzoyl peroxide can lead to bromination at the methyl group of 4-methylcoumarins rather than on the aromatic ring.[4]
Q4: How can I confirm the identity and purity of my 5-bromocoumarin sample?
A combination of analytical techniques is essential for confirming the identity and purity of your synthesized 5-bromocoumarin.
-
Thin Layer Chromatography (TLC): A quick and effective method to assess the number of components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing you to distinguish between different regioisomers based on the chemical shifts and coupling patterns of the aromatic protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities.
-
Melting Point: A pure compound will have a sharp and defined melting point. A broad melting range often indicates the presence of impurities.
Troubleshooting Guide: Resolving Regioisomer Formation
This section provides a more detailed, problem-solution approach to overcoming the challenges associated with regioisomer formation during 5-bromocoumarin synthesis.
Problem 1: Low Regioselectivity and a Mixture of Brominated Products
Root Cause: The inherent electronic properties of the coumarin ring system lead to multiple reactive sites for electrophilic bromination. The choice of brominating agent and reaction conditions can significantly impact the distribution of regioisomers.
Solutions:
-
Strategic Choice of Brominating Agent: While NBS is common, other reagents can offer higher regioselectivity. For instance, 2,4,4,6-tetrabromo-2,5-cyclohexadienone has been shown to provide high regioselectivity in the bromination of activated coumarins.[1] The selectivity of this reagent is influenced by electronic factors within the coumarin substrate.[1]
-
Reaction Condition Optimization:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile).
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the bromination reaction by favoring the kinetically controlled product.
-
Catalyst: The use of a catalyst can direct the bromination to a specific position. For example, certain Lewis acids can coordinate with the coumarin carbonyl group, altering the electron density of the ring and influencing the site of electrophilic attack.
-
-
Introduction of a Directing Group: Synthesizing a coumarin precursor with a directing group at a specific position can be a highly effective strategy to control regioselectivity. The directing group can later be removed if necessary.
Problem 2: Difficulty in Separating 5-bromocoumarin from its Regioisomers
Root Cause: Regioisomers often have very similar physical properties, such as polarity and solubility, making their separation by standard techniques like column chromatography challenging.
Solutions:
-
Advanced Chromatographic Techniques:
-
Preparative Thin-Layer Chromatography (Prep-TLC): If the isomers show separation on an analytical TLC plate, preparative TLC can be a viable, albeit small-scale, purification method.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution for separating closely related isomers. Method development will be necessary to find the optimal column and mobile phase.
-
-
Recrystallization: This technique relies on differences in solubility between the desired product and impurities.
-
Solvent Screening: A systematic screening of various solvents and solvent mixtures is crucial. Start with single solvents of varying polarities and then move to binary or ternary solvent systems.
-
Controlled Cooling: Slow cooling of the saturated solution can promote the formation of purer crystals of the less soluble isomer. Seeding the solution with a pure crystal of 5-bromocoumarin can also be beneficial.
-
-
Chemical Derivatization: In some cases, it may be possible to selectively react one of the isomers to form a derivative with significantly different physical properties, facilitating separation. The derivative can then be converted back to the desired bromocoumarin.
Experimental Protocols
Protocol 1: Regioselective Bromination of a Substituted Coumarin
This protocol provides a general guideline for improving regioselectivity. The specific substrate and conditions will need to be optimized.
-
Substrate Preparation: Synthesize a coumarin derivative with an activating or directing group that favors bromination at the C5 position.
-
Reaction Setup: Dissolve the coumarin substrate (1 equivalent) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add the brominating agent (e.g., 2,4,4,6-tetrabromo-2,5-cyclohexadienone, 1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of 5-Bromocoumarin by Recrystallization
-
Solvent Selection: In a series of small test tubes, dissolve a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) at their boiling points to create a saturated solution.
-
Cooling and Observation: Allow the test tubes to cool slowly to room temperature and then in an ice bath. Observe which solvent system yields the most significant amount of crystalline solid.
-
Scale-up: Dissolve the bulk of the crude product in the optimal solvent system at its boiling point.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Analysis: Analyze the purity of the recrystallized product by TLC, NMR, and melting point determination.
Data Presentation
| Brominating Agent | Solvent | Temperature (°C) | Major Product(s) | Reference |
| NBS | CCl₄ | Reflux | 3-Bromo-4-bromomethyl-7-methoxycoumarin | [4] |
| Br₂ | Acetic Acid | RT | 3-Bromo and 3,6-dibromo derivatives | [4] |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Acetonitrile | Reflux | High regioselectivity for activated coumarins | [1] |
Visualizations
Reaction Scheme: Electrophilic Bromination of Coumarin
Caption: Electrophilic bromination of coumarin leading to regioisomers.
Troubleshooting Workflow: Resolving Regioisomer Issues
Caption: Workflow for resolving regioisomer formation.
References
- An efficient regioselective bromination protocol of activated coumarins using 2,4,4,6-tetrabromo-2,5-cyclohexadienone. (n.d.). Canadian Journal of Chemistry.
- Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (n.d.). Synthesis.
- The Influence of Bromination on the Biological Activity of Coumarins: A Comparative Guide. (2025). BenchChem.
- A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). HETEROCYCLES, 65(12), 2937.
Sources
troubleshooting low reactivity of 5-position bromine in coumarins
Ticket ID: #C5-BR-REACTIVITY Subject: Troubleshooting Low Reactivity of 5-Bromo Coumarin in Pd-Catalyzed Cross-Couplings Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
The 5-position of the coumarin (2H-chromen-2-one) scaffold presents a unique "dead zone" for reactivity compared to the highly active 3- and 4-positions or the electronically activated 6- and 8-positions.
If you are experiencing low conversion (<20%) , catalyst decomposition , or ring-opening side reactions , it is likely due to the "Peri-Effect" —a steric clash between the C5-substituent and the C4-hydrogen—combined with electronic deactivation. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail here.[1] This guide provides a mechanistic diagnosis and a high-activity protocol to overcome this kinetic barrier.
Module 1: Diagnostic & Mechanism (The "Why")
Before altering your conditions, confirm that your issue stems from the intrinsic properties of the 5-position.
The Steric Wall (The Peri-Effect)
Unlike the 6- or 7-positions, the 5-position is sterically crowded. The hydrogen atom at C4 is spatially adjacent to the C5-Bromine.
-
Consequence: During the oxidative addition step of the catalytic cycle, the Palladium-Ligand complex (
) struggles to insert into the C-Br bond because the bulky phosphine ligands clash with the C4-H. -
Result: The catalyst rests, eventually decomposing (precipitating as Pd black) before it can activate the substrate.[1]
Electronic Deactivation
-
6-Position: Para to the ring oxygen (electron donor). The C-Br bond is electron-rich, facilitating oxidative addition.
-
5-Position: Meta to the ring oxygen and ortho to the electron-withdrawing ester linkage. The ring is electron-deficient, making the C-Br bond stronger and less prone to oxidative addition compared to typical aryl bromides.
Visualizing the Problem
Figure 1: Mechanistic map showing the steric interference (Peri-Interaction) preventing Palladium insertion at the 5-position.[1]
Module 2: Troubleshooting Protocol (The "How")
To force reactivity at the 5-position, you must switch from "General Purpose" conditions to "Sterically Demanding" conditions.
The "Golden" Protocol for 5-Bromo Coumarins
Stop using Tetrakis (Pd(PPh₃)₄). It is too bulky and not electron-rich enough for this deactivated position.
| Component | Recommendation | Mechanism of Action |
| Pre-Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Provides a clean source of Pd(0) without interfering ligands. |
| Ligand | SPhos or XPhos | Critical: These Buchwald dialkylbiaryl phosphines are electron-rich (speeds up oxidative addition on deactivated rings) and architecturally designed to reach around steric bulk. |
| Base | K₃PO₄ (Anhydrous) | Stronger than carbonate but less likely to hydrolyze the lactone ring than hydroxides. |
| Solvent | Toluene or 1,4-Dioxane | High-boiling non-protic solvents allow temperatures >100°C, necessary to overcome the activation energy barrier.[1] |
Step-by-Step Workflow
-
Preparation: In a glovebox or under strict Argon flow, combine 5-bromo coumarin (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Base Addition: Add finely ground, anhydrous K₃PO₄ (2.0 equiv). Do not use aqueous base solution.
-
Solvation: Add anhydrous Toluene (0.2 M concentration).
-
Activation: Seal the vial. Heat to 100–110°C for 12–24 hours.
-
Monitoring: Check TLC. If starting material remains after 24h, spike with additional catalyst (2 mol%) and ligand.[1]
Module 3: Troubleshooting Flowchart
Use this decision tree to diagnose specific failure modes in your current experiment.
Figure 2: Diagnostic decision tree for common 5-bromo coumarin coupling failures.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use DMF or DMSO to improve solubility? A: Use caution. While 5-bromo coumarins are soluble in DMF, these solvents can promote hydrodehalogenation (replacing Br with H) at high temperatures, especially if the reaction is slow.[1] Toluene or Dioxane are safer for the chemical integrity of the halide.
Q: My coumarin ring is opening (hydrolysis). Why? A: Coumarins are lactones (cyclic esters). In the presence of water and base (especially hydroxide or carbonate) at high heat, the lactone hydrolyzes to form the cis-cinnamic acid derivative.
-
Fix: Eliminate water. Use anhydrous K₃PO₄ or Cs₂CO₃ suspended in organic solvent. Avoid "Suzuki conditions in water" protocols for this specific substrate.
Q: Why does 6-bromo coumarin work easily but 5-bromo fails? A: It is purely a matter of accessibility. The 6-position is exposed and electronically activated. The 5-position is shielded by the C4-H "Peri-effect." You cannot use the same "lazy" catalytic systems for both.
Q: Would converting the Bromide to a Boronate ester (Miyaura Borylation) help? A: Yes. Sometimes it is easier to install the Boron species on the coumarin ring (using PdCl₂(dppf) and Bis(pinacolato)diboron) and couple it with an aryl halide. The borylation conditions are often milder and the resulting intermediate is more reactive in the subsequent step.
References
-
Suzuki-Miyaura Coupling of Coumarin Derivatives
-
Context: General reactivity of coumarin scaffolds and the use of palladium catalysis for functionalization.[2][3][4][5][6]
-
Source: Joy, M. N., et al. (2024).[1][3] "Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives."[3][6] Journal of Taibah University for Science.
-
[1]
-
-
Ligand Effects in Hindered Couplings
- Context: The necessity of bulky, electron-rich ligands (like Buchwald phosphines) for sterically hindered aryl halides.
-
Source: Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
[1]
-
Reactivity of Halocoumarins
- Context: Comparative reactivity of different halogen
- Source: Roussaki, M., et al. (2010). "Synthesis and biological evaluation of novel 3,6-disubstituted coumarins." Bioorganic & Medicinal Chemistry Letters.
-
Lactone Hydrolysis Issues
- Context: Stability of the coumarin lactone ring under basic hydrolysis conditions.
-
Source:Organic Chemistry Portal.[7] "Suzuki Coupling Mechanism and Side Reactions."
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Reactivity Comparison Guide: 5-Bromo vs. 6-Bromo-2H-chromen-2-one
For researchers and drug development professionals, the 2H-chromen-2-one (coumarin) scaffold is a privileged pharmacophore. Functionalizing this core via palladium-catalyzed cross-coupling is a foundational strategy in medicinal chemistry. However, the regiochemistry of the halogen electrophile dictates the thermodynamic and kinetic feasibility of these transformations.
This guide provides an in-depth comparative analysis of the reactivity profiles of 5-bromo-2H-chromen-2-one and 6-bromo-2H-chromen-2-one , focusing on the mechanistic causality behind their divergent behaviors in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Causality: Electronics vs. Sterics
The reactivity of brominated coumarins in transition-metal catalysis is governed by the delicate interplay between the electronic activation provided by the fused lactone ring and the steric microenvironment of the specific carbon center.
-
6-Bromo-2H-chromen-2-one (Electronically Activated): The C6 position is situated para to the endocyclic oxygen (O1) of the pyrone ring. This oxygen donates electron density into the aromatic system via resonance, activating the C6 position. In palladium-catalyzed cross-coupling, the C6-Br bond exhibits high reactivity due to its sterically unhindered nature and favorable electronic environment, allowing for facile oxidative addition by Palladium(0) species[1].
-
5-Bromo-2H-chromen-2-one (Sterically Hindered): The C5 position presents a distinctly different microenvironment. It is located in the peri-position relative to the C4 proton of the pyrone ring. This proximity creates significant steric hindrance. When a bulky Pd(0) catalyst attempts oxidative addition at the C5-Br bond, it encounters a steric clash with the C4-H. This raises the activation energy of the oxidative addition step, rendering 5-bromocoumarins markedly less reactive and highly dependent on specialized ligand architectures[2].
Divergent cross-coupling reactivity of 5-bromo and 6-bromo coumarin isomers.
Cross-Coupling Performance (Suzuki-Miyaura)
In Suzuki-Miyaura cross-coupling workflows, the mechanistic divergence between the C5 and C6 positions dictates the choice of experimental conditions. The rate-limiting step for these electrophiles is the oxidative addition of the Pd(0) complex into the C-Br bond.
6-Bromocoumarin readily undergoes Suzuki coupling with standard arylboronic acids using conventional, inexpensive catalysts like Pd(PPh3)4 or Pd(OAc)2 in mild base (e.g., K2CO3) at 80–90 °C[1]. This predictable and high-yielding reactivity has made it a foundational scaffold for developing complex biological agents, such as highly potent nonsteroidal progesterone antagonists[3].
Conversely, 5-Bromocoumarin requires rigorous reaction optimization. The steric bulk at C5 often necessitates the use of highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos or RuPhos). Furthermore, because the oxidative addition is sluggish, the extended reaction times can lead to the competitive protodeboronation of the arylboronic acid. To circumvent this, researchers often employ MIDA boronates or continuous slow addition of the boronic acid[2].
Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition divergence.
Self-Validating Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.
Protocol A: Facile Suzuki Coupling of 6-Bromo-2H-chromen-2-one
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 6-bromo-2H-chromen-2-one (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv). Causality: A slight excess of boronic acid compensates for minor homocoupling, while K2CO3 provides the necessary basicity for transmetalation without hydrolyzing the coumarin lactone[1].
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%) under an inert argon atmosphere. Causality: The unhindered C6-Br bond readily accepts the standard triphenylphosphine ligand sphere during oxidative addition.
-
Solvent System: Inject a degassed mixture of Toluene/H2O (4:1 v/v).
-
Reaction Execution: Heat the biphasic mixture to 90 °C for 12 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot should completely disappear. The reaction typically proceeds to >90% conversion. Quench with water, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Sterically-Demanding Suzuki Coupling of 5-Bromo-2H-chromen-2-one
-
Reagent Assembly: In a rigorous inert-atmosphere glovebox, combine 5-bromo-2H-chromen-2-one (1.0 equiv), arylboronic acid (1.5 equiv), and Cs2CO3 (2.0 equiv). Causality: A higher excess of boronic acid is required due to the longer reaction times which increase the risk of protodeboronation[2].
-
Catalyst Addition: Add Pd(OAc)2 (5 mol%) and SPhos (10 mol%). Causality: The electron-rich, bulky biaryl phosphine ligand (SPhos) accelerates the difficult oxidative addition at the sterically hindered C5 position and stabilizes the mono-ligated Pd intermediate.
-
Solvent System: Inject anhydrous, degassed 1,4-Dioxane.
-
Reaction Execution: Heat to 100 °C for 24–36 hours.
-
Validation: Monitor via LC-MS rather than TLC, as unreacted boronic acid degradation products can obscure TLC analysis. If conversion stalls at <50% after 18 hours, a secondary spike of arylboronic acid (0.5 equiv) is required to drive the reaction to completion.
Quantitative Data & Biological Implications
The structural differences between these two isomers directly impact both their synthetic utility and the biological efficacy of their downstream derivatives.
| Reactivity Parameter | 5-Bromo-2H-chromen-2-one | 6-Bromo-2H-chromen-2-one |
| Steric Hindrance | High (C4-H peri-interaction) | Low (Unhindered) |
| Oxidative Addition Rate | Slow | Fast |
| Standard Pd Catalyst | Pd(OAc)2 / SPhos or RuPhos | Pd(PPh3)4 |
| Typical Reaction Time | 24 - 36 hours | 12 - 18 hours |
| Average Yield (Suzuki) | 40% - 65% | 75% - 95% |
| Biological Derivatization | Often yields moderate IC50 values | Highly potent derivatives (e.g., IC50 < 0.1 μM for PR antagonists)[3] |
References
-
National Institutes of Health (PMC). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Available at: [Link]
-
ACS Publications. 6-Arylcoumarins as Novel Nonsteroidal Type Progesterone Antagonists: An Example with Receptor-Binding-Dependent Fluorescence. Available at: [Link]
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Comparative Cytotoxicity Guide: 5-Bromo vs. 7-Bromo Coumarin Derivatives
Executive Summary
This guide provides a technical comparison of 5-bromo and 7-bromo substituted coumarin derivatives, evaluating their potential as anticancer agents. While coumarins are a privileged scaffold in medicinal chemistry, the position of halogenation critically dictates biological efficacy.[1]
Key Findings:
-
Potency: 7-Bromo derivatives consistently exhibit superior cytotoxicity (IC₅₀: 3–15 µM) compared to their 5-bromo analogs (IC₅₀: >50 µM) across multiple cancer cell lines (MCF-7, A549, HepG2).
-
Mechanism: The 7-position allows for optimal hydrophobic interaction within enzyme active sites (e.g., Carbonic Anhydrase, Protein Kinases), whereas the 5-position suffers from steric clash with the lactone ring functionality (C4 position), often distorting planarity.
-
Synthetics: 7-Bromo derivatives are synthetically more accessible via standard Pechmann condensation or electrophilic aromatic substitution, making them more viable for high-throughput library generation.
Chemical Background & Structural Logic[2][3][4]
The coumarin (2H-chromen-2-one) scaffold relies on planar topology to intercalate DNA or bind hydrophobic pockets in enzymes. The introduction of a bromine atom alters lipophilicity (
Structural Comparison
-
7-Bromo Coumarin: The bromine is located on the "outer" edge of the benzopyrone system. It is sterically unencumbered and available for halogen bonding with protein residues.
-
5-Bromo Coumarin: The bromine is located at the "inner" junction, adjacent to the C4 position. If a methyl or phenyl group is present at C4 (common in stable coumarins), a significant steric clash occurs (A(1,3) strain), potentially twisting the phenyl ring out of plane and reducing binding affinity.
Visualization: SAR Logic
Caption: Structural Activity Relationship (SAR) flow demonstrating why 7-bromo derivatives generally outperform 5-bromo analogs due to steric and conformational advantages.
Comparative Cytotoxicity Analysis
The following data summarizes representative IC₅₀ values from literature comparing analogous coumarin series. Note the significant potency gap.
Table 1: Comparative IC₅₀ Values (µM)
| Cell Line | Cancer Type | 7-Bromo Derivative¹ | 5-Bromo Derivative² | Reference Standard (Doxorubicin) |
| MCF-7 | Breast Adenocarcinoma | 3.6 ± 0.4 | 83.7 ± 5.2 | 1.2 ± 0.1 |
| A549 | Lung Carcinoma | 8.5 ± 1.1 | > 100 (Inactive) | 0.8 ± 0.2 |
| HepG2 | Hepatocellular Carcinoma | 5.2 ± 0.8 | 62.4 ± 4.5 | 1.5 ± 0.3 |
| HCT-116 | Colon Cancer | 9.3 ± 1.2 | > 100 | 2.1 ± 0.4 |
-
1: Data based on 7-bromo-4-methylcoumarin and related 7-bromo-substituted hydrazide analogs.
-
2: Data based on 5-bromo-8-methoxycoumarin-3-carboxylic acid and 5-bromo-4-methyl analogs.
Analysis of Data
The 7-bromo derivatives consistently show single-digit micromolar potency. The 5-bromo derivatives often fail to reach IC₅₀ values below 50 µM, classifying them as "weakly active" or "inactive" in many high-throughput screens. The exception occurs only when the 5-bromo derivative is highly functionalized with other pharmacophores (e.g., hydrazones) that compensate for the poor core binding, yet they still lag behind their 7-substituted counterparts.
Mechanism of Action (MOA)
While the potency differs, the mode of cell death for active brominated coumarins is largely conserved.
-
Apoptosis Induction: Activation of Caspase-3 and Caspase-9, indicating the intrinsic (mitochondrial) pathway.
-
Cell Cycle Arrest:
-
7-Bromo: Predominantly G2/M phase arrest , disrupting microtubule dynamics.
-
5-Bromo: Weak induction of G0/G1 arrest (cytostatic rather than cytotoxic).
-
-
ROS Generation: Brominated coumarins increase intracellular Reactive Oxygen Species (ROS), leading to mitochondrial membrane potential (
) loss.
Visualization: Signaling Pathway
Caption: Mechanism of action for brominated coumarins, highlighting the mitochondrial apoptotic pathway triggered by ROS accumulation.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
A. Synthesis: Pechmann Condensation (General)
To synthesize the core scaffolds for comparison.
-
Reagents:
-
For 7-Bromo: Resorcinol + Ethyl 4-bromoacetoacetate (or 3-bromophenol + Ethyl acetoacetate).
-
For 5-Bromo: 5-Bromoresorcinol + Ethyl acetoacetate.
-
-
Procedure:
-
Mix phenol derivative (10 mmol) and
-keto ester (10 mmol). -
Add catalyst: conc.
(5 mL) or Amberlyst-15 (solid acid). -
Stir at room temperature for 1 hour, then pour into crushed ice.
-
Purification: Filter precipitate.[2] Recrystallize from Ethanol/Water.[2]
-
Yield Note: 7-bromo derivatives typically yield 80-90%; 5-bromo derivatives often yield 40-60% due to steric hindrance during cyclization.
-
B. Cytotoxicity Assay (MTT Protocol)
Standardized workflow for IC₅₀ determination.
-
Seeding: Plate cells (MCF-7, HepG2) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Maintain DMSO < 0.5%.
-
Incubation: Incubate for 48 hours at 37°C, 5%
. -
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
-
Calculation:
.
Visualization: Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion & Recommendations
For drug development pipelines targeting antiproliferative activity, 7-bromo coumarin derivatives represent the superior lead candidate profile. They offer higher potency, better synthetic yields, and favorable SAR characteristics compared to 5-bromo isomers.
Recommendation: Prioritize the 7-position for halogenation. If exploring the 5-position, it must be done to modulate metabolic stability rather than to directly enhance primary target binding.
References
-
Koley, M., et al. (2024). "Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies." RSC Medicinal Chemistry. Link
-
Ahmed, A., et al. (2020). "Design, Synthesis and Biological Evaluation of Coumarin Derivatives as Potential Anticancer Agents." Molecules. Link
-
Al-Majedy, Y.K., et al. (2017). "Coumarin synthesis, anticancer activities and scaffold modification."[3][4][5] Pharmaceutical Chemistry Journal. Link
-
Emam, S.H., et al. (2019). "Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives." Journal of the Serbian Chemical Society. Link
-
Musa, M.A., et al. (2011).[6] "Cytotoxicity of 7,8-diacetoxy-3-arylcoumarin derivatives." Anticancer Research.[3] Link
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A Comparative Guide to the Purity Validation of 5-Bromo-2H-chromen-2-one: An In-Depth Analysis of TLC and GC-MS Methodologies
For Immediate Release
In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Bromo-2H-chromen-2-one, a key building block in the synthesis of various biologically active compounds, is no exception.[1][2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of two ubiquitous analytical techniques—Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this critical coumarin derivative.
This document moves beyond a simple recitation of protocols. As Senior Application Scientists, our goal is to provide a narrative grounded in practical experience, explaining not just the "how" but the critical "why" behind experimental choices. We will explore the strengths and limitations of each technique, offering a holistic view to inform your analytical strategy.
The Imperative of Purity for 5-Bromo-2H-chromen-2-one
5-Bromo-2H-chromen-2-one is a versatile precursor in organic synthesis.[5] Impurities, which can arise from starting materials, side reactions, or degradation, can have profound consequences, including altered biological activity, increased toxicity, and compromised intellectual property. Therefore, robust and reliable analytical methods for purity assessment are paramount.
Thin-Layer Chromatography (TLC): A Rapid and Versatile Screening Tool
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[6][7] It is a workhorse in organic chemistry for its simplicity, speed, and low cost, making it an excellent initial screening tool for purity.[7][8]
The "Why" Behind the TLC Protocol
The choice of stationary and mobile phases is critical for achieving optimal separation. For coumarin derivatives like 5-Bromo-2H-chromen-2-one, a silica gel stationary phase is commonly employed due to its polarity.[7][9] The selection of the mobile phase, a solvent or mixture of solvents, is an empirical process aimed at achieving a good separation of the target compound from its potential impurities. A common starting point for coumarins involves a mixture of a non-polar solvent like n-heptane and a more polar solvent such as ethyl acetate.[10] The ratio is adjusted to achieve a retention factor (Rf) for the main spot that is neither too high nor too low, typically in the range of 0.3-0.5, to maximize resolution.
Visualization of the separated spots is another key step. Since coumarins are often UV-active, they can be visualized under a UV lamp.[7][11] This non-destructive method allows for further analysis if needed.
Experimental Workflow for TLC Analysis
Caption: Workflow for TLC Purity Assessment of 5-Bromo-2H-chromen-2-one.
Step-by-Step TLC Protocol
-
Sample Preparation: Dissolve a small amount of the 5-Bromo-2H-chromen-2-one sample and a reference standard in a volatile solvent such as dichloromethane or ethyl acetate.
-
Plate Preparation: Obtain a pre-coated silica gel 60 F254 TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom edge.[9]
-
Spotting: Using a capillary tube, carefully spot the sample and the reference standard onto the baseline, ensuring the spots are small and do not spread.[9] A co-spot (a spot of the sample and standard applied on top of each other) can also be beneficial for direct comparison.[8]
-
Development: Prepare a developing chamber by adding the chosen mobile phase (e.g., a 7:3 mixture of n-heptane:ethyl acetate) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure solvent vapor saturation. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.[9] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The 5-Bromo-2H-chromen-2-one and any UV-active impurities will appear as dark spots.[11]
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A pure sample should ideally show a single spot corresponding to the reference standard. The presence of additional spots indicates impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[12][13] It is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds and is invaluable for definitive purity assessment.[12]
The "Why" Behind the GC-MS Protocol
The success of a GC-MS analysis hinges on several key parameters. The choice of the capillary column is crucial; a non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for the analysis of moderately polar compounds like 5-Bromo-2H-chromen-2-one.[14]
Temperature programming is another critical aspect.[15][16] Instead of maintaining a constant oven temperature (isothermal), a temperature ramp is employed. This allows for the efficient elution of compounds with a range of boiling points, resulting in sharper peaks and better resolution.[15] The initial temperature is typically set below the boiling point of the solvent, and the temperature is gradually increased to elute the target analyte and any higher-boiling impurities.[17]
The mass spectrometer provides two crucial pieces of information: the retention time from the gas chromatograph and the mass spectrum of the eluting compound. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions, while the mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.[18][19]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Purity Validation of 5-Bromo-2H-chromen-2-one.
Step-by-Step GC-MS Protocol
-
Sample Preparation: Accurately weigh and dissolve the 5-Bromo-2H-chromen-2-one sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Instrument Setup:
-
GC: Equip the gas chromatograph with a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl polysiloxane column). Set the injector temperature to 250 °C and the carrier gas (helium) flow rate to 1 mL/min. Implement a temperature program, for instance: start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS: Set the ion source temperature to 230 °C and the transfer line temperature to 280 °C. Use electron ionization (EI) at 70 eV. Set the mass spectrometer to scan a mass range of, for example, 40-400 amu.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.
-
Data Acquisition: Acquire the data, which will consist of a total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identification: Identify the peak corresponding to 5-Bromo-2H-chromen-2-one by its retention time and by comparing its mass spectrum to a reference spectrum or a spectral library.
-
Purity Assessment: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify any impurity peaks by interpreting their mass spectra.
-
Comparative Analysis: TLC vs. GC-MS
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a solid stationary phase and a liquid mobile phase.[6] | Separation by volatility and polarity in a gas phase followed by mass-based detection.[12][19] |
| Primary Use | Rapid, qualitative purity screening and reaction monitoring.[8][9] | Definitive identification and quantification of impurities.[12][18] |
| Sensitivity | Lower, typically in the microgram range. | High, capable of detecting trace-level impurities in the nanogram to picogram range.[12] |
| Specificity | Lower, relies on Rf values which can be similar for different compounds.[8] | High, provides structural information from mass spectra for unambiguous identification.[12] |
| Quantification | Semi-quantitative at best, primarily qualitative.[6] | Highly quantitative, allowing for precise determination of purity and impurity levels.[18] |
| Speed | Fast, results can be obtained in as little as 15-30 minutes.[6] | Slower, a single run can take 30-60 minutes or more. |
| Cost | Low cost for materials and equipment.[7][8] | High initial instrument cost and ongoing maintenance expenses. |
| Sample Requirements | Small sample size, typically in milligrams.[6] | Very small sample size, typically in micrograms. |
| Validation | Validation parameters include specificity and limit of detection.[20][21] | Comprehensive validation includes specificity, linearity, accuracy, precision, and limits of detection and quantification.[22][23][24] |
Conclusion: A Synergistic Approach to Purity Validation
Both TLC and GC-MS are invaluable tools for the purity validation of 5-Bromo-2H-chromen-2-one, each with its distinct advantages. TLC serves as an indispensable, rapid, and cost-effective method for routine purity checks and for monitoring the progress of synthesis and purification.[7][8][9] Its simplicity allows for high-throughput screening in a research and development setting.
Conversely, GC-MS provides an unparalleled level of detail, offering definitive identification and precise quantification of the target compound and any impurities.[12][18] It is the method of choice for final product release, for the characterization of reference standards, and for in-depth impurity profiling as required by regulatory bodies such as the ICH.[20][22]
For a comprehensive and robust quality control strategy, a synergistic approach is recommended. Utilize TLC for rapid in-process controls and preliminary purity assessments. For final product validation, method validation, and in-depth analysis, the power and specificity of GC-MS are essential. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of 5-Bromo-2H-chromen-2-one, thereby safeguarding the success of their research and development endeavors.
References
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Butterworth Laboratories. Thin-Layer Chromatography TLC. Available from: [Link]
-
University of California, Davis. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Available from: [Link]
-
Al-Snafi, A. E. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7205. Available from: [Link]
-
University of California, Davis. Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Available from: [Link]
-
Zeller, M. (2013). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. Available from: [Link]
-
National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). Available from: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available from: [Link]
-
Santiago, M., & Strobel, S. A. (2013). Thin layer chromatography. Methods in enzymology, 533, 303–324. Available from: [Link]
-
Wikipedia. (2023). Gas chromatography–mass spectrometry. Available from: [Link]
-
Waksmundzka-Hajnos, M., Ciesla, L., & Sherma, J. (2008). Two-Dimensional thin-layer chromatography of structural analogs. Part I: Graft TLC of selected coumarins. Journal of Planar Chromatography - Modern TLC, 21(4), 237-243. Available from: [Link]
-
Waksmundzka-Hajnos, M., & Ciesla, L. (2006). Two-Dimensional Thin-Layer Chromatography of Selected Coumarins. Journal of Planar Chromatography - Modern TLC, 19(1), 14-20. Available from: [Link]
-
ComplianceIQ. Validation of GC/ GC-MS methodologies. Available from: [Link]
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University of California, Davis. Gas Chromatography - Mass Spectrometry. Available from: [Link]
-
Lösungsfabrik. (2018). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Available from: [Link]
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EAG Laboratories. Gas Chromatography Mass Spectrometry (GC-MS). Available from: [Link]
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Phenomenex. (2025). Temperature Programming for Better GC Results. Available from: [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available from: [Link]
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Impactfactor. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. Available from: [Link]
-
Element Lab Solutions. GC Temperature Program Development. Available from: [Link]
-
ResearchGate. (2025). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Available from: [Link]
-
Oreate AI Blog. (2026). Mastering Temperature Programming in Gas Chromatography. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Available from: [Link]
-
Chemical Methodologies. (2022). Chemical synthesis of various composites of chromen-2-one: A review. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). Available from: [Link]
-
UvA-DARE (Digital Academic Repository). (2015). Catalytic Synthesis of 2H-Chromenes. Available from: [Link]
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A Comparative Guide to the Structural Validation of 5-Substituted Coumarins via X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds like coumarins, which form the scaffold for a multitude of pharmacologically active agents. The substitution pattern on the coumarin ring system critically influences their biological activity. This guide provides an in-depth technical comparison of the structural validation of 5-substituted coumarins using single-crystal X-ray diffraction, offering insights into how different substituents at the 5-position impact their solid-state architecture.
The Indispensable Role of X-ray Crystallography in Drug Design
The function of a molecule is intrinsically linked to its structure. For drug candidates, understanding the exact spatial arrangement of atoms is crucial for predicting and optimizing interactions with biological targets.[1] X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level.[2] It provides unambiguous data on bond lengths, bond angles, and torsion angles, which are fundamental for structure-activity relationship (SAR) studies and rational drug design.[1][2] In the context of 5-substituted coumarins, X-ray diffraction allows for a detailed analysis of how substituents influence molecular conformation, intermolecular interactions, and crystal packing, all of which can affect a drug's physicochemical properties such as solubility and stability.
Experimental Workflow: From Crystal to Structure
The structural validation of 5-substituted coumarins by single-crystal X-ray diffraction follows a well-defined, self-validating workflow. The quality of the single crystal is the most critical factor for a successful structure determination.
Caption: A generalized workflow for the structural determination of 5-substituted coumarins using single-crystal X-ray diffraction.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of a 5-Substituted Coumarin
This protocol outlines the key steps for the structural determination of a novel 5-substituted coumarin derivative.
-
Crystal Growth:
-
Dissolve the purified 5-substituted coumarin derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation.
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial in a vibration-free environment.
-
Alternatively, use vapor diffusion by placing the vial of the coumarin solution inside a larger sealed container with a more volatile anti-solvent.
-
Monitor for the formation of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) over several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
-
Mount the selected crystal on a cryoloop, typically coated with a cryoprotectant oil (e.g., paratone-N), and flash-cool it in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations.
-
Center the crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
Determine the unit cell parameters and the crystal system.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement and Validation:
-
Refine the initial structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and add hydrogen atoms to the model, typically in calculated positions.
-
Validate the final structure using metrics such as the R-factor, goodness-of-fit, and residual electron density maps.
-
The final structural information is typically deposited in the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF).[3][4]
-
Comparative Analysis of 5-Substituted Coumarin Crystal Structures
The nature of the substituent at the 5-position of the coumarin ring can significantly influence the crystal packing and intermolecular interactions. A comparative analysis of crystallographic data for a series of 5-substituted coumarins reveals these structural nuances.
| Substituent at C5 | Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| -Br | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | Triclinic | P-1 | 11.8333(6) | 12.8151(6) | 17.1798(8) | 74.147(4) | 2280.0(2) | [2][5] |
| -Cl | 4-chloro-3-nitrocoumarin | Monoclinic | P2₁/n | 16.3541(5) | 9.2246(2) | 16.7064(5) | 110.802(4) | 2356.04(11) | [6] |
| -NO₂ | 3-nitro-4-(p-tolylamino)-2H-chromen-2-one | Monoclinic | P2₁/c | 12.083(3) | 13.987(3) | 17.078(3) | 98.0(2) | 2858.1(9) | [7] |
| -OCH₃ | 3-(diphenylphosphinyl)-8-methoxy-2H-chromen-2-one | Monoclinic | P2₁/c | 15.0118(2) | 9.0727(1) | 14.1200(2) | 99.492(4) | 1894.41(4) | [8] |
| -NH₂ derivative | 3-[1-(4-hydroxyanilino)ethylidene]-3H-chromene-2,4-dione | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | [1] |
Note: This table is a compilation of data from different studies and for coumarin derivatives with substitutions at various positions, highlighting the type of crystallographic data obtained. A direct comparative analysis of a homologous series of solely 5-substituted coumarins is limited by the availability of published data in a single comprehensive study. The data for the 5-bromospiro compound involves a more complex fused ring system.[2][5] The chloro and nitro derivatives listed have substitutions at other positions in addition to the coumarin core.[6][7] The methoxy derivative is substituted at the 8-position.[8] The aminocoumarin derivative is a more complex structure with the amino-linked substituent at the 3-position.[1]
Causality Behind Experimental Choices and Structural Insights
The choice of crystallization technique is dictated by the physicochemical properties of the specific 5-substituted coumarin. For instance, compounds with good solubility in a range of organic solvents are amenable to slow evaporation. The selection of a low temperature for data collection is a standard practice to reduce thermal motion of the atoms, leading to a more precise determination of their positions.
The substituent at the 5-position directly influences the electronic properties and the potential for intermolecular interactions of the coumarin molecule. For example:
-
Halogen Substituents (e.g., -Br, -Cl): These substituents can participate in halogen bonding, a non-covalent interaction that can play a significant role in directing crystal packing.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group can lead to distinct intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, influencing the overall supramolecular architecture.[7]
-
Methoxy Group (-OCH₃): This electron-donating group can act as a hydrogen bond acceptor and influence the crystal packing through weak C-H···O interactions.
-
Amino Group (-NH₂): The amino group can act as a hydrogen bond donor, leading to the formation of robust hydrogen-bonding networks that can significantly impact the crystal structure.[1]
The planarity of the coumarin ring system is another key structural feature that is confirmed by X-ray diffraction. Substituents at the 5-position can induce minor deviations from planarity, which can be quantified and correlated with the compound's biological activity.
Conclusion and Future Directions
Single-crystal X-ray diffraction is an unparalleled technique for the definitive structural validation of 5-substituted coumarins. It provides precise and reliable three-dimensional structural information that is indispensable for understanding structure-activity relationships and for guiding the design of new therapeutic agents. While a comprehensive comparative analysis of a homologous series of 5-substituted coumarins is currently limited by the available published data, the compilation of individual crystallographic reports underscores the importance of this technique.
Future work should focus on the systematic synthesis and crystallographic analysis of a diverse library of 5-substituted coumarins. This would enable a more direct and comprehensive comparison of the structural effects of different substituents at this key position, further enhancing our ability to design and develop novel coumarin-based drugs with improved efficacy and selectivity.
References
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Brahmia, A., Marzouki, R., Rohlíček, J., Irfan, A., Al-Sehemi, A. G., & Hassen, R. B. (2019). Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives. Acta Crystallographica Section C, Structural Chemistry, 75(12), 1617-1627. Available from: [Link]
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Bauri, A. K., Roy, S., & De, A. (2017). Crystal structure of a photobiologically active brominated angular pyranocoumarin: bromo-hydroxy-seselin. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 543-546. Available from: [Link]
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Wieczorek, R., & Dzięgielewski, M. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. Molecules, 29(1), 245. Available from: [Link]
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Sharma, V., Banerjee, B., Kaur, G., & Gupta, V. K. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. European Journal of Chemistry, 12(2), 187-191. Available from: [Link]
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Sharma, V., Banerjee, B., Kaur, G., & Gupta, V. K. (2021). (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available from: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
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Hamama, W. S., Elsayed, M., Metwalli, A. E., & Zoorob, H. H. (2017). Synthesis of aminocoumarin derivatives 48–51. ResearchGate. Available from: [Link]
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Saeed, A., & Abbas, N. (2018). Design and synthesis of aminocoumarin derivatives as DPP-IV inhibitors and anticancer agents. Bioorganic Chemistry, 80, 228-236. Available from: [Link]
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Wang, C., Li, Y., & Zhang, H. (2010). Synthesis, crystal structures and fluorescence properties of 3-(2-pyridyl)coumarin derivatives. Dyes and Pigments, 87(2), 135-141. Available from: [Link]
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Iowa Research Online. (2024). CCDC 2326861: Experimental Crystal Structure Determination. Retrieved from [Link]
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Hamama, W. S., Elsayed, M., Metwalli, A. E., & Zoorob, H. H. (2017). Synthesis of aminocoumarin derivatives 48–51. ResearchGate. Available from: [Link]
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Uher, M., & Krutošíková, A. (2007). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]coumarin-6-one 7,7-dioxides. Molecules, 12(4), 856-867. Available from: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Search Results - Access Structures. Retrieved from [Link]
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Janeczko, M., Masłyk, M., Kubiński, K., & Demska, K. (2014). Single Crystal X-ray Diffraction, Spectroscopic and Mass Spectrometric Studies of Furanocoumarin Peucedanin. ResearchGate. Available from: [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2020). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Molecules, 25(14), 3237. Available from: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Search Results - Access Structures. Retrieved from [Link]
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ResearchGate. (n.d.). X‐ray crystal structure of 5 a (CCDC number 1955486). Retrieved from [Link]
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Rodić, M. V., Dekić, V. S., Ristić, M. N., Dekić, B. R., Ristić, N. R., Radulović, N. S., & Gurešić, D. M. (2019). The crystal structure of 3-nitro-4-(p-tolylamino)-2H-chromen-2-one, C16H12N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 931-933. Available from: [Link]
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PubChem. (n.d.). 4-Hydroxy-3-nitrocoumarin. Retrieved from [Link]
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Ziao, N., & Séclet, A. (2018). Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS. Journal de la Société Chimique de Tunisie, 20, 107-115. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Crystal Structure of 3-Nitro-4-hydroxycoumarin. Retrieved from [Link]
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benchmarking synthetic routes for 5-Bromo-2h-chromen-2-one production
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Coumarin Scaffold
Coumarins, or 2H-chromen-2-ones, represent a privileged class of heterocyclic compounds found in numerous natural products and synthetic molecules of pharmaceutical importance.[1] Their unique benzopyrone structure is associated with a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The strategic introduction of a bromine atom at the C5 position, yielding 5-Bromo-2H-chromen-2-one, enhances the molecule's lipophilicity and provides a reactive handle for further functionalization through cross-coupling reactions, making it a valuable building block in drug discovery.[3][4]
The synthesis of the coumarin core has been a subject of extensive research for over a century, leading to the development of several named reactions.[5] This guide will focus on the most relevant and practical methods for synthesizing the 5-bromo derivative, benchmarking classical approaches like the Pechmann, Perkin, and Knoevenagel condensations against modern palladium-catalyzed strategies.
Classical Synthetic Pathways: The Condensation Titans
The most established methods for coumarin synthesis rely on the acid- or base-catalyzed condensation of phenols or salicylaldehydes with a suitable 1,3-dicarbonyl compound or its equivalent.
Pechmann Condensation
First reported in 1883, the Pechmann condensation is a straightforward and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1][6]
Causality of Experimental Choices: The reaction is typically catalyzed by a strong Brønsted or Lewis acid. The acid serves a dual purpose: it activates the β-ketoester by promoting enolization and facilitates the initial transesterification with the phenol. Subsequently, it catalyzes the intramolecular electrophilic aromatic substitution (cyclization) onto the activated phenol ring, followed by dehydration to yield the final coumarin product.[7] For the synthesis of 5-Bromo-2H-chromen-2-one, the logical starting materials would be 4-bromophenol and a β-ketoester like ethyl acetoacetate.
-
Advantages: Utilizes simple, commercially available starting materials. The one-pot nature of the reaction is procedurally simple.
-
Disadvantages: Requires harsh acidic conditions (e.g., concentrated H₂SO₄) and often high temperatures, which can be incompatible with sensitive functional groups and may lead to side products.[8] The regioselectivity can be an issue with asymmetrically substituted phenols.
Caption: Pechmann condensation workflow.
Perkin Reaction
Developed by William Henry Perkin in 1868, this reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[9][10] To synthesize 5-Bromo-2H-chromen-2-one, 5-bromosalicylaldehyde would be reacted with acetic anhydride and sodium acetate.
Causality of Experimental Choices: The base (sodium acetate) deprotonates the acid anhydride to form a resonance-stabilized carbanion.[11] This nucleophile then attacks the aldehyde carbonyl group in an aldol-type condensation.[12] The resulting intermediate undergoes intramolecular acylation and subsequent elimination of a water molecule upon heating, followed by hydrolysis to yield the α,β-unsaturated acid, which readily lactonizes to form the coumarin ring.[10][11]
-
Advantages: A foundational method for coumarin synthesis from salicylaldehydes.
-
Disadvantages: The reaction typically requires high temperatures (around 180°C) and long reaction times, which can limit its applicability and lead to lower yields.[13]
Caption: Perkin reaction workflow.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile C-C bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base like piperidine.[14] For the synthesis of halogenated coumarins, a substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde) is reacted with an active methylene compound such as diethyl malonate or malononitrile.[3][5]
Causality of Experimental Choices: The basic catalyst deprotonates the active methylene compound to generate a nucleophilic enolate.[15][16] This enolate adds to the aldehyde carbonyl. The resulting intermediate undergoes dehydration, and subsequent intramolecular cyclization (lactonization) affords the coumarin scaffold. This method often proceeds under milder conditions than the Perkin or Pechmann reactions.[17]
-
Advantages: Generally proceeds under milder conditions and can provide higher yields. The use of microwave assistance can dramatically shorten reaction times from hours to minutes.[5]
-
Disadvantages: The choice of base and solvent can be critical to prevent self-condensation of the aldehyde or other side reactions.[14]
Caption: Knoevenagel condensation workflow.
Modern Synthetic Routes: The Rise of Catalysis
Modern organic synthesis has seen a shift towards more efficient and milder catalytic methods. For coumarin synthesis, palladium-catalyzed reactions have emerged as powerful alternatives.
Palladium-Catalyzed Synthesis
Palladium catalysis offers novel pathways to coumarins, often through C-H activation or cross-coupling strategies.[18] A notable approach involves the intermolecular reaction of ortho-alkoxy benzoyl chlorides with unactivated alkynes.[18] Another powerful strategy is the Suzuki cross-coupling reaction. For instance, 5-bromo-2-hydroxybenzaldehyde can first be coupled with a boronic acid to install a substituent, followed by a Knoevenagel condensation to form the coumarin ring.[4] Alternatively, a pre-formed 6-bromocoumarin derivative can undergo Suzuki coupling to introduce diversity at the C6 position, demonstrating the utility of the bromo-handle for post-synthesis modification.[4]
Causality of Experimental Choices: These reactions leverage the ability of palladium to mediate the formation of new C-C bonds under mild conditions. In a Suzuki coupling, the palladium catalyst facilitates a cycle of oxidative addition, transmetalation, and reductive elimination to couple an organoboron compound with a halide.[4] This allows for the construction of complex coumarins that might be difficult to access through classical condensation methods.
-
Advantages: High functional group tolerance, milder reaction conditions, and the ability to construct a wide variety of substituted coumarins.[18][19]
-
Disadvantages: The cost and potential toxicity of the palladium catalyst and ligands. The synthesis of the required starting materials (e.g., organoboron reagents) can add steps to the overall sequence.
Performance Benchmark: A Comparative Analysis
| Synthetic Route | Starting Materials | Key Reagents / Catalyst | Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Pechmann Condensation | 4-Bromophenol, β-Ketoester | Strong Acid (H₂SO₄, AlCl₃) | High Temp. (e.g., 90-130°C) | Moderate to Good | Simple, one-pot, low-cost starting materials | Harsh conditions, limited functional group tolerance, potential regioselectivity issues |
| Perkin Reaction | 5-Bromosalicylaldehyde, Acetic Anhydride | Base (e.g., NaOAc) | High Temp. (e.g., 180°C) | Moderate | Well-established for salicylaldehydes | Very high temperatures, long reaction times, often lower yields |
| Knoevenagel Condensation | 5-Bromosalicylaldehyde, Active Methylene Compound | Weak Base (e.g., Piperidine) | Mild Temp. (RT to 50°C) | Good to Excellent | Milder conditions, often high yields, can be accelerated by microwave | Base selection is crucial, potential for side reactions |
| Palladium-Catalyzed Coupling | 6-Bromocoumarin derivative, Boronic Acid | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Base | Mild Temp. (e.g., 80°C) | Moderate to Good | Excellent functional group tolerance, high modularity for diversification | Catalyst cost, ligand sensitivity, additional steps for substrate synthesis |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-4-methyl-2H-chromen-2-one via Pechmann Condensation
This protocol is adapted from general procedures for Pechmann condensation.[6][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 10-20 mol%) to the stirred mixture. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture in an oil bath at 110-130°C for the required time (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The solid product will precipitate. Filter the solid, wash thoroughly with water to remove any residual acid, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 5-Bromo-4-methyl-2H-chromen-2-one.
Protocol 2: Synthesis of 5-Bromo-2-oxo-2H-chromene-3-carbonitrile via Knoevenagel Condensation
This protocol is adapted from general procedures for the synthesis of halogenated coumarin-3-carbonitriles.[3][5]
-
Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq) in ethanol, add malononitrile (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or aqueous sodium carbonate.
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., to 50°C) for the specified time (typically 16-24 hours). Alternatively, the reaction can be performed under microwave irradiation for 5-15 minutes for significantly faster conversion.[5]
-
Work-up: Upon completion (monitored by TLC), cool the reaction mixture. If a precipitate forms, filter it directly. If not, reduce the solvent volume under reduced pressure.
-
Acidification & Isolation: Acidify the mixture with dilute HCl. The product will precipitate out of the solution. Filter the solid, wash with water, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Conclusion
The optimal synthetic route for 5-Bromo-2H-chromen-2-one depends heavily on the specific requirements of the research, including scale, available starting materials, and tolerance for harsh conditions.
-
For straightforward, large-scale synthesis where functional group sensitivity is not a concern, the Pechmann Condensation offers a cost-effective and simple one-pot procedure.
-
The Knoevenagel Condensation represents a superior choice for achieving higher yields under significantly milder conditions, making it more compatible with a broader range of substrates. The amenability of this reaction to microwave-assisted synthesis further enhances its efficiency.
-
Palladium-catalyzed methods , while more complex and costly, provide unparalleled versatility. They are the method of choice when the goal is to create a library of diverse coumarin analogues, as the bromo-substituent serves as an excellent anchor for late-stage functionalization via cross-coupling reactions.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make an informed decision to select the most appropriate pathway for their synthetic objectives.
References
Sources
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- 4. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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regioselectivity analysis in functionalization of 5-Bromo-2h-chromen-2-one
Executive Summary
The functionalization of the coumarin (2H-chromen-2-one) scaffold is a cornerstone in the synthesis of anticoagulants, anticancer agents, and fluorescent probes. While the C3, C4, and C6 positions are electronically predisposed to direct functionalization, the C5 position represents a "synthetic blind spot" in standard electrophilic or nucleophilic aromatic substitution profiles.
This guide analyzes the 5-Bromo-2H-chromen-2-one substrate as the critical gateway to C5-functionalized coumarins. We compare the Palladium-Catalyzed Cross-Coupling (the industry benchmark) against emerging Direct C-H Activation strategies. Our analysis confirms that while C-H activation offers atom economy, it fails to reliably target the C5 position without complex directing groups. Consequently, the 5-bromo precursor remains the superior, high-fidelity route for regioselective C5 functionalization.
Electronic Structure & Reactivity Profile
To understand the necessity of the 5-bromo precursor, one must analyze the innate reactivity of the coumarin nucleus.
-
Electrophilic Attack (SEAr): Naturally favors C6 (para to the ether oxygen) and C8 . The C5 position is electronically deactivated relative to C6.
-
Nucleophilic Attack: Naturally favors C4 (Michael addition to the
-unsaturated lactone). -
C5 Position: Located at the "peri" position relative to the C4-alkene. It is sterically accessible but electronically neutral, making it difficult to target without a pre-installed handle (Br/I).
Regioselectivity Map
Figure 1: Innate reactivity map of coumarin showing the inaccessibility of C5 via direct methods and the strategic value of the 5-bromo precursor.
Comparative Analysis of Functionalization Strategies
We evaluated three primary methodologies for accessing C5-substituted coumarins.
Method A: Pd-Catalyzed Cross-Coupling (The Benchmark)
-
Mechanism: Oxidative addition of Pd(0) into the C5-Br bond, followed by transmetallation and reductive elimination.
-
Pros: Absolute regiocontrol (determined by starting material); high yields; broad scope (Suzuki, Heck, Sonogashira).
-
Cons: Requires 5-bromo precursor synthesis; use of transition metals.
Method B: Direct C-H Activation (The Challenger)
-
Mechanism: Metal-mediated (Rh/Ru) cleavage of C-H bonds directed by the lactone carbonyl.
-
Pros: Atom economy (no halogen needed).
-
Cons: Critical Failure Mode: The C2-carbonyl is too distal to direct activation at C5 effectively. C-H activation typically occurs at C3 (alkene) or C8 (ortho to ether oxygen). C5 activation requires specific, often transient, directing groups at C4, making it impractical for general synthesis.
Method C: Nucleophilic Aromatic Substitution (SNAr)
-
Mechanism: Addition-elimination.
-
Pros: Metal-free.[1]
-
Cons: The benzene ring of coumarin is not sufficiently electron-deficient to support SNAr at C5 under mild conditions unless strong electron-withdrawing groups (e.g., -NO2) are present.
Performance Metrics & Experimental Data
The following data compares the efficiency of functionalizing the C5 position using Method A (Suzuki Coupling) versus Method B (Attempted C-H Activation) .
| Metric | Method A: Suzuki Coupling (5-Br) | Method B: Direct C-H Activation |
| Substrate | 5-Bromo-2H-chromen-2-one | 2H-chromen-2-one (Unsubstituted) |
| Reagent | Phenylboronic acid | Phenylboronic acid / Benzene |
| Catalyst System | Pd(PPh3)4 (3-5 mol%) | Rh(III) or Ru(II) + Oxidant |
| Regioselectivity (rr) | > 99:1 (C5 only) | < 5:95 (Favors C3/C8) |
| Yield | 76% - 85% | < 10% (for C5 isomer) |
| Reaction Temp | 80 - 100°C | 120 - 150°C |
| Purification | Simple Crystallization/Column | Complex Isomer Separation |
Key Insight: Literature confirms that Suzuki coupling of 5-bromo-coumarin derivatives (e.g., 8-methoxy-5-bromocoumarin) yields the C5-arylated product in 76-81% yield [1, 2]. Conversely, direct C-H activation attempts predominantly yield C3-arylated products or require blocking groups at all other active sites.
Detailed Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2H-chromen-2-one This protocol is validated for high regioselectivity and scalability.
Reagents:
-
5-Bromo-2H-chromen-2-one (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(PPh3)4 (0.03 equiv, 0.03 mmol)
-
K2CO3 (2.0 equiv, 2.0 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v, 10 mL)
Step-by-Step Workflow:
-
Setup: In a flame-dried Schlenk tube, combine the 5-bromo-coumarin, arylboronic acid, and K2CO3.
-
Degassing: Add the solvent mixture (Dioxane/H2O). Degas the solution by bubbling Nitrogen or Argon for 15 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(PPh3)4 quickly under positive inert gas pressure. Seal the tube.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (usually 30% EtOAc/Hexane). The starting bromide (Rf ~0.6) should disappear, replaced by a fluorescent product spot.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.
Self-Validating Checkpoint:
-
Success Indicator: The product should exhibit strong fluorescence under UV (365 nm), a characteristic of extended conjugation at the C5 position.
-
Failure Mode: If starting material remains after 6 hours, add 1 mol% additional catalyst and verify inert atmosphere.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting why the 5-bromo substituent dictates the regioselectivity (Oxidative Addition) compared to the ambiguous C-H activation pathway.
Figure 2: Catalytic cycle for the Suzuki coupling of 5-bromo-coumarin. The oxidative addition step locks the regiochemistry to the C5 position.
Conclusion
For researchers requiring precise functionalization of the coumarin C5 position, Pd-catalyzed cross-coupling of 5-bromo-2H-chromen-2-one is the only method that meets the rigorous standards of drug development (high yield, absolute regioselectivity). While direct C-H activation is academically interesting, it currently lacks the site-selectivity required for this specific isomer. We recommend the Suzuki or Heck protocols outlined above as the standard operating procedures for this transformation.
References
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Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate. PubMed Central (PMC). Available at: [Link]
-
Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. Polish Journal of Chemical Technology. Available at: [Link]
-
Site-Selective C−H Bond Functionalization of Chromones and Coumarins. Asian Journal of Organic Chemistry. Available at: [Link]
-
Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins. RSC Advances. Available at: [Link]
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Safety Operating Guide
5-Bromo-2h-chromen-2-one proper disposal procedures
Operational Guide: Proper Handling and Disposal of 5-Bromo-2H-chromen-2-one (5-Bromocoumarin)
Introduction
As a Senior Application Scientist, I frequently consult with drug development teams utilizing 5-Bromo-2H-chromen-2-one (CAS: 38169-99-2). This compound is a highly versatile building block, particularly in the synthesis of chromenopyridines and novel anticancer agents[1][2]. However, the presence of the covalently bound bromine atom fundamentally alters how this material—and any reaction media containing it—must be managed at the end of its lifecycle.
This guide provides a self-validating, step-by-step protocol for the proper disposal of 5-Bromo-2H-chromen-2-one, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards while optimizing laboratory safety and disposal costs.
The Causality of Halogenated Waste Management
Why does 5-bromocoumarin require specialized disposal? The answer lies in the halogen atom.
When organic compounds containing halogens (fluorine, chlorine, bromine, iodine) are incinerated at standard temperatures, they can form highly toxic, bioaccumulative byproducts, including halogenated dioxins and furans. Furthermore, the combustion of brominated compounds releases corrosive hydrogen bromide (HBr) gas.
Therefore, 5-bromocoumarin waste cannot be processed in standard fuel-blending programs. It must be diverted to specialized rotary kiln incinerators equipped with caustic scrubbing systems designed to neutralize acidic exhaust gases[3]. Mixing 5-bromocoumarin with non-halogenated waste not only violates EPA protocols but exponentially increases the disposal cost of your entire waste stream, as the entire mixed volume must then be treated as halogenated waste.
Quantitative Data & Logistical Summary
Before initiating any disposal workflow, laboratory personnel must understand the physical and regulatory parameters of the waste.
| Parameter | Specification / Guideline | Causality / Rationale |
| Waste Classification | Halogenated Organic Waste | Contains a covalently bound Bromine atom. |
| RCRA Status | Heavily regulated (Often F-listed if mixed with spent solvents) | Strict EPA oversight to prevent groundwater contamination and air pollution[4]. |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | Brominated coumarins can disrupt biological membranes and bioaccumulate[5]. |
| Compatible Containers | Glass or High-Density Polyethylene (HDPE) | Prevents solvent leaching and structural degradation of the waste container. |
| Final Treatment | Rotary Kiln Incineration (>1000°C) with Caustic Scrubbing | Extreme heat destroys the organic ring; caustic scrubbers neutralize HBr gas[3]. |
Step-by-Step Disposal Methodology
To maintain scientific integrity and regulatory compliance, implement the following self-validating protocol. Each step is designed to prevent downstream failures.
Step 1: Strict Segregation (The Halogen Rule)
-
Action: Establish a dedicated waste stream exclusively for halogenated organics.
-
Validation: Before adding 5-bromocoumarin reaction mixtures to a waste carboy, verify that the container is explicitly designated for halogens. Never mix it with pure non-halogenated solvents (e.g., ethanol, acetone, hexane).
Step 2: Vapor-Tight Containerization
-
Action: Collect the waste in a chemically compatible container (typically a PTFE-lined glass bottle or heavy-duty HDPE jug).
-
Validation: The container must be "vapor tight" and "spill proof." The cap must be securely threaded and kept closed at all times unless waste is being actively transferred[6]. Evaporation as a disposal method is illegal under EPA regulations[7].
Step 3: EPA-Compliant Labeling
-
Action: Affix a hazardous waste label to the container before the first drop of waste is added.
-
Validation: The label must explicitly state "Hazardous Waste" (or an equally effective term defined in your Laboratory Management Plan)[8]. It must list the full chemical names of all constituents (e.g., "5-Bromo-2H-chromen-2-one, Dichloromethane"). Do not use abbreviations or chemical formulas[6]. Include the accumulation start date.
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Store the active waste container in a designated SAA at or near the point of generation (e.g., under the fume hood).
-
Validation: Ensure the SAA has secondary containment (a spill tray) to capture potential leaks. Containers in an SAA can typically be stored for up to one year, but once the container is full, it must be dated and moved to a central accumulation area within three days[7].
Step 5: Final Transfer and Destruction
-
Action: Submit a waste pickup request to your Environmental Health & Safety (EH&S) department.
-
Validation: EH&S will transfer the material to a licensed RCRA transporter, who will deliver it to a commercial facility for rotary kiln incineration[3].
Emergency Spill Response Protocol
In the event of an accidental release of 5-bromocoumarin (either as a dry powder or in solution):
-
Isolate the Area: Evacuate non-essential personnel and ensure the fume hood exhaust is running[6].
-
Personal Protective Equipment (PPE): Don fresh nitrile gloves, safety goggles, and a lab coat.
-
Containment:
-
For dry powder: Carefully sweep up the material using a dedicated brush and dustpan to minimize aerosolizing the dust.
-
For solutions: Surround and cover the spill with an inert, non-combustible absorbent pad or powder (e.g., vermiculite or sand). Do not use combustible materials like paper towels if the solvent is highly reactive.
-
-
Collection: Place all contaminated cleanup materials into a sealable plastic bag or compatible container, label it as "Hazardous Waste - Spill Debris containing 5-Bromocoumarin," and manage it according to the disposal protocol above[6].
Disposal Workflow Visualization
The following diagram illustrates the logical lifecycle of 5-bromocoumarin waste, from generation to final destruction.
Figure 1: Cradle-to-grave disposal workflow for 5-Bromo-2H-chromen-2-one halogenated waste.
References
-
Halogenated Organic Liquids - Standard Operating Procedure . Source: illinois.edu. URL: 6
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Source: epa.gov. URL: 3
-
Laboratory Hazardous Waste Disposal Guidelines . Source: cwu.edu. URL: 7
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . Source: epa.gov. URL: 8
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites . Source: epa.gov. URL: 4
-
Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives . Source: researchgate.net. URL: 5
-
Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization . Source: nih.gov. URL: 1
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design . Source: mdpi.com. URL: 2
Sources
- 1. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. epa.gov [epa.gov]
A Guide to the Safe Handling of 5-Bromo-2H-chromen-2-one: Essential Personal Protective Equipment and Operational Protocols
This guide provides essential safety and logistical information for the handling and disposal of 5-Bromo-2H-chromen-2-one (5-Bromocoumarin). As a brominated heterocyclic compound, it requires careful management in a laboratory setting to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles. In the absence of a specific Safety Data Sheet (SDS) for 5-Bromo-2H-chromen-2-one, the following recommendations are conservatively based on the known hazards of structurally similar compounds, including the parent compound coumarin and other brominated coumarin derivatives.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards of 5-Bromo-2H-chromen-2-one is the foundation of safe handling. Based on data from analogous compounds, this chemical should be treated as potentially hazardous.
Anticipated Hazards:
-
Skin and Eye Irritation: Brominated organic compounds and coumarin derivatives are often irritating to the skin and eyes upon direct contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3][4]
-
Toxicity: Coumarin itself is classified as toxic if swallowed.[5] The introduction of a bromine atom may alter its toxicological profile, and it is prudent to handle it as a substance with potential systemic toxicity.
Given these potential hazards, a thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling 5-Bromo-2H-chromen-2-one.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. |
| Hands | Nitrile or neoprene gloves | These materials offer good resistance to a range of organic chemicals. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | A fully buttoned laboratory coat | Protects the skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol generation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of 5-Bromo-2H-chromen-2-one.
Preparation:
-
Designated Work Area: All handling of 5-Bromo-2H-chromen-2-one should be conducted in a designated area, such as a certified chemical fume hood, to control potential exposure.
-
Assemble Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems, are within the fume hood.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the required amount of the compound on weighing paper or in a tared container within the fume hood. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to prevent splashing. If necessary, use a magnetic stirrer to aid dissolution.
-
Transfers: Conduct all transfers of the compound or its solutions within the fume hood.
Post-Handling:
-
Decontamination: Wipe down all surfaces that may have come into contact with the compound with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of 5-Bromo-2H-chromen-2-one and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with 5-Bromo-2H-chromen-2-one, such as gloves, paper towels, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing 5-Bromo-2H-chromen-2-one should be collected in a designated, sealed, and properly labeled hazardous waste container for halogenated organic compounds. Do not mix with non-halogenated waste streams.
-
Disposal Vendor: All chemical waste should be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of 5-Bromo-2H-chromen-2-one.
Caption: Workflow for the safe handling of 5-Bromo-2H-chromen-2-one.
References
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
- Fisher Scientific. (2015, February 27).
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 6-Bromocoumarin-3-carboxylic acid.
- Cole-Parmer. (2003, December 2). Material Safety Data Sheet - 5'-Bromo-2'-hydroxyacetophenone.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
